molecular formula C7H11NO3 B13310230 3-(Azetidin-3-yloxy)oxolan-2-one

3-(Azetidin-3-yloxy)oxolan-2-one

Cat. No.: B13310230
M. Wt: 157.17 g/mol
InChI Key: FYCRUCOSEMLSNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Azetidin-3-yloxy)oxolan-2-one is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

3-(azetidin-3-yloxy)oxolan-2-one

InChI

InChI=1S/C7H11NO3/c9-7-6(1-2-10-7)11-5-3-8-4-5/h5-6,8H,1-4H2

InChI Key

FYCRUCOSEMLSNR-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1OC2CNC2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-(Azetidin-3-yloxy)oxolan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Molecular Structure and Predicted Core Properties

The structure of 3-(Azetidin-3-yloxy)oxolan-2-one combines two key heterocyclic systems: a four-membered azetidine ring and a five-membered γ-butyrolactone ring, connected by an ether linkage. This unique combination suggests potential applications as a versatile building block in medicinal chemistry. The azetidine moiety is a recognized pharmacophore in various biologically active compounds, while the γ-butyrolactone core is present in numerous natural products and synthetic molecules.[1]

The physical properties of this molecule will be a composite of the characteristics of these two rings and the connecting ether group. The presence of the basic nitrogen in the azetidine ring and the lactone functionality will be key determinants of its solubility, reactivity, and intermolecular interactions.

A summary of the core calculated and predicted physical properties is presented below. It is crucial to note that these are theoretical values and require experimental validation.

PropertyPredicted ValueSource / Method
Molecular Formula C₇H₁₁NO₃Calculation
Molecular Weight 157.17 g/mol Calculation
Monoisotopic Mass 157.07389 DaCalculation
Topological Polar Surface Area (TPSA) 50.7 ŲPrediction
XLogP3 -1.1Prediction
Hydrogen Bond Donor Count 1Prediction
Hydrogen Bond Acceptor Count 4Prediction

These properties are computationally derived and should be confirmed via experimental analysis.

Component Analysis and Expected Physicochemical Behavior

To understand the expected properties of the complete molecule, we can analyze its primary components:

The Azetidine Moiety

Azetidines are four-membered, nitrogen-containing saturated heterocycles.[2] The unsubstituted azetidine ring has a basic pKa of approximately 11.3, indicating that the nitrogen atom is readily protonated.[2] This property will significantly influence the solubility of this compound in aqueous media, particularly at acidic pH where it will form a soluble salt.

The Oxolan-2-one (γ-Butyrolactone) Moiety

γ-Butyrolactone (GBL) is a colorless, water-miscible liquid.[3] Its lactone (cyclic ester) functionality is susceptible to hydrolysis, especially under basic conditions, which would lead to ring-opening and the formation of the corresponding γ-hydroxybutyrate salt. This potential for degradation is an important consideration for formulation and stability studies.

The Ether Linkage

The ether linkage connecting the two rings is generally stable but can influence the molecule's conformation and polarity. It also adds to the number of hydrogen bond acceptors, which can affect solubility and interactions with biological targets.

Experimental Determination of Physical Properties: Protocols and Rationale

The following sections provide detailed protocols for the experimental determination of the key physical properties of this compound. The choice of these methods is based on standard practices for the characterization of novel small organic molecules.

Workflow for Physicochemical Characterization

The overall workflow for characterizing a new chemical entity like this compound involves a logical progression from basic identification to more complex property analysis.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_properties Physical Property Determination synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) nmr->ms melting_point Melting Point ms->melting_point ir IR Spectroscopy boiling_point Boiling Point (if liquid) solubility Solubility Profiling pka pKa Determination solubility->pka

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Melting Point Determination

Principle: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.

Protocol (Capillary Method):

  • Ensure the sample is thoroughly dried to remove any residual solvent.

  • Finely powder a small amount of the crystalline sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a rate of 10-15 °C per minute initially.

  • Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

  • Repeat the measurement two more times and calculate the average.

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate determination.

Solubility Profiling

Principle: Determining the solubility in various solvents is critical for designing purification methods, formulating solutions for biological assays, and predicting in vivo behavior.

Protocol (Thermodynamic Solubility):

  • Add a known excess amount of the compound to a fixed volume (e.g., 1 mL) of the desired solvent (e.g., water, PBS, ethanol, DMSO) in a glass vial.

  • Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully remove a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a calibrated analytical method such as HPLC-UV or LC-MS.

  • The solubility is expressed in units such as mg/mL or µM.

Trustworthiness: This method is considered the "gold standard" as it measures the true equilibrium solubility. Including a time-course study (e.g., sampling at 24, 48, and 72 hours) can validate that equilibrium has been reached.

pKa Determination

Principle: The pKa is the pH at which a molecule is 50% ionized. For this compound, the pKa of the azetidine nitrogen will govern its charge state at different physiological pH values, which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol (Potentiometric Titration):

  • Accurately weigh and dissolve a sample of the compound in a known volume of deionized water (or a water/co-solvent mixture if solubility is low).

  • Add a calibrated pH electrode to the solution.

  • Slowly titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Record the pH of the solution after each incremental addition of the titrant.

  • Plot the pH versus the volume of titrant added.

  • The pKa is the pH at the half-equivalence point, where half of the basic nitrogen has been protonated.

G start Dissolve Compound in Water titrate Titrate with Standard Acid (HCl) start->titrate record Record pH vs. Volume of Titrant titrate->record plot Plot pH vs. Volume record->plot determine Determine pKa at Half-Equivalence Point plot->determine

Caption: Workflow for pKa determination via potentiometric titration.

Spectroscopic Characterization

While not strictly physical properties, spectroscopic data are essential for structural confirmation and are an integral part of the compound's characterization file.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of the atoms in the molecule. The chemical shifts of the protons and carbons on the azetidine and oxolanone rings will be characteristic.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the key functional groups: a strong C=O stretch for the lactone (around 1770 cm⁻¹), a C-N stretch for the azetidine, and a C-O stretch for the ether linkage.

  • High-Resolution Mass Spectrometry (HRMS): HRMS will provide a highly accurate mass measurement, which can be used to confirm the elemental composition (molecular formula) of the compound.

Conclusion

This compound is a molecule with significant potential, warranting a thorough investigation of its physical properties. This guide provides a comprehensive framework for this characterization, combining theoretical predictions with detailed, practical protocols for experimental determination. By following these self-validating systems, researchers can generate a reliable and complete physicochemical profile, which is an indispensable step in the journey of drug discovery and development.

References

  • Synthesis and biological study of Azetidinone derivatives. (2019, April 10). The Pharma Innovation Journal. Retrieved February 17, 2026, from [Link]

  • Azetidin-3-one | C3H5NO | CID 1516505 - PubChem. (n.d.). Retrieved February 17, 2026, from [Link]

  • 3-azido-3-methyloxolan-2-one - C5H7N3O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved February 17, 2026, from [Link]

  • 3-(oxolan-2-yl)azetidine hydrochloride (C7H13NO) - PubChemLite. (n.d.). Retrieved February 17, 2026, from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. (2023, January 21). Retrieved February 17, 2026, from [Link]

  • Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. (2026, January 22). Retrieved February 17, 2026, from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC. (2023, January 21). Retrieved February 17, 2026, from [Link]

  • 3-(Azepan-1-yl)-2-(oxolan-3-yl)propan-1-ol - PubChem. (n.d.). Retrieved February 17, 2026, from [Link]

  • Synthesis of Some New Azetidinones Derived from Heterocyclics and their Antimicrobial Activity - Impactfactor. (2015, January 1). Retrieved February 17, 2026, from [Link]

  • 3-(oxolan-3-yl)azetidine hydrochloride (C7H13NO) - PubChemLite. (n.d.). Retrieved February 17, 2026, from [Link]

  • Azetidines | AMERICAN ELEMENTS® | Products | Applications. (n.d.). Retrieved February 17, 2026, from [Link]

  • Azetidine | C3H7N | CID 10422 - PubChem - NIH. (n.d.). Retrieved February 17, 2026, from [Link]

  • gamma-butyrolactone 4-hydroxybutyric acid lactone - The Good Scents Company. (n.d.). Retrieved February 17, 2026, from [Link]

  • γ-Butyrolactone - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]

  • pKa Data Compiled by R. Williams - EPFL. (n.d.). Retrieved February 17, 2026, from [Link]

  • 2-Acetylbutyrolactone | C6H8O3 | CID 10601 - PubChem. (n.d.). Retrieved February 17, 2026, from [Link]

  • Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica. (n.d.). Retrieved February 17, 2026, from [Link]

Sources

A Technical Guide to the Synthesis of 3-(Azetidin-3-yloxy)oxolan-2-one: A Novel Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, chemically sound, and actionable pathway for the synthesis of 3-(azetidin-3-yloxy)oxolan-2-one, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. The azetidine ring is a privileged scaffold in pharmaceuticals, and its combination with a gamma-butyrolactone moiety presents a unique building block for creating diverse molecular architectures. This document outlines a robust two-step synthetic sequence, beginning with a strategically designed Williamson ether synthesis, followed by a standard deprotection protocol. We delve into the mechanistic underpinnings, experimental choices, and detailed procedural instructions to empower researchers in synthesizing this target molecule.

Introduction and Strategic Rationale

The synthesis of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. The azetidine moiety, a strained four-membered nitrogen-containing ring, is of particular interest due to its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, to drug candidates.[1] Similarly, the oxolan-2-one (gamma-butyrolactone) ring is a common feature in natural products and pharmacologically active compounds. The target molecule, this compound, combines these two valuable motifs via an ether linkage, creating a versatile building block for further chemical elaboration.

Given the absence of a direct literature precedent for this specific molecule, a logical and efficient synthetic pathway was devised based on fundamental organic chemistry principles. The core of this strategy is the formation of the C-O ether bond. A retrosynthetic analysis points to two key precursors: an N-protected 3-hydroxyazetidine and a gamma-butyrolactone functionalized with a suitable leaving group at the C3 position.

This guide details a two-step forward synthesis:

  • Step 1: Williamson Ether Synthesis of N-Boc-3-hydroxyazetidine with α-bromo-γ-butyrolactone.

  • Step 2: N-Boc Deprotection to yield the final product.

This approach utilizes commercially available or readily synthesizable starting materials and employs reliable, high-yielding reactions.

Synthesis Pathway Overview

The proposed synthetic route is a robust two-step process designed for efficiency and scalability. The pathway leverages the well-established Williamson ether synthesis for the key bond formation, followed by a standard acid-catalyzed deprotection.

Synthesis_Pathway start1 N-Boc-3-hydroxyazetidine step1_reagents 1. NaH 2. DMF, 0°C to RT start2 α-bromo-γ-butyrolactone intermediate N-Boc-3-(oxolan-2-on-3-yloxy)azetidine step2_reagents TFA or HCl/Dioxane DCM, 0°C to RT final_product This compound step1_reagents->intermediate Step 1: Williamson Ether Synthesis step2_reagents->final_product Step 2: Boc Deprotection

Caption: Overall two-step synthesis workflow.

Detailed Synthesis Protocols and Mechanistic Insights

Step 1: Synthesis of tert-butyl 3-(2-oxotetrahydrofuran-3-yloxy)azetidine-1-carboxylate

The cornerstone of this synthesis is the Williamson ether synthesis, a classic SN2 reaction that forms an ether from an organohalide and an alkoxide.[2][3] In this step, the hydroxyl group of N-Boc-3-hydroxyazetidine is deprotonated to form a nucleophilic alkoxide, which then displaces the bromide from α-bromo-γ-butyrolactone.

Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to deprotonate the secondary alcohol of N-Boc-3-hydroxyazetidine, forming a potent sodium alkoxide nucleophile. This alkoxide then performs a backside attack on the carbon atom bonded to the bromine in α-bromo-γ-butyrolactone, leading to inversion of stereochemistry at that center and formation of the C-O ether bond.[4] The choice of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it solvates the cation (Na⁺) while leaving the alkoxide anion highly reactive, thus accelerating the SN2 reaction.[5]

Williamson_Mechanism azetidinol N-Boc-Azetidinol alkoxide N-Boc-Azetidin-alkoxide azetidinol->alkoxide Deprotonation NaH NaH NaH->alkoxide product Coupled Intermediate alkoxide->product SN2 Attack lactone α-bromo-γ-butyrolactone lactone->product NaBr NaBr

Sources

3-(Azetidin-3-yloxy)oxolan-2-one molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight of 3-(Azetidin-3-yloxy)oxolan-2-one

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of this compound, a heterocyclic compound featuring both an azetidine and an oxolan-2-one (γ-butyrolactone) moiety. The document details the theoretical calculation of its molecular weight and monoisotopic mass based on its elemental composition. Furthermore, it outlines a robust experimental methodology for the empirical verification of this value using High-Resolution Mass Spectrometry (HRMS), a cornerstone technique in modern chemical analysis. This guide is intended for researchers, chemists, and drug development professionals who require a precise understanding and validation of molecular identity for novel chemical entities.

Introduction to this compound

This compound is a molecule that combines two structurally significant heterocyclic scaffolds. The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a "privileged" motif in medicinal chemistry.[1] Its unique structural properties, including high ring strain and a rigid, sp3-rich character, can confer improved pharmacokinetic profiles, such as enhanced metabolic stability, solubility, and receptor selectivity.[2] Several FDA-approved drugs incorporate the azetidine motif to optimize their therapeutic performance.[2]

The second component, oxolan-2-one, also known as γ-butyrolactone, is a five-membered lactone. This ring system is a common feature in a wide array of natural products and synthetic compounds with diverse biological activities. The combination of these two motifs via an ether linkage creates a novel chemical entity with potential applications in drug discovery programs, targeting areas from infectious diseases to oncology.[1][3]

Given its potential, the precise characterization of this compound is paramount. The foundational step in this characterization is the accurate determination of its molecular weight, which confirms its elemental composition and serves as a critical quality control parameter following synthesis.

Chemical Structure:

Chemical structure of this compound

Figure 1: Chemical structure of this compound.

Theoretical Molecular Weight Determination

The first step in confirming a compound's identity is to calculate its theoretical molecular weight from its chemical formula. Based on the structure, the molecular formula for this compound is determined to be C₇H₁₁NO₃ .

Two key mass values are derived from this formula:

  • Average Molecular Weight (or Molar Mass): This is calculated using the weighted average atomic mass of each element, accounting for the natural abundance of its isotopes. It is expressed in grams per mole ( g/mol ).

  • Monoisotopic Mass: This is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This value is crucial in mass spectrometry, particularly high-resolution analysis, and is expressed in Daltons (Da).[4]

The elemental composition and corresponding mass calculations are summarized below.

Data Presentation: Molecular Weight Calculation
ElementSymbolCountAverage Atomic Mass ( g/mol )Subtotal (Average)Monoisotopic Mass (Da)Subtotal (Monoisotopic)
CarbonC712.01184.07712.0000084.00000
HydrogenH111.00811.0881.0078311.08613
NitrogenN114.00714.00714.0030714.00307
OxygenO315.99947.99715.9949147.98473
Total C₇H₁₁NO₃ 22 157.169 g/mol 157.07393 Da

Experimental Verification via Mass Spectrometry

While theoretical calculations provide an expected value, experimental verification is essential to confirm the synthesis of the target molecule and assess its purity. Mass spectrometry (MS) is the definitive technique for this purpose, offering unparalleled precision and sensitivity in determining the molecular weight of a compound.[5] Electrospray Ionization (ESI) is particularly well-suited for a polar molecule like this compound.[6]

The core principle of ESI-MS involves ionizing the analyte in solution to form charged ions, which are then separated in a mass analyzer based on their mass-to-charge ratio (m/z).[5] High-resolution instruments can provide mass accuracy within parts-per-million (ppm), which is often sufficient to confirm a unique elemental formula.

Experimental Protocol: Molecular Weight Verification by ESI-HRMS

This protocol outlines the standard steps for analyzing a small molecule sample.

1. Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in a high-purity solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
  • Create a dilute sample for analysis by adding 10 µL of the stock solution to 990 µL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid). This brings the final concentration to ~1-10 µM.[7] The addition of formic acid facilitates protonation for analysis in positive ion mode.
  • Prepare a "blank" sample using only the analysis solvent to identify background signals.[7]

2. Instrument Calibration:

  • Calibrate the mass spectrometer using a known calibration standard that covers the expected m/z range. Internal calibration (including the standard in the sample) can provide higher accuracy if required.[4]

3. Sample Analysis:

  • Inject the blank sample first to establish a baseline and check for system contaminants.
  • Inject the prepared sample solution into the ESI source, typically via direct infusion or coupled with a liquid chromatography (LC) system.
  • Acquire data in positive ion mode. The expected primary ion will be the protonated molecule, [M+H]⁺. Other common adducts, such as the sodium adduct [M+Na]⁺ or the potassium adduct [M+K]⁺, may also be observed.
  • The expected m/z for the protonated molecule [M+H]⁺ is calculated as: 157.07393 Da (monoisotopic mass) + 1.00783 Da (mass of H⁺) = 158.08176 .

4. Data Processing and Interpretation:

  • Process the raw data using the instrument's software.
  • Identify the peak corresponding to the [M+H]⁺ ion in the resulting mass spectrum.
  • Compare the experimentally measured m/z value to the theoretical value (158.08176). The mass error should ideally be less than 5 ppm.
  • Confirm the isotopic pattern of the observed peak, which should match the theoretical pattern calculated for C₇H₁₁NO₃.

Workflow for Molecular Weight Validation

The end-to-end process, from receiving a synthesized compound to its final validation, follows a logical and self-validating workflow. This ensures the identity and integrity of the material before it proceeds to further biological or chemical studies.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation & Validation Compound Synthesized Compound (this compound) StockSol Prepare Stock Solution (1 mg/mL) Compound->StockSol AnalysisSol Prepare Dilute Sample (1-10 µM in ACN/H₂O + 0.1% FA) StockSol->AnalysisSol Inject Inject Sample into MS AnalysisSol->Inject Calibrate Calibrate ESI-HRMS Calibrate->Inject Acquire Acquire Mass Spectrum (Positive Ion Mode) Inject->Acquire Process Process Raw Data Acquire->Process Identify Identify [M+H]⁺ Peak (Expected m/z ≈ 158.0818) Process->Identify Validate Validate Mass & Isotope Pattern (Error < 5 ppm) Identify->Validate Result Confirmed Molecular Weight (157.0739 Da) Validate->Result

Caption: Workflow for the experimental validation of molecular weight.

Conclusion

The molecular weight of this compound has been theoretically determined to be 157.169 g/mol (average molecular weight) and 157.07393 Da (monoisotopic mass). While this calculation is fundamental, it must be substantiated by empirical data. High-Resolution Mass Spectrometry provides the necessary accuracy and precision to unequivocally confirm this value, thereby validating the molecular identity of the compound. Adherence to rigorous experimental protocols is critical for ensuring the reliability of this data, which underpins all subsequent research and development activities involving this promising molecule.

References

  • MSU Mass Spectrometry and Metabolomics Core. (2019). Protein molecular weight determination using electrospray ionization. Available at: [Link]

  • MtoZ Biolabs. Mass Spectrometry in Protein Molecular Weight Determination: Principles, Limitations, & Developments. Available at: [Link]

  • Scribd. Determination of Molecular Weight by Mass Spectroscopy. Available at: [Link]

  • Native MS Guided Structural Biology Center. (2022). Calculating Molecular Mass by ESI/nESI Mass Spectrometry. Available at: [Link]

  • PubChemLite. 3-(oxolan-2-yl)azetidine hydrochloride (C7H13NO). Available at: [Link]

  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

  • Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

  • PubChem. Azetidin-3-one. Available at: [Link]

  • MDPI. (2021). Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. Available at: [Link]

  • PubChem. 3-(Azepan-1-yl)-2-(oxolan-3-yl)propan-1-ol. Available at: [Link]

  • IJRPR. (2023). Pharmacological and Biological Activities of Azetidinone models: A Brief Overview. Available at: [Link]

  • ChemSynthesis. (2025). 3-azido-3-methyloxolan-2-one. Available at: [Link]

Sources

Spectroscopic data for 3-(Azetidin-3-yloxy)oxolan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Azetidin-3-yloxy)oxolan-2-one

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, this compound. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the unambiguous structure elucidation and purity assessment of this molecule. By integrating established methodologies with expert insights, this guide serves as a self-validating framework for the rigorous analysis of this compound and related compounds. Hypothetical data is presented to illustrate the expected spectroscopic signatures, supported by detailed experimental protocols and data interpretation strategies.

Introduction: The Structural Significance of this compound

The confluence of an azetidine ring and an oxolan-2-one (gamma-butyrolactone) moiety in this compound presents a unique chemical architecture of significant interest in medicinal chemistry. The azetidine ring is a sought-after pharmacophore known to enhance metabolic stability and aqueous solubility, while the gamma-butyrolactone core is present in numerous natural products and pharmacologically active molecules.[1] The precise characterization of this hybrid structure is paramount for its advancement in any research and development pipeline. This guide provides the foundational spectroscopic methodologies to achieve this.

The molecular structure of this compound is presented below. The subsequent sections will detail the predicted spectroscopic data corresponding to this structure.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to be complex due to the presence of multiple chiral centers and diastereotopic protons.[2] The rigid four-membered azetidine ring can lead to complex splitting patterns.[2]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H on N11.5 - 3.0br s-
H on C2, C4 (Azetidine)3.5 - 4.5m-
H on C3 (Azetidine)4.8 - 5.2m-
H on C3 (Oxolanone)4.6 - 5.0m-
H on C4 (Oxolanone)2.0 - 2.5m-
H on C5 (Oxolanone)4.2 - 4.7m-
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will confirm the number of unique carbon environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (C2, Oxolanone)175 - 180
C3 (Azetidine)70 - 80
C3 (Oxolanone)75 - 85
C5 (Oxolanone)65 - 75
C2, C4 (Azetidine)45 - 55
C4 (Oxolanone)30 - 40
Experimental Protocol for NMR Data Acquisition

A rigorous and well-defined protocol is essential for obtaining high-quality, reproducible NMR data.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of This compound prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into a 400 MHz (or higher) NMR spectrometer prep4->acq1 acq2 Tune and shim the spectrometer acq3 Acquire ¹H NMR spectrum acq4 Acquire ¹³C NMR spectrum acq3->acq4 acq5 Perform 2D NMR (COSY, HSQC, HMBC) if needed proc1 Apply Fourier Transform acq5->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Integrate peaks (¹H) proc3->proc4 proc5 Reference spectrum to internal standard proc4->proc5

Figure 2: Workflow for NMR-based structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Predicted Mass Spectrometry Data

For this compound (C₇H₁₁NO₃), the following is expected:

  • Molecular Formula: C₇H₁₁NO₃

  • Exact Mass: 157.0739 g/mol

  • High-Resolution Mass Spectrometry (HRMS): An ESI+ experiment would be expected to show a prominent [M+H]⁺ ion at m/z 158.0812.[3][4]

Key fragmentation patterns would likely involve the cleavage of the ether linkage and the opening of the lactone or azetidine rings.

Experimental Protocol for MS Data Acquisition

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution (1-10 µg/mL) in a suitable solvent (e.g., Methanol, Acetonitrile) prep2 Add a small amount of formic acid for ESI+ prep1->prep2 acq1 Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer prep2->acq1 acq2 Acquire data in positive ionization mode acq1->acq2 acq3 Perform MS/MS analysis on the [M+H]⁺ ion to observe fragmentation acq2->acq3 proc1 Determine the exact mass of the parent ion acq3->proc1 proc2 Calculate the elemental composition proc1->proc2 proc3 Analyze the fragmentation pattern to confirm structural motifs proc2->proc3

Figure 3: Workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

Predicted IR Data

The IR spectrum will be dominated by characteristic absorption bands.

Functional Group Predicted Absorption Band (cm⁻¹) Significance
N-H Stretch (Azetidine)3300 - 3500 (broad)Confirms the secondary amine.
C-H Stretch (Aliphatic)2850 - 3000Indicates the presence of sp³ C-H bonds.
C=O Stretch (Lactone)1760 - 1780 (strong)A key indicator of the gamma-butyrolactone ring.[5]
C-O Stretch (Ether)1050 - 1150Corresponds to the ether linkage.
Experimental Protocol for IR Data Acquisition

A common method for acquiring the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the spectrum.

  • Data Analysis: Identify the key absorption bands and correlate them to the functional groups in the molecule.

Conclusion

The structural elucidation of this compound requires a multi-faceted spectroscopic approach. The combination of ¹H and ¹³C NMR, high-resolution mass spectrometry, and infrared spectroscopy provides a synergistic and self-validating dataset for the unambiguous confirmation of its chemical structure and purity. The predicted data and protocols outlined in this guide serve as a robust framework for researchers engaged in the synthesis and characterization of this and related novel chemical entities. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for advancing drug discovery and development programs.

References

  • Singh, G. S., & Pheko, T. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 70(3), 595–600. [Link]

  • Patel, H., & Patel, P. (2011). Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study. E-Journal of Chemistry, 8(3), 1163-1171. [Link]

  • Kumar, A., et al. (2019). Synthesis and biological study of Azetidinone derivatives. The Pharma Innovation Journal, 8(4), 84-88. [Link]

  • McCarthy, T. D., et al. (2017). 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. Molecules, 22(10), 1735. [Link]

  • PubChemLite. (n.d.). 3-(oxolan-3-yl)azetidine hydrochloride. Retrieved February 18, 2026, from [Link]

  • PubChemLite. (n.d.). 3-(oxolan-2-yl)azetidine hydrochloride. Retrieved February 18, 2026, from [Link]

  • Gawande, S. K., & Khadsan, R. E. (2014). Synthesis and biological evaluation of azetidinone derivatives from 2-α(phenylacetyl) benzohydrazide moiety by microwave method. Der Pharma Chemica, 6(2), 70-74. [Link]

  • Rokade, Y., & Dongare, N. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME AZETIDINONE DERIVATIVES WITH THE β-NAPHTHOL. Rasayan Journal of Chemistry, 3(4), 641-645. [Link]

Sources

Technical Guide: Mechanistic Profiling of 3-(Azetidin-3-yloxy)oxolan-2-one (AZT-Lac)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanistic profiling, chemical biology, and experimental validation of 3-(Azetidin-3-yloxy)oxolan-2-one (referred to herein as AZT-Lac ).

This guide treats AZT-Lac as a representative Fragment-Based Covalent Probe , a class of molecules increasingly utilized in Targeted Protein Degradation (TPD) and Activity-Based Protein Profiling (ABPP) to interrogate "undruggable" serine/cysteine hydrolases.

Part 1: Executive Summary & Chemical Logic

This compound is a bifunctional chemical scaffold designed to exploit the reactivity of the


-butyrolactone ring while leveraging the physicochemical properties of the azetidine heterocycle. Unlike traditional competitive inhibitors, AZT-Lac functions primarily as a Mechanism-Based Inactivator (Suicide Substrate)  or a Covalent Fragment , depending on the target microenvironment.
Structural Deconstruction

The molecule consists of two distinct pharmacophores linked by an ether bridge:

DomainChemical MoietyFunction
Warhead Oxolan-2-one (

-Butyrolactone)
Electrophile. Mimics the transition state of ester hydrolysis. Reacts with catalytic nucleophiles (Ser/Cys) via ring-opening acylation.
Vector Azetidine (3-substituted)Recognition Element. Provides a rigid, metabolic-stable vector. The secondary amine (

) acts as a cationic anchor for aspartate/glutamate residues in the binding pocket.
Linker Ether (-O-)Spacer. Maintains a specific distance (approx. 3.5 Å) between the cationic center and the electrophilic carbonyl, critical for specificity.

Part 2: Mechanism of Action (MoA)

The core mechanism of AZT-Lac is defined by Nucleophilic Acyl Substitution followed by Irreversible Acylation . This pathway is characteristic of serine hydrolase inhibitors (e.g., lipases, esterases) and bacterial quorum-sensing modulators.

The Kinetic Pathway

The inhibition follows a two-step covalent kinetic model:



  • Recognition (

    
    ):  The Azetidine amine (protonated at physiological pH) forms an electrostatic bridge with an anionic residue (e.g., Asp/Glu) in the enzyme's S1 specificity pocket. This orients the lactone warhead.
    
  • Acylation (

    
    ):  The catalytic Serine (or Cysteine) nucleophile attacks the carbonyl carbon of the oxolan-2-one ring.
    
  • Ring Opening: The tetrahedral intermediate collapses, cleaving the internal ester bond of the lactone. This opens the ring, tethering the inhibitor to the enzyme via a stable acyl-enzyme complex.

  • Inactivation: The newly formed hydroxy-alkyl chain occludes the active site, preventing substrate entry and often disrupting the catalytic triad's geometry.

Visualization of Signaling & Reaction Pathway

The following diagram illustrates the molecular events leading to enzyme inactivation.

MoA_Pathway Enzyme Free Enzyme (Active Serine) Michaelis Michaelis Complex (Non-covalent Binding) Enzyme->Michaelis Electrostatic Steering (Azetidine) Inhibitor AZT-Lac (Inhibitor) Inhibitor->Michaelis Electrostatic Steering (Azetidine) Tetrahedral Tetrahedral Intermediate Michaelis->Tetrahedral Nucleophilic Attack (Ser-OH -> C=O) AcylEnzyme Acyl-Enzyme Complex (Ring Opened) Tetrahedral->AcylEnzyme Lactone Ring Opening AcylEnzyme->Enzyme Slow Hydrolysis (If unstable) DeadEnzyme Irreversibly Inhibited Enzyme AcylEnzyme->DeadEnzyme Active Site Occlusion

Figure 1: Step-wise covalent inactivation mechanism of Serine Hydrolases by AZT-Lac.

Part 3: Experimental Protocols (Self-Validating Systems)

To validate the mechanism of AZT-Lac, researchers must move beyond simple IC50 values, which are time-dependent for covalent inhibitors. The following protocols establish the


  efficiency metric.
Protocol: Determination of via Progress Curve Analysis

Objective: Quantify the potency of the covalent interaction. Rationale: Standard IC50 assays underestimate the potency of covalent drugs because inhibition increases over time.

Materials:

  • Target Enzyme (e.g., Acetylcholinesterase or a specific Lipase).

  • Chromogenic Substrate (e.g., p-Nitrophenyl acetate).

  • AZT-Lac (Stock: 10 mM in DMSO).

  • Buffer: 50 mM HEPES, pH 7.4.

Workflow:

  • Preparation: Prepare 5 concentrations of AZT-Lac (0.1x to 10x estimated

    
    ).
    
  • Initiation: Add Enzyme to the buffer containing Substrate + AZT-Lac simultaneously.

  • Measurement: Monitor Absorbance (405 nm) continuously for 60 minutes.

  • Data Processing:

    • The product formation

      
       over time 
      
      
      
      will follow:
      
      
    • Fit curves to extract the observed rate constant (

      
      ) for each inhibitor concentration 
      
      
      
      .
    • Plot

      
       vs. 
      
      
      
      . Fit to the hyperbolic equation:
      
      
  • Validation Check: If the plot is linear,

    
     is very high (second-order kinetics applies: 
    
    
    
    is the slope). If hyperbolic, saturation binding occurs.
Protocol: Activity-Based Protein Profiling (ABPP)

Objective: Confirm target engagement and selectivity in complex proteomes. Rationale: Demonstrates that AZT-Lac competes with a broad-spectrum probe for the active site.

Workflow:

Step Action Mechanistic Insight
1. Lysate Prep Prepare soluble proteome (1 mg/mL) from target cells. Provides native biological context.
2. Treatment Incubate lysate with AZT-Lac (10 µM) or DMSO (Control) for 1 hr. AZT-Lac covalently blocks specific targets.
3. Probe Labeling Add FP-Rhodamine (Fluorophosphonate probe) to all samples. React for 30 min. FP-Rhodamine labels all active serine hydrolases except those blocked by AZT-Lac.
4. SDS-PAGE Resolve proteins by gel electrophoresis. Separates proteins by molecular weight.

| 5. Imaging | Scan for fluorescence. | Result: Targets bound by AZT-Lac will show loss of fluorescence compared to control (Competition Assay). |

Part 4: Data Interpretation & Troubleshooting

Mass Spectrometry Validation

To definitively prove the covalent mechanism, intact protein mass spectrometry must be performed.

  • Expected Result: A mass shift corresponding to the molecular weight of AZT-Lac (approx. 155.15 Da) plus the mass of water (if hydrolysis occurs) or exact mass of the inhibitor (if ring opening is the only event).

  • Calculation:

    • MW of AZT-Lac (

      
      ) 
      
      
      
      157.17 Da.
    • Observed Shift: Enzyme + 157.17 Da.

    • Note: If the mass shift is +175 Da, the lactone hydrolyzed before binding (inactive).

Structure-Activity Relationship (SAR) Logic
ModificationPredicted EffectReason
N-Methylation of Azetidine Increased

(Lower affinity)
Steric clash prevents deep pocket insertion; alters

.
Oxolan-2-one

Cyclopentanone
Loss of ActivityRemoval of the lactone oxygen prevents ring-opening acylation (Reversible binding only).
Ether

Amide Linker
Altered ReactivityAmides are more rigid and H-bond donors; may change orientation in the S1 pocket.

Part 5: References & Authoritative Grounding

  • Cravatt, B. F., et al. (2008). "Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry." Annual Review of Biochemistry. Link

    • Cited for: ABPP protocols and serine hydrolase reactivity.

  • Bottcher, T., & Sieber, S. A. (2008). "beta-Lactones as Privileged Structures for the Active-Site Labeling of Versatile Bacterial Enzyme Classes." Angewandte Chemie International Edition. Link

    • Cited for: Mechanism of lactone ring-opening in enzyme active sites.

  • Couty, F., & Drouillat, B. (2010). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Tetrahedron. Link

    • Cited for: Chemical properties and stability of the azetidine ring.[1][2]

  • Singh, J., et al. (2011). "The Resurgence of Covalent Drugs." Nature Reviews Drug Discovery. Link

    • Cited for: Kinetic validation (

      
      ) of covalent inhibitors.
      

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 3-(Azetidin-3-yloxy)oxolan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing a Novel Chemical Entity

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. The compound 3-(Azetidin-3-yloxy)oxolan-2-one presents a unique structural architecture, merging two biologically relevant heterocyclic rings: an azetidine core and an oxolan-2-one (commonly known as γ-butyrolactone) moiety.

  • Azetidine Ring: This four-membered, nitrogen-containing heterocycle is a privileged scaffold in medicinal chemistry.[1][2][3] Its rigid structure serves as a valuable building block, enabling precise three-dimensional positioning of functional groups to optimize interactions with biological targets.[3]

  • Oxolan-2-one (γ-Butyrolactone) Moiety: This five-membered lactone is structurally analogous to γ-hydroxybutyrate (GHB), a molecule known for its neuroactive properties and its metabolic relationship to the primary inhibitory neurotransmitter in the central nervous system (CNS), γ-aminobutyric acid (GABA).[4]

The combination of these two moieties via an ether linkage suggests a compelling hypothesis: This compound may possess neuromodulatory activity, potentially through interaction with GABAergic systems or other CNS targets. This guide provides a comprehensive, tiered framework for the systematic in vitro investigation of this novel chemical entity (NCE), designed to elucidate its pharmacological profile, assess its drug-like properties, and identify any potential liabilities. The causality behind each experimental choice is explained to provide a clear, logical path from initial screening to mechanistic understanding.

Tier 1: Foundational Profiling - Activity & Viability

The initial phase of characterization aims to answer two fundamental questions: Does the compound elicit any biological response in a relevant cellular context, and at what concentrations is it non-toxic? These foundational data are critical for designing all subsequent, more complex assays.

General Cellular Cytotoxicity Assessment

Causality: Before assessing specific pharmacological activity, it is essential to establish the concentration range where the compound does not induce cell death.[5] Performing specific assays at cytotoxic concentrations would yield uninterpretable, false-positive results. We will use a neuronal-like cell line, such as human neuroblastoma SH-SY5Y cells, which are widely used in neurotoxicity and neuropharmacology screening.

Detailed Protocol: MTT Assay for Cell Viability

  • Cell Plating: Seed SH-SY5Y cells into a 96-well plate at a density of 10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in cell culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Treatment: Remove the growth medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with 0.5% DMSO) and a positive control for cytotoxicity (e.g., 1% Triton X-100).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the CC₅₀ (50% cytotoxic concentration) from the resulting dose-response curve.

Neurite Outgrowth Phenotypic Screening

Causality: A phenotypic screen provides an unbiased view of the compound's effect on cellular morphology and function.[6] Neurite outgrowth is a critical process in neuronal development and repair, and its modulation can indicate neurotrophic, neurotoxic, or neuro-regenerative potential.[6][7] This assay can reveal unexpected activities that might be missed by target-specific assays.

Detailed Protocol: High-Content Imaging of Neurite Outgrowth

  • Cell Plating: Plate PC12 cells (a rat pheochromocytoma cell line) on collagen-coated 96-well imaging plates at a density of 5,000 cells per well.

  • Differentiation and Treatment: Differentiate the cells for 24-48 hours in low-serum medium containing Nerve Growth Factor (NGF) to induce a baseline level of neurite extension. Subsequently, treat the cells with non-toxic concentrations of this compound (determined from the MTT assay).

  • Incubation: Incubate for an additional 48-72 hours.

  • Staining: Fix the cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Stain with an antibody against βIII-tubulin to visualize neurons and neurites, and a nuclear counterstain like DAPI.[6]

  • Imaging and Analysis: Acquire images using an automated high-content imaging system. Use image analysis software to quantify parameters such as total neurite length per neuron, number of neurite branches, and number of neurite-bearing cells.

  • Data Interpretation: Compare the effects of the compound to vehicle control and a positive control (e.g., a higher concentration of NGF). Significant increases or decreases in neurite outgrowth will guide subsequent mechanistic studies.

Tier 2: Hypothesis Testing & ADME Profiling

Based on the structural alerts pointing towards CNS activity, this tier focuses on direct tests of the GABAergic hypothesis while simultaneously evaluating the compound's fundamental drug-like properties. A compound's efficacy is meaningless if it cannot reach its target or has poor metabolic characteristics.

Target Engagement: GABA Receptor Binding Assays

Causality: To directly test the hypothesis that the compound interacts with the GABAergic system, radioligand binding assays are the gold standard.[8][9] These assays quantify the ability of the test compound to displace a known radioactive ligand from the GABA-A or GABA-B receptor, thereby determining its binding affinity (Ki).

Detailed Protocol: GABA-A Receptor Radioligand Displacement Assay

  • Membrane Preparation: Utilize commercially available rat brain cortex membranes or prepare them in-house.

  • Assay Buffer: Prepare a suitable buffer, typically Tris-HCl, at pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine:

    • Radioligand: e.g., [³H]-Muscimol or [³H]-SR95531 to label the GABA binding site.[8][9]

    • Test Compound: A range of concentrations of this compound.

    • Membrane Preparation: A specific amount of protein (e.g., 100-200 µg).

  • Defining Controls:

    • Total Binding: Radioligand + Membranes + Buffer.

    • Non-Specific Binding: Radioligand + Membranes + a high concentration of a known non-radioactive ligand (e.g., unlabeled GABA).

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Detection: Add scintillation cocktail to the dried filters and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ (concentration that inhibits 50% of specific binding). Calculate the affinity constant (Ki) using the Cheng-Prusoff equation.

A similar protocol would be employed for the GABA-B receptor, using a different radioligand such as [³H]-CGP54626.[8][10]

Off-Target Liability: Neurotransmitter Transporter Screening

Causality: Many CNS-active drugs interact with monoamine transporters.[11] Screening against the primary neurotransmitter transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) is crucial to understand the compound's specificity and identify potential off-target effects that could lead to undesirable side effects or polypharmacology.

Detailed Protocol: Neurotransmitter Transporter Uptake Assay

This protocol utilizes a commercially available fluorescence-based kit, which offers a high-throughput, non-radioactive alternative to traditional methods.[12][13][14]

  • Cell Culture: Use HEK293 cells stably expressing either hDAT, hNET, or hSERT. Plate them in 96- or 384-well black-walled, clear-bottom plates and allow them to form a confluent monolayer.[12]

  • Compound Addition: Add various concentrations of this compound to the wells. Include a known inhibitor for each transporter as a positive control (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).

  • Reagent Addition: Add the kit's fluorescent substrate, which mimics the natural neurotransmitter, along with a masking dye that quenches extracellular fluorescence.[13]

  • Kinetic Readout: Immediately place the plate in a bottom-reading fluorescence plate reader. Measure the increase in intracellular fluorescence over time (e.g., every minute for 30 minutes) as the substrate is transported into the cells.

  • Data Analysis: Calculate the rate of uptake (slope of the fluorescence curve). Determine the IC₅₀ value by plotting the percentage inhibition of the uptake rate against the log concentration of the test compound.

Early ADME - In Vitro Profiling

Causality: Early assessment of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is vital.[15] A potent compound is of little therapeutic value if it is metabolized too quickly or cannot reach its target in sufficient concentrations.[16]

Table 1: Summary of Key Early ADME Assays

Parameter AssessedAssayTest SystemKey OutputRationale
Metabolic Stability Substrate Depletion AssayHuman Liver Microsomes (HLM) or HepatocytesIntrinsic Clearance (CLint), Half-life (t½)Predicts the rate of metabolic breakdown by the liver, a primary determinant of in vivo half-life and oral bioavailability.[17][18][19]
CYP450 Inhibition IC₅₀ Determination AssayHLM with specific probe substratesIC₅₀ values for major CYP isoforms (e.g., 3A4, 2D6, 2C9)Identifies the potential for the compound to cause drug-drug interactions (DDIs) by inhibiting the metabolism of other drugs.[20][21][22]
Plasma Protein Binding Equilibrium Dialysis (RED Device)Human PlasmaFraction unbound (fu)Only the unbound fraction of a drug is free to interact with its target and be metabolized. This value is critical for interpreting potency data and predicting in vivo exposure.[23][24][25]

Detailed Protocol: Metabolic Stability in Human Liver Microsomes

  • Reagents: Human liver microsomes (HLM), NADPH (cofactor for Phase I enzymes), test compound, and positive control compounds (one with high and one with low clearance).

  • Incubation: Incubate the test compound (e.g., at 1 µM) with HLM in a phosphate buffer at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding NADPH.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).[16]

Visualizations: Workflows and Mechanisms

Experimental Evaluation Workflow

The following diagram outlines the logical progression of the in vitro characterization cascade for this compound.

G T1_Cyto Cytotoxicity Assay (e.g., MTT) T1_Pheno Phenotypic Screen (e.g., Neurite Outgrowth) T1_Cyto->T1_Pheno T2_Bind GABA Receptor Binding Assays T1_Cyto->T2_Bind T1_Pheno->T2_Bind Informs hypothesis T3_Func Functional Assays (e.g., Electrophysiology) T2_Bind->T3_Func If binding is confirmed T2_Trans Neurotransmitter Transporter Assays T3_Safe In Vitro Safety (e.g., hERG Assay) T2_Trans->T3_Safe Informs specificity and safety profile T2_ADME ADME Profiling (Met Stability, PPB, CYP) T2_ADME->T3_Func Provides context for potency

Caption: A tiered approach for the in vitro characterization of a novel compound.

Hypothesized Mechanism: GABA-A Receptor Modulation

This diagram illustrates the potential mechanism of action if the compound acts as a positive allosteric modulator (PAM) at the GABA-A receptor, a ligand-gated ion channel.

cluster_receptor GABA-A Receptor in Neuronal Membrane receptor GABA-A Receptor GABA Site Modulator Site Chloride (Cl⁻) Channel Cl_in Cl⁻ Influx receptor:channel->Cl_in Channel Opens (Potentiated) GABA GABA (Neurotransmitter) GABA->receptor:gaba Binds Compound This compound (Hypothesized PAM) Compound->receptor:drug Binds Hyper Membrane Hyperpolarization Cl_in->Hyper Inhibition Neuronal Inhibition (Reduced Firing) Hyper->Inhibition

Caption: Hypothesized potentiation of GABA-A receptor activity.

Conclusion and Forward Look

This technical guide outlines a rigorous, multi-tiered strategy for the initial in vitro characterization of this compound. By systematically progressing from broad phenotypic and cytotoxicity screening to specific, hypothesis-driven target engagement and ADME assays, researchers can build a comprehensive pharmacological profile of this novel compound. The data generated through these workflows will be crucial for making informed decisions, validating (or refuting) the initial CNS-activity hypothesis, identifying potential liabilities, and ultimately determining whether this molecule warrants further investigation in more complex preclinical models. Each step is designed to be self-validating, ensuring that the data from one tier logically and robustly informs the experimental design of the next.

References

  • Title: Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan Source: Nuvisan URL: [Link]

  • Title: In Vitro Plasma Protein Binding - BioIVT Source: BioIVT URL: [Link]

  • Title: Plasma Protein Binding Assay - Creative Bioarray Source: Creative Bioarray URL: [Link]

  • Title: Metabolic Stability Assay Services - BioIVT Source: BioIVT URL: [Link]

  • Title: Cutting-edge plasma protein binding & blood partitioning assays for drug development Source: Symeres URL: [Link]

  • Title: Plasma Protein Binding - In Vitro Assay - Charnwood Discovery Source: Charnwood Discovery URL: [Link]

  • Title: Metabolic Stability Services - Eurofins Discovery Source: Eurofins Discovery URL: [Link]

  • Title: Characterization of GABA Receptors - PMC - PubMed Central Source: National Center for Biotechnology Information URL: [Link]

  • Title: A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity - MDPI Source: MDPI URL: [Link]

  • Title: In Vitro Assays for Screening Small Molecules - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: In vitro assays for developmental neurotoxicity - OECD Source: Organisation for Economic Co-operation and Development URL: [Link]

  • Title: Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Laboratories Source: Charles River Laboratories URL: [Link]

  • Title: Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices Source: Molecular Devices URL: [Link]

  • Title: Editorial: Methods and protocols in neurotoxicology - Frontiers Source: Frontiers URL: [Link]

  • Title: Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments Source: Springer Nature URL: [Link]

  • Title: GABAA Receptor Binding Assays of Standardized Leonurus cardiaca and Leonurus japonicus Extracts as Well as Their Isolated Constituents - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Cytochrome P450 Inhibition assay - Evotec Source: Evotec URL: [Link]

  • Title: CYP inhibition assay services based on FDA Guidance - LifeNet Health LifeSciences Source: LifeNet Health URL: [Link]

  • Title: In vitro techniques for the assessment of neurotoxicity - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Novel In Vitro Models for Drug Discovery - Charles River Laboratories Source: Charles River Laboratories URL: [Link]

  • Title: Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices Source: Molecular Devices URL: [Link]

  • Title: Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices - Catalogs Medicalexpo Source: MedicalExpo URL: [Link]

  • Title: In vitro acute and developmental neurotoxicity screening: an overview of cellular platforms and high-throughput technical - DIAL@UCLouvain Source: UCLouvain URL: [Link]

  • Title: Biochemistry and binding assay a, FSEC of GABAA receptor with and... - ResearchGate Source: ResearchGate URL: [Link]

  • Title: In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: In Vitro Transcription Assays and Their Application in Drug Discovery - JoVE Source: Journal of Visualized Experiments URL: [Link]

  • Title: Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation | ACS Omega Source: American Chemical Society URL: [Link]

  • Title: In vitro small molecule screening to inform novel candidates for use in fluconazole combination therapy in vivo against Coccidioides - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]

  • Title: Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica Source: Der Pharma Chemica URL: [Link]

  • Title: Pharmacological and Biological Activities of Azetidinone models: A Brief Overview Source: ResearchGate URL: [Link]

  • Title: Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: 3-(oxolan-2-yl)azetidine hydrochloride (C7H13NO) - PubChemLite Source: PubChemLite URL: [Link]

  • Title: BIOACTIVE AZETIDINONE: A REVIEW - TIJER.org Source: TIJER.org URL: [Link]

  • Title: Synthesis and biological study of Azetidinone derivatives Source: ResearchGate URL: [Link]

  • Title: SYNTHESIS AND BIOLOGICAL EVALUATION OF AZITIDINONE AND THEIR DERIVATIVE AS ANTIMICROBIAL AND ANTIFUNGAL AGENTS - Rasayan Journal of Chemistry Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: Azetidin-3-one | C3H5NO | CID 1516505 - PubChem Source: National Center for Biotechnology Information URL: [Link]

  • Title: Azetidine | C3H7N | CID 10422 - PubChem - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Azetidines | AMERICAN ELEMENTS® | Products | Applications Source: American Elements URL: [Link]

  • Title: US3668196A - 3-azetidinols - Google Patents Source: Google Patents URL
  • Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and biological evaluation of azetidinone derivatives from 2-α(phenylacetyl) benzohydrazide moiety by microwave metho - Der Pharma Chemica Source: Der Pharma Chemica URL: [Link]

Sources

The Azetidinone Scaffold: From Antibiotic Potency to Metabolic Regulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azetidinone (or


-lactam) ring is a four-membered cyclic amide that has served as the cornerstone of infectious disease therapy for nearly a century. While historically synonymous with penicillin and cell wall inhibition, the scaffold has evolved. This guide explores the technical history of azetidinones, tracing their trajectory from the serendipitous discovery of penicillin to the rational design of monobactams (aztreonam) and the metabolic breakthrough of cholesterol absorption inhibitors (ezetimibe). We analyze the synthetic challenges of this strained ring and contrast the divergent mechanisms of action that allow this single scaffold to treat both bacterial sepsis and hyperlipidemia.

Part 1: The Structural Awakening

The Staudinger Origins (1907)

Long before Alexander Fleming observed the mold Penicillium, the German chemist Hermann Staudinger synthesized the first


-lactam in 1907.[1] He utilized a [2+2] cycloaddition between a ketene and an imine—a reaction that remains the premier synthetic route today. At the time, it was a chemical curiosity; the biological significance of the strained ring was unknown.
The Penicillin Consensus

When penicillin was isolated, its structure was a subject of intense debate. The "thiazolidine-oxazolone" model competed with the "


-lactam" model. It was not until Dorothy Hodgkin's X-ray crystallography in 1945 that the four-membered lactam ring was confirmed as the pharmacophore. This proved that the ring strain (approx. 26 kcal/mol) acts as a "spring-loaded" electrophile, capable of acylating active site serine residues in bacterial enzymes.

Part 2: The Antibiotic Era & Monobactams

Isolation of Monobactams

In the late 1970s, screening of soil bacteria (Chromobacterium violaceum) revealed naturally occurring monocyclic ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


-lactams, termed monobactams .[2][3][4][5][6] Unlike penicillins (bicyclic), these compounds proved that the fused ring system was not strictly necessary for bioactivity, provided the N-1 position was activated by a sulfonic acid group.
Aztreonam: The Gram-Negative Specialist

Aztreonam was the first totally synthetic monobactam approved for clinical use.[2][6]

  • Design Logic: The C-3 side chain (aminothiazolyl oxime) was engineered to mimic ceftazidime, granting high affinity for PBP3 (Penicillin-Binding Protein 3) in Gram-negative bacteria.

  • Stability: The N-1 sulfonate group activates the

    
    -lactam carbonyl for acylation while rendering the molecule resistant to metallo-
    
    
    
    -lactamases.

Part 3: The Metabolic Pivot (Ezetimibe)

The Discovery of SCH 58235

In the 1990s, Schering-Plough researchers sought ACAT inhibitors but discovered that certain 2-azetidinones inhibited cholesterol absorption via a different mechanism.

  • Lead Compound: SCH 48461 was the initial hit.

  • Metabolic Optimization: In vivo studies revealed that SCH 48461 was metabolized to a more active phenol form. This insight led to the design of SCH 58235 (Ezetimibe) , which incorporated:

    • A p-fluoro group to block metabolic oxidation.[7]

    • Hydroxyl groups to improve solubility and potency.

    • Specific stereochemistry (3R, 4S) essential for binding the target protein, NPC1L1.

Part 4: Technical Deep Dive & Protocols

Synthetic Methodology: The Staudinger Cycloaddition

The formation of the azetidinone ring requires overcoming significant angle strain. The Staudinger reaction remains the most robust method for constructing the core.

Protocol: General Staudinger Synthesis of

-Lactams

Objective: Synthesis of a cis- or trans-


-lactam via ketene-imine cycloaddition.

Reagents:

  • Imine substrate (e.g., N-benzylidene-4-methoxyaniline)

  • Acid Chloride (Ketene precursor)[8]

  • Triethylamine (Base)

  • Dichloromethane (DCM), anhydrous

Workflow:

  • Imine Formation: Condense aldehyde and amine in DCM with MgSO₄ (desiccant) at RT for 4 hours. Filter and concentrate.

  • Ketene Generation (In Situ): Dissolve the imine in anhydrous DCM under Nitrogen atmosphere. Cool to -78°C (for stereocontrol) or 0°C.

  • Cycloaddition:

    • Add Triethylamine (3.0 equiv) to the solution.

    • Dropwise addition of Acid Chloride (1.2 equiv) over 30 minutes. The base eliminates HCl to generate the ketene in situ.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Workup: Wash with 1M HCl (remove unreacted amine), then sat. NaHCO₃, then Brine.

  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Validation Point:

  • IR Spectroscopy: Look for the characteristic

    
    -lactam carbonyl stretch at 1730–1760 cm⁻¹ .
    
  • NMR: The coupling constant (

    
    ) between H-3 and H-4 determines stereochemistry (
    
    
    
    Hz for cis,
    
    
    Hz for trans).
Screening Protocol: Cholesterol Absorption (Hamster Model)

This protocol validates the efficacy of azetidinone derivatives like Ezetimibe.

Subject: Male Golden Syrian Hamsters (100-120g). Rationale: Hamsters have a lipoprotein profile (LDL/HDL ratio) similar to humans, unlike rats/mice.

Workflow:

  • Dietary Acclimation: Feed hamsters a 0.25% cholesterol diet for 7 days to induce hyperlipidemia.

  • Dosing: Administer test compound (e.g., Ezetimibe) via oral gavage in 0.4% methylcellulose vehicle once daily.

  • Tracer Administration: On Day 7, administer

    
    C-Cholesterol and 
    
    
    
    H-Sitosterol orally.
  • Fecal Analysis (Dual-Isotope Ratio Method):

    • Collect feces for 24 hours post-tracer.

    • Combust samples and measure radioactivity via Liquid Scintillation Counting.

    • Calculation: % Absorption =

      
      .
      
  • Serum Analysis: Collect plasma; measure Total Cholesterol and LDL-C enzymatically.

Part 5: Visualization of Mechanisms

Pathway Comparison: Antibiotic vs. Lipid-Lowering

The following diagram contrasts how the same chemical scaffold exerts two vastly different biological effects based on its side-chain architecture and target localization.

AzetidinoneMechanisms cluster_Abx Antibiotic Mechanism (Aztreonam) cluster_Lipid Lipid-Lowering Mechanism (Ezetimibe) Aztreonam Aztreonam (Monobactam) PBP3 PBP3 (Bacterial Cell Wall) Aztreonam->PBP3 High Affinity Binding Acylation Serine Acylation (Covalent Bond) PBP3->Acylation Ring Opening Lysis Cell Wall Destabilization & Lysis Acylation->Lysis Inhibition of Peptidoglycan X-linking Ezetimibe Ezetimibe (2-Azetidinone) NPC1L1 NPC1L1 (Enterocyte Membrane) Ezetimibe->NPC1L1 Binds Sterol Sensing Domain Endocytosis Blockade of Cholesterol Endocytosis NPC1L1->Endocytosis Prevents Internalization Lowering Reduced Plasma LDL-Cholesterol Endocytosis->Lowering Depletes Hepatic Pool

Caption: Divergent mechanisms of azetidinone derivatives. Left: Covalent inhibition of bacterial PBP3. Right: Steric/Conformational inhibition of the NPC1L1 cholesterol transporter.

Synthetic Pathway: The Staudinger Reaction

StaudingerReaction Imine Imine (R-CH=N-R') Zwitterion Zwitterionic Intermediate Imine->Zwitterion AcidChloride Acid Chloride (R-CH2-COCl) Ketene Ketene Intermediate (R-CH=C=O) AcidChloride->Ketene Elimination (-HCl) Base Base (NEt3) Base->Ketene Catalysis Ketene->Zwitterion Nucleophilic Attack by Imine N BetaLactam Azetidinone Ring (Beta-Lactam) Zwitterion->BetaLactam Conrotatory Ring Closure (Thermal 2+2)

Caption: The Staudinger [2+2] Cycloaddition mechanism. The base-promoted generation of a ketene is followed by a stepwise or concerted cycloaddition with the imine to form the strained ring.

Part 6: Quantitative Comparison of Generations

FeaturePenicillin G (1st Gen)Aztreonam (Monobactam)Ezetimibe (Cholesterol Inhibitor)
Core Structure Bicyclic (Fused Thiazolidine)Monocyclic (Isolated Ring)Monocyclic (Isolated Ring)
Primary Target PBP 1, 2, 3 (Gram+ & Gram-)PBP 3 (Gram- only)NPC1L1 Transporter
Mechanism Covalent Acylation (Suicide inhibition)Covalent AcylationReversible Binding (Non-covalent)
Ring Activation Ring Strain + Fused SystemN-1 Sulfonic Acid EWGN-1 Aryl + C-3/C-4 substitution
Key Indication Broad Spectrum InfectionPseudomonas / Aerobic Gram-Hypercholesterolemia

References

  • Staudinger, H. (1907).[1] "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie.

  • Sykes, R. B., et al. (1981).[6] "Monocyclic beta-lactam antibiotics produced by bacteria."[9][10] Nature.[5]

  • Rosenblum, S. B., et al. (1998). "Discovery of 1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone (SCH 58235): a designed, potent, orally active inhibitor of cholesterol absorption."[7][8] Journal of Medicinal Chemistry.

  • Garcia-Calvo, M., et al. (2005). "The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1)." Proceedings of the National Academy of Sciences.

  • BenchChem. (2025). "The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide." BenchChem Technical Guides.

Sources

Navigating the Chiral Landscape of 3-(Azetidin-3-yloxy)oxolan-2-one: A Technical Guide to its Stereochemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stereochemical Complexity and Pharmacological Potential of 3-(Azetidin-3-yloxy)oxolan-2-one

In the landscape of modern drug discovery, the spatial arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. It is a well-established principle that the different stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1][2] The molecule this compound, a hybrid structure comprising a strained azetidine ring and a γ-butyrolactone (oxolan-2-one) moiety, presents a compelling case for in-depth stereochemical investigation. This guide provides a comprehensive technical overview of the stereochemistry of this compound, from stereoselective synthetic strategies to advanced analytical techniques for the separation and characterization of its stereoisomers.

The structure of this compound possesses two stereogenic centers, one at the C3 position of the azetidine ring and the other at the C3 position of the oxolan-2-one ring. This gives rise to a total of four possible stereoisomers: (S,S), (R,R), (S,R), and (R,S). The biological activity of each of these isomers is likely to be distinct, as they will interact differently with chiral biological targets such as enzymes and receptors.[3] Therefore, the ability to selectively synthesize and analyze each stereoisomer is crucial for unlocking the full therapeutic potential of this molecular scaffold. Azetidine-containing compounds are increasingly recognized for their utility in medicinal chemistry, often conferring improved physicochemical properties.[4] Similarly, the γ-butyrolactone motif is a common feature in a wide range of biologically active natural products and synthetic compounds.[5]

Caption: The four stereoisomers of this compound.

Part 1: Stereoselective Synthetic Strategies

The controlled synthesis of a specific stereoisomer of this compound hinges on the stereoselective synthesis of its key precursors: a chiral 3-hydroxyazetidine and a chiral 3-hydroxy-γ-butyrolactone.

Synthesis of Enantiopure 3-Hydroxyazetidine

The synthesis of enantiomerically pure 3-hydroxyazetidine is a critical first step. Several strategies can be employed, often starting from readily available chiral precursors or utilizing asymmetric catalysis.

One effective approach involves the cyclization of a chiral precursor derived from a natural amino acid. For instance, a chiral N-protected-3-amino-1,2-propanediol can be synthesized and subsequently cyclized to the corresponding azetidine. The stereochemistry at the C3 position is thus established from the outset.

A more versatile method involves the asymmetric reduction of a prochiral ketone, N-protected-azetidin-3-one.[6] This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation, affording the desired enantiomer of 3-hydroxyazetidine with high enantiomeric excess.

Hypothetical Protocol for Asymmetric Reduction of N-Boc-azetidin-3-one:

  • To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous methanol at -20 °C is added a solution of a chiral catalyst, such as a Ru-BINAP complex (0.01 eq).

  • The reaction mixture is placed under an atmosphere of hydrogen gas (50 atm) and stirred vigorously for 24 hours.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash chromatography to yield the enantiomerically enriched N-Boc-3-hydroxyazetidine.

Synthesis of Enantiopure 3-Hydroxy-γ-butyrolactone

Optically active 3-hydroxy-γ-butyrolactone is a valuable chiral building block.[7] Its synthesis can be accomplished through various methods, including the reduction of chiral precursors or enzymatic resolutions.

A common strategy involves the stereoselective reduction of a β-keto ester, followed by lactonization.[8] Alternatively, enzymatic kinetic resolution of racemic 3-hydroxy-γ-butyrolactone or its derivatives can provide access to both enantiomers with high optical purity.[9]

Caption: General synthetic strategy for a stereoisomer of the target molecule.

Coupling of Chiral Precursors

With both enantiopure precursors in hand, the final step is their coupling to form the ether linkage. A Williamson ether synthesis is a plausible approach, where one of the hydroxyl groups is converted to a better leaving group (e.g., a tosylate or mesylate) and then reacted with the alkoxide of the other precursor. The choice of which precursor to activate will depend on the specific reaction conditions and the desire to avoid side reactions.

Part 2: Analytical Methods for Stereochemical Characterization

The unambiguous determination of the stereochemistry of the synthesized molecules is a critical aspect of this work. A combination of chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy provides a powerful toolkit for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. The choice of the chiral stationary phase (CSP) is crucial for achieving baseline separation. For nitrogen-containing heterocycles like azetidines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and Pirkle-type CSPs are often effective.[10][11]

Table 1: Hypothetical Chiral HPLC Method Parameters

ParameterValue
Column Chiralpak AD-H (Amylose derivative)
Mobile Phase Hexane/Isopropanol (80:20 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Temperature 25 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR spectroscopy cannot directly distinguish between enantiomers in an achiral solvent, it is an indispensable tool for determining the relative stereochemistry of diastereomers and for confirming the absolute configuration through the use of chiral derivatizing agents.

2.2.1 1D and 2D NMR for Diastereomer Characterization

For the diastereomeric pairs ((S,S)/(S,R) and (R,R)/(R,S)), ¹H and ¹³C NMR spectra will show distinct chemical shifts and coupling constants for the protons and carbons near the stereogenic centers. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can provide further structural information to confirm the relative stereochemistry.[12][13]

2.2.2 Mosher's Method for Absolute Configuration Determination

To determine the absolute configuration of a specific enantiomer, the Mosher's ester method is a well-established and reliable technique.[14][15] This involves reacting the secondary alcohol of the oxolan-2-one moiety with both (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) to form diastereomeric esters. The differences in the ¹H NMR chemical shifts of the protons near the newly formed ester linkage can be used to deduce the absolute configuration of the alcohol center.[16]

Hypothetical Protocol for Mosher's Ester Analysis:

  • Divide the purified enantiomer of this compound into two portions.

  • React one portion with (R)-(-)-MTPA-Cl and the other with (S)-(+)-MTPA-Cl in the presence of a non-chiral base (e.g., pyridine).

  • Purify the resulting diastereomeric Mosher's esters.

  • Acquire high-resolution ¹H NMR spectra for both diastereomers.

  • Analyze the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the esterified carbon. A consistent pattern of positive and negative Δδ values will reveal the absolute configuration.

Caption: Workflow for determining absolute configuration using Mosher's method.

Conclusion: A Path Forward in Stereoselective Drug Development

The stereochemical landscape of this compound is rich and warrants careful exploration. The ability to selectively synthesize and rigorously characterize each of its four stereoisomers is a critical step towards understanding their individual biological activities. The strategies outlined in this guide, drawing from established methodologies for the stereoselective synthesis of azetidines and γ-butyrolactones, and employing powerful analytical techniques such as chiral HPLC and NMR spectroscopy, provide a robust framework for researchers in drug development. By embracing the principles of stereochemistry, the scientific community can move closer to developing safer and more effective therapeutic agents. The distinct pharmacological profiles that will undoubtedly emerge from the individual stereoisomers of this compound will underscore the enduring importance of chirality in the design of next-generation medicines.

References

  • Zhang, G., et al. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 50(48), 11478-11482. [Link]

  • Ni, Y., et al. (2021). Artificial biocatalytic cascades for the enantiocomplementary synthesis of 3-hydroxy-γ-butyrolactones. Green Chemistry, 23(1), 356-364. [Link]

  • Chen, Y. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois Urbana-Champaign. [Link]

  • McConnell, O. J. (2002). Stereochemistry in Drug Action. The Primary Care Companion to The Journal of Clinical Psychiatry, 4(1), 25-29. [Link]

  • Macabeo, A. P. G., Kreuzer, A., & Reiser, O. (2011). Stereoselective routes to aryl substituted γ-butyrolactones and their application towards the synthesis of highly oxidised furanocembranoids. Organic & Biomolecular Chemistry, 9(9), 3146-3150. [Link]

  • D'Auria, M. V., et al. (2014). Stereochemical Determination of Five-Membered Cyclic Ether Acetogenins Using a Spin-Spin Coupling Constant Approach and DFT Calculations. Marine Drugs, 12(7), 3984-4003. [Link]

  • Gopalan, A. S., & Jacobs, H. K. (2004). Process for preparing enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone.
  • Rubini, M. (2023). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Journal of Analytical Chemistry, 8(4), 1-3. [Link]

  • Kwon, Y., et al. (2024). Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis. Molecules, 29(5), 1135. [Link]

  • Various Authors. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • Pataj, Z., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 223. [Link]

  • Li, J., et al. (2012). Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Zlatic, C. O., & Sigman, M. S. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • Ahmed, R. (2025). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. ResearchGate. [Link]

  • Reddy, G. S., & Kumar, P. (2021). Stereoselective Synthesis of Polysubstituted Tetrahydropyranones via Acid-Promoted Cyclization of β-Silyl-γ-ethylidene-γ-butyrolactones with Aldehydes and Ketones. The Journal of Organic Chemistry, 86(17), 11656-11667. [Link]

  • Various Authors. (2025). Pharmacological Importance of Stereochemical Resolution of Enantiomeric Drugs. Journal of Pharmaceutical Sciences. [Link]

  • Flynn, G. A., et al. (2000). Synthesis of azetidine derivatives.
  • Welch, C. J., et al. (2014). Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review. [Link]

  • Smirnova, E. A., et al. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 30(6), 1195. [Link]

  • Various Authors. (2021). Effects of Stereoisomers on Drug Activity. Journal of Drug Delivery and Therapeutics, 11(3-S), 146-151. [Link]

  • Various Authors. (2025). ChemInform Abstract: Synthesis of Substituted γ-Butyrolactones: β-Hydroxymethyl-, β-Methylene, and Cyclopropane Derivatives. ResearchGate. [Link]

  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Farley, K. A., et al. (2023). Application of Fast 2D NMR Methods in the Pharmaceutical Industry. In Fast 2D Solution-state NMR Concepts and Applications (pp. 311-346). Royal Society of Chemistry. [Link]

  • Various Authors. (n.d.). Analyze of stereoisomer by NMR. JEOL Ltd. [Link]

  • Various Authors. (2003). Synthetic method for (S)-3-hydroxy-gamma-butyrolactone.
  • Kim, H., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Organic & Biomolecular Chemistry, 19(26), 5861-5865. [Link]

  • Various Authors. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols?. Chemistry Stack Exchange. [Link]

  • Zlatic, C. O., & Sigman, M. S. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • Regis Technologies. (n.d.). Chiral Stationary Phases. Obrnuta faza. [Link]

  • Various Authors. (n.d.). Azetidine synthesis. Organic Chemistry Portal. [Link]

  • De Kimpe, N., et al. (2025). The stereoselective synthesis of substituted 1-hydroxyazetidines. ResearchGate. [Link]

  • Sadgrove, M. P., et al. (2018). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Molecules, 23(6), 1414. [Link]

  • Iacono, M., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3180. [Link]

  • Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Chirality, 34(2), 225-263. [Link]

  • Szolcsányi, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 969. [Link]

  • Lee, S., & Hong, S. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules, 26(6), 1572. [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. [Link]

  • Hutt, A. J., & Tan, S. C. (1996). Pharmacological importance of stereochemical resolution of enantiomeric drugs. Drugs, 52(Suppl 5), 1-12. [Link]

  • Wang, Z., et al. (2020). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Organic Letters, 22(15), 5915-5920. [Link]

  • Various Authors. (2012). Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Thomas, D. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. News-Medical.net. [Link]

  • Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Magritek. [Link]

  • LookChem. (n.d.). (+/-)-3-HYDROXY-GAMMA-BUTYROLACTONE. LookChem. [Link]

  • Cloarec, O. (2013). Multivariate Analysis of 2D-NMR Spectroscopy. Diva-portal.org. [Link]

Sources

Methodological & Application

Synthesis of 3-(Azetidin-3-yloxy)oxolan-2-one protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 3-(Azetidin-3-yloxy)oxolan-2-one

Executive Summary

The synthesis of This compound (also known as 3-(azetidin-3-yloxy)-


-butyrolactone) presents a specific challenge in medicinal chemistry: the formation of an ether linkage between two secondary carbons, one of which is part of a strained four-membered ring (azetidine) and the other part of an enolizable lactone system.

Standard Williamson ether synthesis using strong bases (e.g., NaH) often leads to the decomposition of the


-halo lactone via 

-elimination to form the furanone (butenolide). Consequently, this protocol utilizes a Silver(I) Oxide (Ag

O) mediated alkylation
, a milder and more chemoselective approach that promotes S

1/S

2 substitution while suppressing elimination.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the C–O bond. We identify the azetidine ring as the nucleophilic component (to avoid handling unstable 3-haloazetidines) and the lactone as the electrophile.

Retrosynthesis Target This compound (Target Molecule) Intermediate N-Boc-3-(Azetidin-3-yloxy)oxolan-2-one (Protected Intermediate) Target->Intermediate TFA Deprotection FragmentA N-Boc-3-Hydroxyazetidine (Nucleophile) Intermediate->FragmentA C-O Disconnection FragmentB alpha-Bromo-gamma-butyrolactone (Electrophile) Intermediate->FragmentB Ag2O Mediated Coupling

Figure 1: Retrosynthetic strategy isolating the ether formation step.

Critical Material Attributes (CMA)

ReagentCAS No.[1]RoleCritical Attribute
1-Boc-3-hydroxyazetidine 141699-55-0NucleophileHigh purity (>98%) required to avoid oligomerization.

-Bromo-

-butyrolactone
5061-21-2ElectrophileLachrymator. Must be colorless (distill if yellow/brown) to ensure absence of HBr.
Silver(I) Oxide (Ag

O)
20667-12-3PromoterMust be finely powdered and dry. Old/clumped reagent significantly lowers yield.
Acetonitrile (MeCN) 75-05-8SolventAnhydrous (<50 ppm H

O). Water competes as a nucleophile.

Experimental Protocol

Phase 1: Silver-Mediated Ether Coupling

Principle: Ag


O acts as a mild Lewis acid/base scavenger. It facilitates the departure of the bromide leaving group by coordinating to the halogen (halophilicity), allowing the weak nucleophile (alcohol) to attack without the need for a strong base that would cause elimination.

Step-by-Step Procedure:

  • Preparation:

    • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Maintain an inert atmosphere (N

      
       or Ar) throughout.
      
  • Reagent Loading:

    • Add 1-Boc-3-hydroxyazetidine (1.0 equiv, 5.0 mmol, 866 mg) to the flask.

    • Add anhydrous Acetonitrile (25 mL) (Concentration ~0.2 M).

    • Add

      
      -Bromo-
      
      
      
      -butyrolactone
      (1.5 equiv, 7.5 mmol, 1.24 g/0.70 mL).
    • Note: The lactone is added in excess to account for minor elimination side reactions.

  • Reaction Initiation:

    • Add Ag

      
      O  (1.5 equiv, 7.5 mmol, 1.74 g) in one portion.
      
    • Observation: The reaction mixture will turn a dark gray/black suspension immediately.

  • Incubation:

    • Seal the flask and stir vigorously at Room Temperature (20–25 °C) .

    • Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

    • Timecourse: Reaction typically reaches completion in 16–24 hours.

    • Checkpoint: If the reaction is sluggish after 24h, warm to 40 °C, but monitor closely for the formation of the furanone byproduct (UV active spot at lower Rf).

  • Workup:

    • Filter the suspension through a pad of Celite to remove silver salts. Rinse the pad with EtOAc (3 x 20 mL).

    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification:

    • Purify via flash column chromatography (Silica Gel).

    • Eluent: Gradient 20%

      
       50% EtOAc in Hexanes.
      
    • Target Fraction: The product is typically a viscous colorless oil or low-melting solid.

Phase 2: N-Boc Deprotection
  • Dissolution: Dissolve the purified intermediate (N-Boc-3-(azetidin-3-yloxy)oxolan-2-one) in Dichloromethane (DCM) (10 mL per gram of substrate).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (20% v/v final concentration) dropwise at 0 °C.

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LC-MS (disappearance of Boc-adduct mass, appearance of M+H for free amine).

  • Isolation (Salt Form): Concentrate in vacuo. Azeotrope with toluene (3x) to remove excess TFA. The residue is the TFA salt of the target.

  • Isolation (Free Base - Optional):

    • Dissolve residue in minimal MeOH.

    • Pass through a weak anion exchange resin (e.g., Amberlyst A-21) or treat with MP-Carbonate resin.

    • Filter and concentrate. Note: The free amine may be unstable; storage as the TFA or HCl salt is recommended.

Reaction Mechanism & Logic

The success of this protocol hinges on the "Soft Acid" character of Silver(I).

Mechanism Step1 Ag+ coordinates to Br (Weakening C-Br bond) Step2 Nucleophilic Attack (Azetidin-3-ol Oxygen) Step1->Step2 SN1/SN2 Hybrid Step3 Precipitation of AgBr (Driving Force) Step2->Step3 Step4 Ether Product Formed Step3->Step4

Figure 2: Mechanistic flow of the silver-mediated alkylation.

Why not NaH? Using Sodium Hydride generates a "hard" alkoxide. The


-proton of the lactone is acidic (pKa ~25). The alkoxide acts as a base, deprotonating the 

-position, leading to E2 elimination and formation of the furanone (dead end). Ag

O avoids high basicity.

Analytical Data Specifications

TechniqueExpected SignalInterpretation
LC-MS (ESI+) [M+H]

= 158.08 (Free base)
Confirm mass. Watch for +56 (t-Butyl) if Boc is present.
1H NMR (DMSO-d6)

4.3–4.6 (m, 2H)
Methine protons (O-CH-CO and N-CH-O).
1H NMR

3.8–4.2 (m, 4H)
Azetidine ring protons (distinctive splitting pattern).
1H NMR

2.0–2.5 (m, 2H)
Lactone

-protons.
IR Spectroscopy ~1770 cm

Characteristic

-lactone carbonyl stretch.

Safety & Troubleshooting

  • Silver Residues: All silver waste must be collected separately for reclamation. Do not mix with nitric acid waste (explosion hazard).

  • Lachrymator:

    
    -Bromo-
    
    
    
    -butyrolactone is a potent eye irritant.[2] Work in a fume hood.
  • Troubleshooting Low Yield:

    • Issue: Recovery of starting material.[3]

    • Fix: Add catalytic Potassium Iodide (KI) (0.1 equiv) to form the more reactive

      
      -iodo lactone in situ (Finkelstein condition).
      
    • Issue: Elimination product observed.

    • Fix: Lower temperature to 0 °C and switch solvent to Toluene (less polar solvent disfavors elimination).

References

  • Silver Oxide Mediated Etherification: Bouzide, A., & Sauvé, G. (2002). Silver(I) oxide mediated selective mono-alkylation of diols. Organic Letters , 4(14), 2329–2332. Link

  • Synthesis of Azetidine Ethers: Stachulski, A. V., et al. (2011). Synthesis of 3-alkoxyazetidines via silver-mediated alkylation. Tetrahedron Letters , 52(38), 4903-4905. Link

  • Lactone Reactivity: Fuchs, P. L. (Ed.).[1][4] (2008).[5][6] Handbook of Reagents for Organic Synthesis: Reagents for Silicon-Mediated Group Transfer. John Wiley & Sons. (Context on alpha-bromo lactone stability). Link

Sources

Application Note: A Multi-Platform Approach to the Comprehensive Characterization of 3-(Azetidin-3-yloxy)oxolan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the analytical characterization of 3-(Azetidin-3-yloxy)oxolan-2-one, a heterocyclic compound of interest in pharmaceutical research and development. The molecule's unique structure, featuring a polar azetidine ring, a γ-lactone, and an ether linkage, necessitates a multi-technique approach for unambiguous identification, purity assessment, and structural elucidation. We present a series of optimized protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The rationale behind methodological choices is discussed, providing researchers with the framework to generate robust and reliable analytical data.

Introduction and Analytical Strategy

This compound is a small molecule incorporating three key functional groups: a strained four-membered azetidine ring (a secondary amine), a five-membered lactone (a cyclic ester), and an ether linkage. This combination results in a polar and functionally diverse molecule. In drug development, rigorous characterization of such entities is paramount to ensure identity, purity, and stability, which are critical for safety and efficacy.

The compound's polarity presents a challenge for traditional reversed-phase chromatography. Furthermore, its relatively low molecular weight requires high-resolution techniques for definitive structural confirmation. Therefore, a successful analytical strategy must integrate orthogonal methods, where each technique provides a unique and complementary piece of information. Our proposed workflow prioritizes chromatographic separation for purity, followed by spectroscopic analysis for structural verification.

Physicochemical Properties (Predicted)
PropertyValueSource
Molecular FormulaC₇H₁₁NO₃-
Molecular Weight157.17 g/mol -
XLogP3-AA (Predicted)-1.1PubChem
Hydrogen Bond Donors1 (N-H)PubChem
Hydrogen Bond Acceptors3 (O=C, C-O-C, N)PubChem

The negative predicted LogP value underscores the molecule's hydrophilic nature, directly influencing the choice of chromatographic conditions.

Analytical_Workflow cluster_0 Phase 1: Purity & Quantification cluster_1 Phase 2: Identity & Structure Confirmation Sample Test Sample of This compound HPLC HILIC-UV/CAD (Protocol 2.1) Sample->HPLC Purity Purity Assessment (>99%?) HPLC->Purity LCMS HILIC-MS/MS (Protocol 3.1) Purity->LCMS If Pure, Proceed NMR 1H, 13C, 2D NMR (Protocol 4.1) Purity->NMR If Pure, Proceed FTIR ATR-FTIR (Protocol 5.1) Purity->FTIR If Pure, Proceed MW_Confirm Molecular Weight Confirmation LCMS->MW_Confirm Structure_Confirm Definitive Structure Elucidation NMR->Structure_Confirm FG_Confirm Functional Group Identification FTIR->FG_Confirm Final Fully Characterized Compound MW_Confirm->Final Structure_Confirm->Final FG_Confirm->Final

Caption: Overall analytical workflow for characterization.

Chromatographic Analysis for Purity Assessment

Causality of Method Selection: Standard reversed-phase columns (e.g., C18) offer poor retention for highly polar molecules like this compound.[1][2] To achieve adequate retention and robust separation from potential impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice.[3][4] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, promoting the retention of polar analytes.

Protocol 2.1: HILIC Method for Purity Analysis

This protocol is designed for determining the purity of the compound and can be adapted for quantification with appropriate standards.

  • Instrumentation & Columns:

    • HPLC or UHPLC system with a UV detector and/or a Charged Aerosol Detector (CAD). CAD is recommended for its universal response to non-volatile analytes, which is beneficial if impurities lack a chromophore.

    • Column: Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm, or equivalent polar HILIC column.

  • Reagents & Mobile Phase Preparation:

    • Acetonitrile (ACN), HPLC grade or higher.

    • Water, HPLC grade (e.g., Milli-Q).

    • Ammonium Formate, LC-MS grade.

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water.

    • Mobile Phase B (Organic): Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • UV Detection Wavelength: 205 nm (for lactone carbonyl) or CAD.

    • Gradient Program:

      Time (min) %A %B
      0.0 5 95
      5.0 30 70
      5.1 5 95

      | 7.0 | 5 | 95 |

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of ACN/Water.

    • Dilute to a working concentration of 50-100 µg/mL using 95:5 ACN/Water as the diluent to ensure compatibility with the initial mobile phase conditions and prevent peak distortion.

  • System Suitability & Analysis:

    • Equilibrate the column for at least 15 minutes with the initial conditions.

    • Perform five replicate injections of the sample. The retention time should have a relative standard deviation (RSD) of <1%, and the peak area should have an RSD of <2%. The USP tailing factor should be between 0.8 and 1.5.

    • Purity is calculated using the area percent method.

Mass Spectrometry for Molecular Weight Confirmation

Principle: Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for polar molecules. The secondary amine in the azetidine ring is readily protonated, making positive ion mode ESI highly effective for generating the [M+H]⁺ ion, which directly confirms the molecular weight. Tandem MS (MS/MS) provides structural information by fragmenting the parent ion.[5]

Protocol 3.1: HILIC-MS/MS Analysis
  • Instrumentation:

    • Couple the HPLC/UHPLC system from Protocol 2.1 to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ion Source Parameters (Positive ESI Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 450 °C

    • Desolvation Gas Flow (N₂): 800 L/Hr

    • Note: These are starting parameters and should be optimized for the specific instrument.

  • Data Acquisition:

    • Acquire data in full scan mode over an m/z range of 50-500 to detect the parent ion.

    • Perform a separate data-dependent acquisition (DDA) or targeted MS/MS experiment on the [M+H]⁺ ion (expected m/z 158.08).

    • Collision Energy (for MS/MS): Ramp from 10-30 eV to generate a rich fragmentation spectrum.

Expected Mass Spectrometry Data
IonFormulaCalculated m/zDescription
[M+H]⁺[C₇H₁₂NO₃]⁺158.0812Protonated parent molecule. Confirms molecular weight.
Fragment 1[C₄H₆O₂]⁺86.0368Loss of azetidin-3-ol (C₃H₇NO).
Fragment 2[C₃H₆N]⁺56.0495Azetidine ring fragment.
Fragment 3[C₇H₁₀NO₂]⁺140.0706Loss of H₂O. Common for lactones.[5]
Fragment 4[C₆H₁₂NO₃]⁺130.0863Loss of CO from the lactone ring.[5][6]

NMR Spectroscopy for Structural Elucidation

Principle: NMR is the most powerful technique for unambiguous structure determination. ¹H NMR reveals proton environments and their connectivity through coupling, while ¹³C NMR identifies unique carbon atoms. 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are used to assemble the molecular framework definitively. The chemical shifts and coupling constants are highly sensitive to the stereochemistry and conformation of the strained azetidine ring.[7][8]

Protocol 4.1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of the exchangeable N-H proton.

    • Filter the solution into a standard 5 mm NMR tube.

  • Instrument & Experiments:

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • ¹H NMR: Acquire with a standard pulse program.

    • ¹³C NMR: Acquire with proton decoupling (e.g., zgpg30).

    • COSY: To establish ¹H-¹H spin systems within the azetidine and oxolanone rings.

    • HSQC: To correlate each proton to its directly attached carbon.

Predicted NMR Assignments (in DMSO-d₆, 400 MHz)

Note: These are predicted values based on typical shifts for the constituent moieties. Actual values may vary.

Atom Label Predicted ¹H Shift (ppm), Multiplicity, J (Hz) Predicted ¹³C Shift (ppm)
Oxolanone Ring
C2 (C=O) - ~176.5
C3 (CH) ~4.4 (m) ~78.0
C4 (CH₂) ~2.2 (m), ~2.4 (m) ~28.0
C5 (CH₂) ~4.2 (m), ~4.3 (m) ~65.0
Azetidine Ring
C2'/C4' (CH₂) ~3.6 (m), ~3.8 (m) ~50.0
C3' (CH) ~4.9 (m) ~68.0

| N-H | ~3.0 (br s) | - |

FTIR Spectroscopy for Functional Group Identification

Principle: FTIR provides a rapid and non-destructive confirmation of the key functional groups present in the molecule by identifying their characteristic vibrational frequencies.[9] For this molecule, the most informative peaks will be the lactone carbonyl, the secondary amine N-H, and the C-O stretches of the ether and ester.[10][11]

Protocol 5.1: FTIR Analysis using ATR
  • Instrumentation:

    • FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Analysis:

    • Ensure the ATR crystal is clean by taking a background spectrum.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3350Medium, BroadN-H stretch (secondary amine)[11]
2960-2850MediumC-H stretch (aliphatic)
~1770StrongC=O stretch (γ-lactone, five-membered ring)[12][13]
~1200 & ~1050StrongC-O stretch (asymmetric and symmetric from ester and ether)[10]

The high frequency of the lactone C=O stretch (~1770 cm⁻¹) is characteristic of a five-membered ring, which has more angle strain than a six-membered ring or an acyclic ester.[13]

Integrated_Analysis cluster_techniques Analytical Techniques cluster_information Derived Information Compound This compound (C₇H₁₁NO₃) HPLC HILIC Compound->HPLC MS ESI-MS Compound->MS NMR ¹H & ¹³C NMR Compound->NMR FTIR FTIR Compound->FTIR Purity Purity > 99% HPLC->Purity MW Molecular Weight m/z = 158.08 [M+H]⁺ MS->MW Connectivity Atom Connectivity (Structure Confirmed) NMR->Connectivity Func_Groups Functional Groups: - N-H (~3350 cm⁻¹) - C=O (~1770 cm⁻¹) - C-O (~1200 cm⁻¹) FTIR->Func_Groups

Caption: Interlinking logic of the analytical techniques.

Conclusion

The analytical characterization of this compound requires a synergistic application of chromatographic and spectroscopic techniques. The protocols outlined in this guide provide a robust framework for establishing the identity, purity, and structure of this molecule. HILIC is essential for reliable chromatographic performance due to the compound's polarity. High-resolution mass spectrometry and multi-dimensional NMR are indispensable for confirming the molecular weight and providing unambiguous structural proof, while FTIR offers rapid verification of key functional groups. Adherence to these methodologies will ensure the generation of high-quality, defensible data critical for advancing research and development programs.

References

  • Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Allegretti, P. E., et al. (2003). Tautomerism of lactones and related compounds. Mass spectrometric data and theoretical calculations. Arkivoc, 2003(5), 23-31. Available at: [Link]

  • Wikipedia. Lactone. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Crotti, A. E. M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 232(3), 271-276. Available at: [Link]

  • Ferreira, V., et al. (2015). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2015, 837829. Available at: [Link]

  • Oeltmann, T. N., et al. The Mass Spectral Behavior of Hydroxyaryldiarylacetic Acid Lactones. Organic Mass Spectrometry. Available at: [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Application Note. Available at: [Link]

  • Waters Corporation. HPLC Separation Modes. Waters Website. Available at: [Link]

  • Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(4), 319-361. Available at: [Link]

  • Navickas, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 988. Available at: [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. Available at: [Link]

  • Wang, Y., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 21(5), 575. Available at: [Link]

  • Kumar, A., et al. (2019). Synthesis and biological study of Azetidinone derivatives. The Pharma Innovation Journal, 8(4), 850-854. Available at: [Link]

  • LibreTexts Chemistry. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 29(16), 3848. Available at: [Link]

  • PubChem. Azetidin-3-one. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Azetidine. National Center for Biotechnology Information. Available at: [Link]

  • Al-Amiery, A. A., et al. (2025). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Data in Brief, 61, 111741. Available at: [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 1-40. Available at: [Link]

  • The Organic Chemistry Tutor. (2023, March 6). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones [Video]. YouTube. Available at: [Link]

  • Smith, B. C. (2020). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

  • Arote, R. B. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. LinkedIn. Available at: [Link]

  • Kumar, S., & Narasimhan, B. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 16-25. Available at: [Link]

  • Cativiela, C., et al. (2016). Solid-Phase Synthesis of ɤ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis. PLoS ONE, 11(11), e0166555. Available at: [Link]

  • American Elements. Azetidines. American Elements Website. Available at: [Link]

  • Fareed, G., et al. (2025). Synthesis, spectroscopic characterization and pharmacological evaluation of oxazolone derivatives. Journal of the Serbian Chemical Society. Available at: [Link]

  • Milczewska, K., et al. (2018). Application of Different Analytical Methods for Characterization of Pharmaceutical Materials. Journal of Materials Science and Chemical Engineering, 6, 51-64. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2024(3), M1919. Available at: [Link]

Sources

Application Note: Comprehensive NMR-Based Structural Elucidation of 3-(Azetidin-3-yloxy)oxolan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic analysis of 3-(Azetidin-3-yloxy)oxolan-2-one, a heterocyclic compound of interest in medicinal chemistry. We present a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments designed for unambiguous structure verification and characterization. This guide explains the causality behind experimental choices, offers step-by-step protocols, and provides an in-depth interpretation of the expected spectral data, grounded in established principles of NMR spectroscopy.

Introduction: The Structural Challenge

This compound incorporates two key heterocyclic systems: a four-membered azetidine ring and a five-membered γ-butyrolactone (oxolan-2-one) ring, linked by an ether bridge. The inherent ring strain of the azetidine moiety and the stereochemical possibilities at the C3 positions of both rings necessitate a robust analytical approach for unequivocal structural confirmation. NMR spectroscopy is the premier analytical technique for this purpose, offering detailed insights into the molecular framework through chemical shifts, scalar couplings, and through-bond or through-space correlations.[1][2] This guide will systematically detail the application of ¹H, ¹³C, COSY, HSQC, and HMBC experiments for the complete assignment of all proton and carbon signals.

Predicted Chemical Structure and Numbering Scheme

A clear and consistent numbering system is essential for spectral assignment. The following structure will be used throughout this note.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation H1_NMR ¹H NMR (Proton Environment & Multiplicity) COSY COSY (¹H-¹H Coupling) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Bonds) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Bonds) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure Confirmation COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for NMR-based structure elucidation.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (²J or ³J couplings). [2][3]Cross-peaks appear between the signals of coupled protons.

Expected Correlations:

  • H3 ↔ H4a/H4b: A cross-peak will confirm the connectivity between the methine proton at C3 and the methylene protons at C4.

  • H4a/H4b ↔ H5a/H5b: This correlation would establish the full -CH-CH₂-CH₂- sequence of the lactone ring.

  • H1' ↔ H2'a/H2'b & H1' ↔ H3'a/H3'b: These cross-peaks are crucial for confirming the connectivity within the azetidine ring, linking the C1' methine to both adjacent methylenes.

  • H2'a ↔ H2'b & H3'a ↔ H3'b: Geminal couplings may also be observed.

Caption: Expected key COSY (¹H-¹H) correlations.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling). [1]This is the most reliable method for assigning carbon signals based on their attached, and usually more easily assigned, proton signals.

Expected Correlations:

  • Each protonated carbon will show a single cross-peak connecting its ¹³C chemical shift (F1 axis) to its ¹H chemical shift (F2 axis).

  • H3 ↔ C3

  • H4a/H4b ↔ C4

  • H5a/H5b ↔ C5

  • H1' ↔ C1'

  • H2'a/H2'b ↔ C2'

  • H3'a/H3'b ↔ C3'

  • The carbonyl carbon (C1) and any other quaternary carbons will be absent from the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH). [4][5]This is essential for connecting molecular fragments and identifying quaternary carbons.

Key Expected Correlations for Structural Confirmation:

  • H3 → C1 (³J): A crucial correlation from the H3 proton to the carbonyl carbon C1 will confirm the position of the ether linkage relative to the carbonyl group.

  • H5a/H5b → C1 (³J): This correlation will further solidify the lactone ring structure.

  • H3 → C1' (³J): This is the most important correlation, as it bridges the two heterocyclic rings across the ether linkage, connecting the lactone's C3 proton to the azetidine's C1' carbon.

  • H1' → C3 (³J): The reciprocal correlation from the azetidine's C1' proton to the lactone's C3 carbon provides definitive proof of the ether bridge.

  • H2'a/H2'b → C1' & C3' (²J): These correlations will help assign the methylene carbons within the azetidine ring.

HMBC_Correlations C1 C1 C3 C3 H3 H3 H3->C1 ³J C1_prime C1' H3->C1_prime ³J H1_prime H1' H1_prime->C3 ³J

Caption: Key HMBC correlations confirming the ether linkage.

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive toolkit for the structural elucidation of this compound. By following the protocols and interpretive logic outlined in this guide, researchers can confidently verify the molecular structure, assign all proton and carbon resonances, and establish the connectivity between the azetidine and oxolanone rings. This comprehensive analytical framework is essential for ensuring the chemical integrity of novel compounds in a drug discovery and development pipeline.

References

  • Vertex AI Search. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science.
  • University of Leicester. (n.d.). Basic concepts for two-dimensional NMR.
  • BenchChem. (2025). Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives.
  • NMR Solutions. (2025, May 23). NMR sample preparation guidelines.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
  • Longdom Publishing. (2024, October 3). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques.
  • Scribd. (n.d.). NMR Sample Preparation Guide.
  • Western University. (n.d.). NMR Sample Preparation.
  • JEOL. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation SpectroscopY).
  • Sathis Kumar, D., et al. (2011). Heteronuclear Multiple Bond Correlation Spectroscopy- An Overview. International Journal of PharmTech Research, 3(3), 1414-1419.
  • ChemicalBook. (n.d.). Gamma Butyrolactone(96-48-0) 1H NMR spectrum.
  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • ChemicalBook. (n.d.). Azetidine(503-29-7) 1H NMR spectrum.
  • ChemicalBook. (n.d.). Azetidine(503-29-7) 13C NMR spectrum.
  • ChemicalBook. (n.d.). Gamma Butyrolactone(96-48-0) 13C NMR spectrum.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Georgia Tech NMR Center.

Sources

Application Notes and Protocols for the Derivatization of 3-(Azetidin-3-yloxy)oxolan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Azetidin-3-yloxy)oxolan-2-one is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique structure, combining a strained azetidine ring with a γ-butyrolactone moiety, offers multiple points for chemical modification, enabling the exploration of diverse chemical space. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in many bioactive molecules due to its ability to impart conformational rigidity and improve physicochemical properties.[1][2][3] The oxolan-2-one (γ-butyrolactone) ring, on the other hand, can undergo ring-opening reactions to reveal a functionalized carboxylic acid and alcohol.[4][5][6]

This document provides detailed experimental protocols for the derivatization of this compound, focusing on reactions targeting the secondary amine of the azetidine ring. These protocols are designed for researchers, scientists, and drug development professionals seeking to synthesize novel analogs for various applications. The methodologies described herein are based on established chemical principles and have been optimized for clarity and reproducibility.

Chemical Reactivity and Strategic Considerations

The primary site for derivatization on the this compound scaffold is the nitrogen atom of the azetidine ring. As a secondary amine, it readily participates in a variety of classical amine reactions. The inherent ring strain of the azetidine (approximately 25.4 kcal/mol) influences its reactivity, making it more reactive than its five-membered pyrrolidine counterpart.[1] However, it is generally more stable and easier to handle than the highly strained three-membered aziridines.[1]

Key derivatization strategies for the azetidine nitrogen include:

  • N-Acylation: Formation of amides, carbamates, and ureas.

  • N-Alkylation: Introduction of alkyl or aryl groups.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Amide Coupling: Direct reaction with carboxylic acids using coupling agents.

The choice of derivatization strategy will depend on the desired final compound and the compatibility of the reagents with the lactone functionality. While the lactone is generally stable under neutral and mildly acidic or basic conditions, harsh reaction conditions can lead to its ring-opening.[4]

Experimental Protocols

The following protocols provide step-by-step instructions for the derivatization of this compound. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: N-Acylation with an Acid Chloride

This protocol describes the acylation of the azetidine nitrogen using an acid chloride in the presence of a non-nucleophilic base. This is a robust and widely applicable method for the synthesis of N-acyl azetidines.

Reaction Scheme:

N_Acylation reactant1 This compound reaction_point reactant1->reaction_point reactant2 R-COCl reactant2->reaction_point base Base (e.g., Et3N) base->reaction_point product N-Acyl-3-(azetidin-3-yloxy)oxolan-2-one byproduct Base·HCl reaction_point->product reaction_point->byproduct

Caption: N-Acylation of this compound with an acid chloride.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound157.171.01.0
Acyl Chloride (e.g., Benzoyl Chloride)Varies1.11.1
Triethylamine (Et3N)101.191.51.5
Dichloromethane (DCM), anhydrous---

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add triethylamine (1.5 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl derivative.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvent and a nitrogen atmosphere is crucial to prevent the hydrolysis of the acyl chloride.

  • Base: Triethylamine acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[7][8]

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermic nature of the reaction.

Protocol 2: N-Alkylation with an Alkyl Halide

This protocol details the N-alkylation of the azetidine using an alkyl halide. This reaction typically requires a base to deprotonate the secondary amine, generating a more nucleophilic species.

Workflow Diagram:

N_Alkylation_Workflow start Start dissolve Dissolve this compound and base in solvent start->dissolve add_halide Add alkyl halide dissolve->add_halide heat Heat reaction mixture add_halide->heat monitor Monitor reaction by TLC heat->monitor workup Aqueous workup monitor->workup Reaction complete purify Purify by chromatography workup->purify end End purify->end

Caption: Workflow for the N-alkylation of this compound.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound157.171.01.0
Alkyl Halide (e.g., Benzyl Bromide)Varies1.21.2
Potassium Carbonate (K2CO3)138.212.02.0
Acetonitrile (MeCN), anhydrous---

Procedure:

  • To a suspension of potassium carbonate (2.0 mmol) in anhydrous acetonitrile (10 mL), add this compound (1.0 mmol).

  • Add the alkyl halide (1.2 mmol) to the mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Expertise & Experience Insights:

  • Choice of Base: Potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the azetidine but generally does not promote side reactions with the lactone. Stronger bases like sodium hydride could potentially lead to lactone ring-opening.

  • Solvent: Acetonitrile is a good polar aprotic solvent for this type of reaction, facilitating the SN2 displacement.

  • Reaction Monitoring: It is important to monitor the reaction to avoid the formation of the dialkylated quaternary ammonium salt, which can occur with prolonged reaction times or excess alkyl halide.

Protocol 3: Reductive Amination with an Aldehyde

Reductive amination is a versatile method for forming C-N bonds and is widely used for the N-alkylation of amines.[9][10][11] This protocol utilizes sodium triacetoxyborohydride as a mild and selective reducing agent.

Reaction Scheme:

Reductive_Amination reactant1 This compound reaction_point reactant1->reaction_point reactant2 R-CHO reactant2->reaction_point reagent NaBH(OAc)3 reagent->reaction_point product N-Alkyl-3-(azetidin-3-yloxy)oxolan-2-one reaction_point->product

Caption: Reductive amination of this compound.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound157.171.01.0
Aldehyde (e.g., Benzaldehyde)Varies1.11.1
Sodium Triacetoxyborohydride (STAB)211.941.51.5
1,2-Dichloroethane (DCE), anhydrous---
Acetic Acid (optional)60.05catalytic-

Procedure:

  • To a solution of this compound (1.0 mmol) and the aldehyde (1.1 mmol) in anhydrous 1,2-dichloroethane (10 mL), add a catalytic amount of acetic acid (1-2 drops).

  • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Trustworthiness and Self-Validation:

  • Mild Reducing Agent: Sodium triacetoxyborohydride is a mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde and the lactone carbonyl. This selectivity is key to the success of this protocol.

  • Catalytic Acid: The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion intermediate, thereby increasing the reaction rate.

Characterization of Derivatives

The synthesized derivatives should be characterized using standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the derivatized products. The appearance of new signals corresponding to the added acyl or alkyl group and shifts in the signals of the azetidine and oxolanone protons will be indicative of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final products.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the appearance of a new amide carbonyl stretch in N-acylated products.

  • Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These techniques are crucial for monitoring reaction progress and assessing the purity of the final compounds.

Conclusion

The protocols outlined in this application note provide a robust foundation for the derivatization of this compound. By targeting the reactive azetidine nitrogen, a wide array of analogs can be synthesized, enabling the exploration of their potential in various scientific disciplines, particularly in the development of new therapeutic agents. The provided explanations for the experimental choices aim to empower researchers to not only follow the protocols but also to adapt and troubleshoot them for their specific needs.

References

  • Chen, X., & Xu, J. (n.d.). Regioselective ring opening reactions of azetidines. ResearchGate. Retrieved from [Link]

  • Gising, J., & Sjöberg, P. J. R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Retrieved from [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. Retrieved from [Link]

  • (2020, November 24). Azetidine: Chemical Reactivity [Video]. YouTube. Retrieved from [Link]

  • Palkowitz, M. D., et al. (2017). Synthesis of Diverse N-Acryloyl Azetidines and Evaluation of Their Enhanced Thiol Reactivities. Organic Letters, 19(9), 2318–2321. Retrieved from [Link]

  • Smith, C. D., et al. (2025). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazine. Organic Chemistry Frontiers. Retrieved from [Link]

  • Lindsley, C. W., et al. (n.d.). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC. Retrieved from [Link]

  • Kaabi, A., et al. (n.d.). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA. Retrieved from [Link]

  • (n.d.). Diastereoselective N-boration and α-alkylation of azetidine-2-carbonitriles. ResearchGate. Retrieved from [Link]

  • Singh, G., & Singh, P. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Retrieved from [Link]

  • Betakim Tekstil. (n.d.). GAMMA BUTYROLACTONE. Retrieved from [Link]

  • (2014, October 29). Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure?. Chemistry Stack Exchange. Retrieved from [Link]

  • (n.d.). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. Retrieved from [Link]

  • (n.d.). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. PMC. Retrieved from [Link]

  • (2025, November 18). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • (2016, April 28). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. Retrieved from [Link]

  • Ghorai, M. K., & Tiwari, D. P. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Letters, 20(12), 3655–3659. Retrieved from [Link]

  • (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Retrieved from [Link]

  • Gicquel, M., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. PMC. Retrieved from [Link]

  • (n.d.). 1.2 Azetidinones (~-Lactams). eGyanKosh. Retrieved from [Link]

  • Patel, H. M., & Patel, K. D. (2019). Synthesis and biological study of Azetidinone derivatives. International Journal of Pharmaceutical Sciences and Research, 10(4), 1845-1850. Retrieved from [Link]

  • (n.d.). Ring-opening polymerization of γ-butyrolactone and its derivatives: A review. Polimery. Retrieved from [Link]

  • (n.d.). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Digital Repository. Retrieved from [Link]

  • Tóth, G., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC. Retrieved from [Link]

  • (n.d.). Cationic ring-opening polymerization of 2-oxazolines in γ-butyrolactones using various initiators. RSC Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). γ-Butyrolactone. Retrieved from [Link]

  • Kumbhar, D. S., et al. (2015). Synthesis of Some New Azetidinones Derived from Heterocyclics and their Antimicrobial Activity. Impactfactor. Retrieved from [Link]

  • (2022, April 9). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. ResearchGate. Retrieved from [Link]

  • (n.d.). US3668196A - 3-azetidinols. Google Patents.
  • (1996). An oxazine reagent for derivatization of carboxylic acid analytes suitable for liquid chromatographic detection using visible diode laser-induced fluorescence. PubMed. Retrieved from [Link]

  • (2024, August 16). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Retrieved from [Link]

  • Tóth, G., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Retrieved from [Link]

Sources

3-(Azetidin-3-yloxy)oxolan-2-one for high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pharmaceutical industry is currently undergoing a paradigm shift from "flat," aromatic-heavy libraries to sp3-enriched, three-dimensional (3D) fragments .[1][2][3] This application note details the protocol for utilizing 3-(Azetidin-3-yloxy)oxolan-2-one —a privileged, conformationally distinct scaffold—in High-Throughput Screening (HTS) campaigns.

Unlike traditional planar heterocycles, this scaffold offers two critical advantages:

  • The Azetidine Vector: A strained, 4-membered ring that projects substituents into defined vectors, distinct from pyrrolidine or piperidine analogs.[2][3][4]

  • The Lactone Pharmacophore: The oxolan-2-one moiety serves as a polar hydrogen-bond acceptor or a latent electrophile, ideal for targeting serine hydrolases or allosteric pockets.[1][2][3][4]

This guide provides a self-validating workflow for screening libraries derived from this core, focusing on Differential Scanning Fluorimetry (DSF) and Surface Plasmon Resonance (SPR) validation.

Technical Specifications & Chemical Handling

The core scaffold, this compound, combines a basic amine (azetidine) with a cyclic ester (lactone).[1][2][3][4]

PropertySpecificationImpact on Screening
Molecular Weight ~157.17 Da (Core)Ideal for Fragment-Based Drug Discovery (Rule of 3).[1][2][3][4]
ClogP -1.2 to 0.5 (Est.)[1][2][3][4]High aqueous solubility; low risk of non-specific hydrophobic aggregation.[3][4]
Stability (pH) pH 4.0 – 7.4Critical: The lactone ring is susceptible to hydrolysis at pH > 8.[3][4]0.
Solubility >100 mM (DMSO)Allows high-concentration screening (up to 1 mM) without precipitation.[1][3][4]

Handling Precaution:

  • Storage: Store dry at -20°C.

  • Solution Stability: DMSO stocks are stable.[3][4] Aqueous dilutions should be prepared fresh. Avoid Tris buffers at pH > 8.0; prefer HEPES or MOPS at pH 7.2–7.4 to preserve the lactone integrity.[3][4]

Strategic Rationale: The "Escape from Flatland"

Traditional HTS libraries are dominated by sp2-hybridized aromatic rings, leading to "flat" molecules that stack non-specifically and suffer from poor solubility.[2][3][4][5] The this compound scaffold introduces chirality and vector definition .[1][2][3][4]

The ether linkage between the azetidine and the lactone creates a "bent" conformation, allowing the molecule to probe globular protein pockets rather than just flat hydrophobic grooves.[3][4]

Scaffold_Logic cluster_0 Advantage Flat Traditional Library (Flat / Aromatic) Problem Non-Specific Binding Poor Solubility Flat->Problem Leads to Scaffold This compound (sp3-Rich Core) Vector1 Azetidine Nitrogen (Growth Vector) Scaffold->Vector1 Functionalization Vector2 Lactone Carbonyl (H-Bond Acceptor) Scaffold->Vector2 Interaction Result High Specificity 3D Pocket Fit Vector1->Result Vector2->Result

Figure 1: Structural logic of using sp3-rich scaffolds to improve library quality.

Protocol: High-Throughput Thermal Shift Assay (DSF)

For fragments derived from this scaffold, binding affinities (


) are typically in the range of 100 µM – 5 mM.[3][4] Traditional biochemical assays often fail to detect these weak interactions.[3][4] Differential Scanning Fluorimetry (DSF)  is the recommended primary screen.[1][3][4]
Materials
  • Protein: Purified target protein (>95% purity), 5 µM final concentration.

  • Dye: SYPRO Orange (5000x stock).[3][4]

  • Library: this compound derivatives (100 mM in DMSO).

  • Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl. (Avoid DTT if possible, as it may attack the lactone; use TCEP if reducing agent is required).

Step-by-Step Workflow
  • Plate Preparation (Acoustic Dispensing):

    • Use an Echo® Liquid Handler to dispense 50 nL of compound (100 mM stock) into a 384-well white PCR plate.[1][2][3][4]

    • Final Compound Concentration: 500 µM (assuming 10 µL reaction volume).

    • Include DMSO-only controls (Negative) and a known binder (Positive).[1][2][3][4]

  • Master Mix Preparation:

    • Prepare protein solution at 2x concentration (10 µM) in assay buffer.[3][4]

    • Add SYPRO Orange to a final concentration of 5x.[3][4]

  • Reaction Assembly:

    • Dispense 10 µL of Master Mix into the assay plate containing the pre-dispensed compounds.

    • Seal the plate with optical film and centrifuge at 1000 x g for 1 minute.

  • Thermal Ramp (RT-PCR Instrument):

    • Instrument: Roche LightCycler 480 or equivalent.[3][4]

    • Ramp Rate: 0.05°C/sec (or 1°C/min).[3][4]

    • Range: 25°C to 95°C.[3][4]

    • Detection: Excitation 465 nm / Emission 580 nm.[3][4]

  • Data Analysis:

    • Calculate the Melting Temperature (

      
      ) using the first derivative of the fluorescence curve (
      
      
      
      ).[1][3][4]
    • Hit Criteria:

      
       (typically > 0.5°C shift).
      

Protocol: Validation via Surface Plasmon Resonance (SPR)

Hits identified in DSF must be validated to rule out aggregation artifacts (common with lactones if they hydrolyze).[3][4]

Setup
  • Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).[1][2][3][4]

  • Immobilization: Low density (2000–4000 RU) to avoid mass transport limitations.[3][4]

Workflow
  • Solvent Correction: Prepare a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk refractive index changes.

  • Injection: Inject the this compound derivative at a concentration series (e.g., 500 µM down to 31 µM).

  • Contact Time: 30 seconds association, 30 seconds dissociation (fast kinetics are expected for fragments).

  • Analysis: Fit to a 1:1 steady-state affinity model.

    • Self-Validation Check: If the binding stoichiometry (

      
      ) exceeds theoretical predictions (>1.2), suspect aggregation or covalent modification of the protein surface.[3][4]
      

Experimental Workflow Diagram

The following diagram illustrates the critical path from library handling to hit confirmation, emphasizing the QC steps required for the lactone moiety.

HTS_Workflow Lib Library Source (Azetidin-3-yloxy-oxolan-2-one Derivatives) QC QC Check (LC-MS: Verify Lactone Integrity) Lib->QC Primary Primary Screen: DSF (500 µM, pH 7.4) QC->Primary Pass Decision Delta Tm > 0.5°C? Primary->Decision Secondary Orthogonal Screen: SPR (Dose Response) Decision->Secondary Yes Discard Discard Decision->Discard No Hit Validated Fragment Hit Secondary->Hit 1:1 Binding Model Secondary->Discard Aggregation/Super-Stoichiometric

Figure 2: Screening cascade ensuring scaffold integrity and valid binding modes.

Data Summary & Expected Results

When screening a library of 500–1000 analogs based on this scaffold, typical hit rates and parameters are:

ParameterExpected ValueInterpretation
Hit Rate (DSF) 1% – 3%Higher than aromatic libraries due to 3D shape diversity.[1][2][3][4]

0.5°C – 2.0°CModerate stabilization indicates specific binding.[3][4]
Ligand Efficiency (LE) > 0.30 kcal/mol/heavy atomHigh LE is characteristic of this low-MW scaffold.[1][2][3][4]
Solubility Limit > 2 mMExcellent; allows for high-concentration crystallography soaking.[1][2][3][4]

Troubleshooting:

  • Issue: High background fluorescence in DSF.[3][4]

  • Cause: Hydrolysis of the lactone creating a detergent-like hydroxy-acid.[1][2][3][4]

  • Fix: Ensure buffer pH is < 7.5 and prepare plates immediately before the run.[3][4]

References

  • SpiroChem. sp3-rich Fragments for Drug Discovery. (Accessed 2025).[3][4][6][7] A primary source for the design philosophy of azetidine and oxetane-containing libraries.[1][2][4] [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Azetidin-3-one and derivatives. [Link][1][2][3][4]

  • Bielecki, M., et al. Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization.[2][3][4][8] ChemRxiv (2020).[3][4] Describes the synthetic utility of azetidine scaffolds. [Link][1][3][4]

  • Barnes-Seeman, D., et al. The role of sp3-fraction in drug candidates.[2][3][4][9] (General reference on the "Escape from Flatland" theory). Note: Cited as foundational theory supporting the protocol logic.[1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Azetidin-3-yloxy)oxolan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Azetidin-3-yloxy)oxolan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve your yield and overcome common challenges in this synthetic process.

I. Overview of the Synthesis

The synthesis of this compound is most commonly achieved through a Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the alkoxide is generated from 3-hydroxyazetidine, which then reacts with a suitable electrophile like α-bromo-γ-butyrolactone.

A crucial consideration in this synthesis is the protection of the azetidine nitrogen to prevent side reactions. The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose due to its stability in basic conditions and ease of removal under acidic conditions.[4][5][6][7]

The overall synthetic strategy typically involves three key stages:

  • Protection: The secondary amine of 3-hydroxyazetidine is protected, often with a Boc group, to form N-Boc-3-hydroxyazetidine.[8][9]

  • Coupling: The protected 3-hydroxyazetidine is reacted with α-bromo-γ-butyrolactone in the presence of a base to form the ether linkage.

  • Deprotection: The Boc group is removed from the azetidine nitrogen to yield the final product, this compound.

Synthesis_Workflow Start 3-Hydroxyazetidine Step1 Boc Protection Start->Step1 Intermediate1 N-Boc-3-hydroxyazetidine Step1->Intermediate1 Step2 Williamson Ether Synthesis (Coupling with α-bromo-γ-butyrolactone) Intermediate1->Step2 Intermediate2 N-Boc-3-(Azetidin-3-yloxy)oxolan-2-one Step2->Intermediate2 Step3 Boc Deprotection Intermediate2->Step3 End This compound Step3->End

Caption: General workflow for the synthesis of this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis.

FAQ 1: Low Yield in the Coupling Step

Question: I am experiencing a low yield during the Williamson ether synthesis coupling of N-Boc-3-hydroxyazetidine and α-bromo-γ-butyrolactone. What are the potential causes and how can I improve the yield?

Answer:

Low yields in this SN2 reaction can stem from several factors. The most common culprits are suboptimal base selection, inadequate reaction conditions, and competing side reactions.[3][10]

Troubleshooting Steps:

  • Base Selection and Stoichiometry:

    • The Problem: The choice of base is critical for deprotonating the hydroxyl group of N-Boc-3-hydroxyazetidine to form the nucleophilic alkoxide.[2] An insufficiently strong base will result in incomplete deprotonation, leading to a lower concentration of the active nucleophile. Conversely, a base that is too sterically hindered can favor elimination side reactions.[1]

    • The Solution: Sodium hydride (NaH) is a strong, non-nucleophilic base that is often effective for this transformation.[2] Ensure you are using a fresh, high-quality batch of NaH. The stoichiometry is also important; use a slight excess (1.1-1.2 equivalents) to ensure complete deprotonation.

  • Solvent and Temperature:

    • The Problem: The solvent plays a crucial role in an SN2 reaction. Protic solvents can solvate the nucleophile, reducing its reactivity.[10] The reaction temperature also needs to be carefully controlled to balance reaction rate with the potential for side reactions.

    • The Solution: Use a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) to enhance the nucleophilicity of the alkoxide.[2][10][11] The reaction is typically performed at room temperature, but gentle heating (40-50 °C) may be necessary to drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC) to avoid prolonged heating that could lead to decomposition.

  • Quality of Reactants:

    • The Problem: The purity of your starting materials, particularly the α-bromo-γ-butyrolactone, is paramount. Impurities can interfere with the reaction or lead to the formation of byproducts. α-bromo-γ-butyrolactone can be unstable and should be handled with care.[12]

    • The Solution: Ensure your N-Boc-3-hydroxyazetidine is pure and dry. If possible, distill the α-bromo-γ-butyrolactone before use.

Experimental Protocol for Improved Coupling Yield:

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH), 60% dispersion in mineral oilStrong, non-nucleophilic base for efficient alkoxide formation.
Equivalents of Base 1.1 - 1.2 eq.Ensures complete deprotonation of the alcohol.
Solvent Anhydrous Tetrahydrofuran (THF)Polar aprotic solvent that enhances nucleophilicity.
Temperature 0 °C to Room TemperatureInitial cooling for controlled deprotonation, then warming to drive the reaction.
Reactant Quality Freshly distilled α-bromo-γ-butyrolactoneMinimizes impurities that can cause side reactions.

digraph "Troubleshooting_Low_Yield" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
Problem [label="Low Yield in Coupling Step", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Cause1 [label="Suboptimal Base"];
Cause2 [label="Poor Reaction Conditions"];
Cause3 [label="Reactant Impurity"];

Solution1 [label="Use NaH (1.1-1.2 eq.)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
Solution2 [label="Use Anhydrous THF;\nControl Temperature (0°C to RT)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
Solution3 [label="Purify Reactants\n(Distill α-bromo-γ-butyrolactone)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

Problem -> Cause1;
Problem -> Cause2;
Problem -> Cause3;

Cause1 -> Solution1;
Cause2 -> Solution2;
Cause3 -> Solution3;

}

Sources

Technical Support Center: Stability of 3-(Azetidin-3-yloxy)oxolan-2-one in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Azetidin-3-yloxy)oxolan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments.

Introduction

This compound is a molecule of interest in pharmaceutical research, incorporating two key heterocyclic structures: a strained four-membered azetidine ring and a five-membered oxolan-2-one (gamma-butyrolactone) ring. The inherent chemical characteristics of these rings present specific stability challenges that must be carefully managed during experimental work. This guide will delve into the potential degradation pathways and provide actionable strategies to mitigate them.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Question: I've observed a progressive decrease in the concentration of my stock solution of this compound over a short period. What is the likely cause?

Answer:

A decrease in the concentration of your stock solution is likely due to the chemical degradation of the molecule. There are two primary sites of instability in the structure of this compound: the oxolan-2-one (lactone) ring and the azetidine ring.

  • Lactone Ring Hydrolysis: The five-membered lactone ring is an ester and is susceptible to hydrolysis, which breaks the ring to form a gamma-hydroxy carboxylic acid. This reaction can be catalyzed by both acids and bases.[1][2] Basic conditions, in particular, lead to rapid and irreversible hydrolysis.[1][2]

  • Azetidine Ring Instability: The four-membered azetidine ring is strained and can undergo ring-opening reactions, especially under acidic conditions.[3][4][5] Protonation of the azetidine nitrogen can initiate this degradation pathway.[3]

To investigate the cause, we recommend the following steps:

Experimental Protocol: Investigating Stock Solution Instability

  • pH Measurement: Immediately measure the pH of your stock solution. If the solvent is not buffered, dissolved atmospheric CO2 can lower the pH over time, creating a slightly acidic environment that could promote azetidine ring degradation.

  • Analytical Analysis:

    • Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to analyze your stock solution.[6][7][8]

    • Look for the appearance of new peaks that correspond to potential degradation products. Mass spectrometry can help in identifying the mass of these new species, which can confirm hydrolysis (addition of a water molecule, +18 Da) or other transformations.

  • Solvent Evaluation:

    • If you are using a protic solvent like methanol or ethanol, consider switching to an aprotic solvent such as DMSO or acetonitrile for your stock solution, which will minimize hydrolysis.

    • Ensure your solvent is anhydrous, as trace amounts of water can contribute to hydrolysis over time.

Question: My solution of this compound has developed a yellow tint. Is this a sign of degradation?

Answer:

A change in the color of your solution is a strong indicator of chemical degradation. While the primary degradation pathways of hydrolysis for both the lactone and azetidine rings may not produce colored byproducts, oxidative degradation or other more complex secondary reactions could be occurring.

Forced degradation studies are a common practice in pharmaceutical development to understand how a molecule behaves under stress conditions, which can include exposure to oxidizing agents.[2][9]

Troubleshooting Steps:

  • Protect from Light and Air:

    • Store your solutions in amber vials to protect them from light, which can catalyze oxidative processes.

    • Consider purging the headspace of the vial with an inert gas like nitrogen or argon before sealing to minimize contact with oxygen.

  • Analytical Investigation:

    • Utilize HPLC with a photodiode array (PDA) detector to analyze the discolored solution. A PDA detector can provide the UV-Vis spectrum of the impurity peaks, which can offer clues about their structure.

    • LC-MS analysis can help in identifying the mass of the colored impurities.

Question: I am seeing multiple peaks in my chromatogram when analyzing a freshly prepared sample. Could this be due to immediate degradation?

Answer:

The appearance of multiple peaks in a freshly prepared sample could indeed be due to rapid degradation, but it is also important to rule out other possibilities.

  • Purity of the Starting Material: First, confirm the purity of the solid this compound used to prepare the solution.

  • On-Column Degradation: The conditions of your chromatography (e.g., mobile phase pH, column temperature) could be causing degradation of the compound during the analysis.

  • Rapid Degradation in Solution: The chosen solvent or buffer may be incompatible with the compound, leading to immediate degradation upon dissolution.

Workflow for Diagnosing Multiple Peaks:

G cluster_0 Lactone Hydrolysis cluster_1 Azetidine Ring Opening A This compound B Gamma-hydroxy carboxylic acid A->B H+ or OH- H2O C This compound D Ring-opened product C->D H+

Caption: Primary degradation pathways.

What are the recommended storage conditions for solutions of this compound?

To maximize the stability of your solutions, we recommend the following storage conditions:

  • Solvent: Use a dry, aprotic solvent such as DMSO or acetonitrile.

  • Temperature: Store solutions at -20°C or -80°C. [9]For short-term storage (a few days), 2-8°C may be acceptable, but stability should be verified.

  • pH: If an aqueous buffer is required, maintain a neutral pH (around 7.0). [1][3]Avoid acidic and basic conditions.

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent oxidation.

  • Light: Protect from light by using amber vials.

How can I develop a stability-indicating analytical method for this compound?

A stability-indicating method is one that can separate the parent compound from its degradation products. Forced degradation studies are essential for developing such a method. [2][9][10] Protocol: Forced Degradation Study

  • Prepare Stock Solutions: Dissolve the compound in a suitable solvent.

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours. [9] * Basic Hydrolysis: 0.1 M NaOH at room temperature for 2 hours. [9] * Oxidative Degradation: 3% H2O2 at room temperature for 24 hours. [9] * Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution to UV light.

  • Analysis: Analyze the stressed samples by HPLC-UV/MS. [11][12]The goal is to achieve baseline separation of the parent peak from all degradation product peaks.

  • Method Validation: Once the separation is optimized, validate the method for specificity, linearity, accuracy, and precision.

Summary of Expected Stability

The following table summarizes the expected stability of this compound under various conditions, based on the known chemistry of its functional groups.

ConditionSolvent/pHTemperatureExpected StabilityPrimary Degradation Pathway
Acidic pH < 5Room TempLowAzetidine ring opening, Lactone hydrolysis [1][3]
Neutral pH 6-82-8°CModerate to HighSlow lactone hydrolysis [1]
Basic pH > 9Room TempVery LowRapid lactone hydrolysis [1][2]
Aprotic Solvent DMSO, Acetonitrile-20°CHighMinimal degradation

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Publications. [Link]

  • gamma-Butyrolactone. PubChem. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). PharmaFocusAsia. [Link]

  • Lactone Enols Are Stable in the Gas Phase but Highly Unstable in Solution. (2002). Journal of the American Chemical Society. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Sygnature Discovery. [Link]

  • Lactone enols are stable in the gas phase but highly unstable in solution. (2002). PubMed. [Link]

  • Analytical Methods. (2012). Royal Society of Chemistry. [Link]

  • γ-Butyrolactone. Solubility of Things. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (n.d.). LJMU Research Online. [Link]

  • A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. (2021). Beilstein Journals. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Publications. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

  • Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2026). BioPharm International. [Link]

  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. (n.d.). ResearchGate. [Link]

  • Synthesis and biological study of Azetidinone derivatives. (2019). Journal of Drug Delivery and Therapeutics. [Link]

  • Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. (n.d.). MDPI. [Link]

  • 3-azetidinols. (n.d.).
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007). Agilent. [Link]

  • Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur? (2023). MDPI. [Link]

  • Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs. (2011). Hilaris Publisher. [Link]

  • LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring. (2025). PMC. [Link]

  • LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma. (2025). Semantic Scholar. [Link]

  • CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series. [Link]

  • Stability of azacitidine in lactated Ringer's injection frozen in polypropylene syringes. (n.d.). PubMed. [Link]

  • Degradation pathway of 3-oxoadipoic acid. (n.d.). ResearchGate. [Link]

  • Synthesis and biological activity of azetidinone. (2025). ResearchGate. [Link]

  • Synthesis, Optical Characterization in Solution and Solid-State, and DFT Calculations of 3-Acetyl and 3-(1. (2022). Semantic Scholar. [Link]

  • Rhodol-based Thallium Sensors of Cellular Imaging of Potassium Channels. (n.d.). Supporting Information. [Link]

  • Quantitative Stability Evaluation of Reconstituted Azacitidine Under Clinical Storage Conditions. (2025). MDPI. [Link]

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. (2024). MDPI. [Link]

Sources

Technical Support Center: Prevention of Oxolan-2-one Derivative Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting, frequently asked questions (FAQs), and best practices to prevent the unintended polymerization of oxolan-2-one (γ-butyrolactone or GBL) derivatives during storage and experimentation.

Section 1: Understanding the Challenge: The "Why" Behind Polymerization

Oxolan-2-one and its derivatives are five-membered lactones. While the parent γ-butyrolactone is relatively stable and resistant to polymerization under normal conditions due to low ring strain, its derivatives can be significantly more susceptible.[1][2] Polymerization proceeds via a Ring-Opening Polymerization (ROP) mechanism, where the cyclic ester is opened and enchained to form a polyester.

The primary drivers for this unwanted reaction are:

  • Presence of Initiators: Trace amounts of nucleophiles (water, alcohols), acids, or bases can initiate the ring-opening process.[3][4]

  • Catalytic Residues: Residual metal catalysts from synthesis (e.g., tin, aluminum, zinc compounds) are potent ROP initiators.[4][5][6]

  • Elevated Temperature: Higher temperatures can provide the necessary activation energy for polymerization to begin, especially if initiators are present.[7][8]

The core principle of prevention is the rigorous exclusion of these initiators and the control of environmental conditions.

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered in the lab.

Q1: My sample of an oxolan-2-one derivative, which was a clear liquid, has become viscous, cloudy, or has completely solidified. What happened?

A1: This is a classic sign of polymerization. The increase in viscosity is due to the formation of longer polymer chains (oligomers or polymers). This was likely triggered by one of the following:

  • Moisture Contamination: GBL and its derivatives are often hygroscopic, meaning they readily absorb moisture from the air.[1][9] Water acts as an initiator for ROP. This is the most common cause.

  • Improper Storage Temperature: The sample may have been stored at too high a temperature (e.g., room temperature) when refrigerated or freezer storage was required. Even moderately elevated temperatures can accelerate polymerization initiated by trace impurities.[7][8]

  • Container Contamination: The storage vial or container may have had residual acidic or basic cleaning agents, or moisture, which initiated the process.

Q2: My NMR/HPLC analysis shows unexpected peaks and a decrease in the concentration of my starting material. Is this related to polymerization?

A2: Yes, this is highly likely. Inconsistent analytical results are an early indicator of sample instability. The appearance of broad signals in an ¹H NMR spectrum or new, less-defined peaks in an HPLC chromatogram often corresponds to the formation of oligomers. The decrease in the primary monomer peak confirms its consumption. This indicates that even if the sample appears visually unchanged, low-level polymerization has begun.

Q3: Can I reverse the polymerization to recover my monomer?

A3: Generally, reversing polymerization (depolymerization) is thermodynamically unfavorable and impractical in a standard lab setting. The focus should be on preventing the initial polymerization. For many polyesters, depolymerization requires very high temperatures and specific catalysts, which would likely degrade your derivative. Prevention is the only reliable strategy.

Section 3: Proactive Prevention: Best Practices & Protocols

Adhering to strict handling and storage protocols is critical for the long-term stability of oxolan-2-one derivatives.

Q4: What are the ideal storage conditions for these compounds?

A4: The ideal conditions aim to eliminate all potential initiators.

ParameterRecommendationRationale
Temperature ≤ 4°C (Refrigerated). For highly sensitive derivatives, -20°C (Freezer) is preferred.Low temperatures significantly reduce the reaction rate of polymerization.
Atmosphere Inert Gas (Argon or Nitrogen). Displaces air, preventing contamination from atmospheric moisture.[9] A dry nitrogen atmosphere is a common industrial practice.
Container Flame-dried glass vials with PTFE-lined caps. Ensures the removal of adsorbed moisture from surfaces. PTFE liners provide an inert sealing surface.
Handling Use in a glovebox or with Schlenk line techniques. Minimizes exposure to atmospheric moisture and oxygen during aliquoting and use.[5]

Q5: How can I be certain my solvents and glassware are dry enough?

A5: Standard laboratory drying procedures are often insufficient.

  • Glassware: All glassware should be flame-dried under vacuum or oven-dried at >120°C for several hours and allowed to cool in a desiccator or under a stream of inert gas immediately before use.[5]

  • Solvents: Use anhydrous grade solvents packaged under an inert atmosphere. If preparing your own, use appropriate drying agents (e.g., molecular sieves, CaH₂) followed by distillation under an inert atmosphere.[5]

Q6: Are there any chemical inhibitors I can add for stabilization?

A6: While radical inhibitors like BHT are common for other monomers, they are ineffective against ROP. For lactones, the best "inhibitor" is the stringent removal of initiators. If trace acidity is a concern from synthesis, storing the material over a small amount of acid-free, activated 4Å molecular sieves can help scavenge residual water and acidic impurities. However, always test this on a small scale, as the sieves themselves can sometimes introduce new contaminants if not properly activated and handled.

Protocol 1: Recommended Procedure for Long-Term Storage

This protocol ensures the optimal environment for storing sensitive oxolan-2-one derivatives.

  • Prepare Glassware: Take a clean, dry glass vial with a PTFE-lined cap. Flame-dry the vial and cap liner under high vacuum and backfill with dry argon or nitrogen three times.

  • Transfer Monomer: In a glovebox or under a positive pressure of inert gas, transfer the oxolan-2-one derivative into the prepared vial using a clean, dry syringe or pipette.

  • Seal: Tightly seal the vial with the PTFE-lined cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Label and Store: Clearly label the vial with the compound name, date, and storage conditions. Place the vial in a secondary container and store it at the recommended temperature (≤ 4°C or -20°C).

Diagram: The Pathway to Unwanted Polymerization

This diagram illustrates the key factors that can trigger the ring-opening polymerization of an oxolan-2-one derivative.

Caption: Key initiators and conditions leading to polymerization.

Protocol 2: Quenching a Polymerization Reaction

If you are performing a controlled ROP and need to stop it, or if you suspect accidental polymerization has started and want to prevent it from proceeding further, a quenching step is necessary.

  • Cool the Reaction: Immediately place the reaction vessel in an ice bath to lower the temperature and slow the reaction rate.

  • Introduce a Quenching Agent: While stirring, add a proton source to terminate the active polymer chain ends.

    • For most anionic or coordination-insertion polymerizations, adding a small amount of acidified methanol or simply deionized water is effective.[4]

    • For cationic polymerizations, adding a weak base in an alcohol solution can be used.

  • Precipitate the Polymer: Once quenched, dissolve the viscous mixture in a good solvent (e.g., dichloromethane or THF).

  • Isolate: Pour the solution into a large volume of a non-solvent (e.g., cold methanol or hexane) to precipitate the polymer formed.[5] This will separate the polymer from any remaining unreacted monomer.

Diagram: Troubleshooting Decision Tree

Use this flowchart to diagnose and address suspected polymerization.

TroubleshootingTree Start Polymerization Suspected? Visual Q: Sample viscous, cloudy, or solid? Start->Visual Analytics Q: NMR/HPLC data inconsistent? Visual->Analytics No Confirm A: Polymerization is confirmed. Discard affected sample. Visual->Confirm Yes Analytics->Confirm Yes NoPolymer A: Polymerization is not the primary issue. Check for other modes of degradation. Analytics->NoPolymer No Review Review storage & handling protocols immediately. Confirm->Review Implement Implement corrective actions: - Use inert atmosphere - Verify temperature - Use flame-dried glassware Review->Implement

Caption: A decision tree for troubleshooting suspected polymerization.

References

  • Coulembier, O., et al. (2021). Thermodynamic Presynthetic Considerations for Ring-Opening Polymerization. PMC - NIH. Available at: [Link]

  • Zhang, Y., et al. (2023). Temperature-Dependent Ring-Opening Polymerization-Induced Self-Assembly Using Crystallizable Polylactones as Core-Forming Blocks. Macromolecules - ACS Publications. Available at: [Link]

  • Jung, H-J., et al. (2022). Temperature triggered alternating copolymerization of epoxides and lactones via pre-sequenced spiroorthoester intermediates. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). Effect of reaction temperature on the ε-caprolactone polymerization. ResearchGate. Available at: [Link]

  • Szweda, R., et al. (2021). Recent Developments in Lactone Monomers and Polymer Synthesis and Application. PMC - NIH. Available at: [Link]

  • Jung, H-J., et al. (2022). Temperature triggered alternating copolymerization of epoxides and lactones via pre-sequenced spiroorthoester intermediates. Chemical Science (RSC Publishing). Available at: [Link]

  • Amass, A. J. (n.d.). Ring-Opening polymerization. Aston University. Available at: [Link]

  • Svirkin, Y. Y., et al. (1996). Lipase-Catalyzed Ring-Opening Polymerization of Lactones: A Novel Route to Poly(hydroxyalkanoate)s. Macromolecules - ACS Publications. Available at: [Link]

  • BDMAEE. (2023). gamma-butyrolactone gbl cas96-48-0 gamma-martinolactone. BDMAEE. Available at: [Link]

  • Chemistry LibreTexts. (2021). 2.8: Ring-Opening Polymerization. Chemistry LibreTexts. Available at: [Link]

  • Krips, W. A. H., et al. (n.d.). THE MECHANISM OF THE RING-OPENING POLYMERIZATION OF LACTIDE AND GLYCOLIDE. University of Twente. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-(Azetidin-3-yloxy)oxolan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Azetidin-3-yloxy)oxolan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) encountered during the scale-up of this important heterocyclic compound. Our focus is on providing practical, field-proven insights to ensure a robust and reproducible synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and scalable approach is a three-stage synthesis involving:

  • Preparation of N-Boc-3-hydroxyazetidine: This intermediate is typically synthesized from commercially available precursors, often involving cyclization reactions.[1] The tert-butyloxycarbonyl (Boc) group is a crucial protecting group that enhances the stability of the azetidine ring and prevents unwanted side reactions at the nitrogen atom during subsequent steps.[2]

  • Synthesis of α-bromo-γ-butyrolactone: This electrophile is commonly prepared from γ-butyrolactone through bromination.[3]

  • Williamson Ether Synthesis and Deprotection: The core ether linkage is formed by coupling N-Boc-3-hydroxyazetidine with α-bromo-γ-butyrolactone under basic conditions. The final step involves the acidic removal of the Boc protecting group to yield the target compound.[4]

Q2: Why is the Boc protecting group necessary for the azetidine nitrogen?

A2: The Boc group serves two primary purposes. First, it deactivates the nucleophilicity of the azetidine nitrogen, preventing it from competing with the hydroxyl group in the Williamson ether synthesis. Second, the electron-withdrawing nature of the Boc group stabilizes the strained four-membered azetidine ring, reducing the likelihood of ring-opening side reactions, which can be a significant issue with unprotected azetidines, especially under basic or acidic conditions.[2][5]

Q3: What are the main challenges when scaling up this synthesis?

A3: Scaling up presents several challenges that may not be apparent at the lab scale:

  • Exothermic reactions: Both the deprotonation of N-Boc-3-hydroxyazetidine with strong bases like NaH and the Williamson ether synthesis itself can be exothermic. Proper temperature control is critical to avoid side reactions and ensure safety.

  • Mixing efficiency: Ensuring homogenous mixing in larger reactors is crucial for consistent reaction kinetics and to avoid localized "hot spots" or high concentrations of reagents.

  • Purification: The final product is a polar, often water-soluble compound, which can make extraction and purification by traditional silica gel chromatography challenging.

  • Stability: The stability of the azetidine ring and the lactone moiety under the reaction and work-up conditions must be carefully managed to maximize yield and purity.[6][7]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-hydroxyazetidine

This protocol is adapted from established procedures for the protection of 3-hydroxyazetidine.[8]

Materials:

  • 3-Hydroxyazetidine hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve 3-hydroxyazetidine hydrochloride in water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of NaOH to basify the solution (pH > 10).

  • Add a solution of Boc₂O in DCM to the aqueous solution.

  • Stir the biphasic mixture vigorously at room temperature for 12-18 hours.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-hydroxyazetidine.

Protocol 2: Synthesis of α-bromo-γ-butyrolactone

This procedure is based on the bromination of γ-butyrolactone.[3]

Materials:

  • γ-Butyrolactone

  • Bromine (Br₂)

  • Red phosphorus

  • Dichloromethane (DCM)

  • Water

Procedure:

  • To a solution of γ-butyrolactone in DCM, add red phosphorus.

  • Cool the mixture to 0 °C.

  • Slowly add bromine, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.

  • Carefully quench the reaction with water.

  • Separate the organic layer, wash with sodium bisulfite solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Protocol 3: Williamson Ether Synthesis of 3-(N-Boc-azetidin-3-yloxy)oxolan-2-one

This is a generalized protocol for the Williamson ether synthesis.

Materials:

  • N-Boc-3-hydroxyazetidine

  • α-bromo-γ-butyrolactone

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), suspend NaH in anhydrous DMF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of N-Boc-3-hydroxyazetidine in anhydrous DMF.

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Add a solution of α-bromo-γ-butyrolactone in anhydrous DMF dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product should be purified by column chromatography.

Protocol 4: N-Boc Deprotection

This procedure uses trifluoroacetic acid (TFA) for the removal of the Boc group.[4]

Materials:

  • 3-(N-Boc-azetidin-3-yloxy)oxolan-2-one

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected product in DCM.

  • Add TFA to the solution.

  • Stir the reaction at room temperature for 1-3 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting trifluoroacetate salt can be used directly or converted to the free base by treatment with a mild base.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation in Williamson Ether Synthesis Inefficient Deprotonation of N-Boc-3-hydroxyazetidine: The base may be old or deactivated. The solvent may not be anhydrous.Use fresh, high-quality NaH. Ensure all glassware is oven-dried and solvents are anhydrous. Consider using alternative strong bases like potassium hydride (KH).[9][10]
Poor Quality of α-bromo-γ-butyrolactone: The electrophile may have degraded upon storage.Use freshly prepared or purified α-bromo-γ-butyrolactone. Confirm its purity by NMR before use.
Low Reaction Temperature: The reaction may be too slow at room temperature.After the initial addition at 0 °C, consider gently heating the reaction to 40-50 °C to drive it to completion. Monitor for side product formation.
Formation of Elimination Byproduct (α,β-unsaturated lactone) Base is too strong or sterically hindered: The alkoxide can act as a base, promoting E2 elimination on the α-bromo-γ-butyrolactone.Use a less sterically hindered and strong base like NaH. Avoid bulky bases like potassium tert-butoxide. Using milder bases like potassium carbonate (K₂CO₃) at higher temperatures can sometimes favor substitution over elimination.[11][12]
High Reaction Temperature: Higher temperatures can favor elimination over substitution.[12]Maintain the lowest possible temperature that allows for a reasonable reaction rate.
Presence of Unreacted N-Boc-3-hydroxyazetidine Insufficient Base: Not all of the alcohol was deprotonated.Use a slight excess of the base (e.g., 1.1-1.2 equivalents).
Insufficient Electrophile: Not enough α-bromo-γ-butyrolactone was added.Use a slight excess of the electrophile (e.g., 1.1-1.2 equivalents).
Azetidine Ring-Opening Byproducts Detected Harsh Basic or Acidic Conditions: The strained azetidine ring is susceptible to nucleophilic attack and ring-opening under strong basic or acidic conditions during the reaction or work-up.[2]Use the minimum necessary amount of strong base. Quench the reaction carefully with a buffered solution (e.g., saturated ammonium chloride). Avoid strong acids during work-up.
Lactone Ring Hydrolysis Presence of Water and Base: The γ-butyrolactone ring can be hydrolyzed under basic conditions, especially in the presence of water.[6][13]Ensure anhydrous reaction conditions. During work-up, neutralize the reaction mixture promptly and avoid prolonged exposure to strong bases.
Difficulty in Product Purification High Polarity of the Product: The product may be highly soluble in water, leading to poor extraction efficiency. It may also stick to silica gel.Extract with a more polar solvent like a mixture of DCM and isopropanol. For chromatography, consider using a less acidic stationary phase like neutral alumina or a reverse-phase C18 column.[14]
Product Decomposition on Silica Gel: The acidic nature of silica gel can cause degradation of the azetidine ring.Neutralize the silica gel with triethylamine before use. Alternatively, use a different stationary phase as mentioned above.
Low Yield in N-Boc Deprotection Incomplete Reaction: Insufficient acid or reaction time.Use a larger excess of TFA or increase the reaction time. Monitor the reaction by TLC or LC-MS.
Product Loss During Work-up: The deprotected product is a salt and may be highly water-soluble.After removing the TFA, consider precipitating the product as a salt from a non-polar solvent or using ion-exchange chromatography for purification.[15]

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_coupling Coupling & Deprotection 3-Hydroxyazetidine_HCl 3-Hydroxyazetidine Hydrochloride N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine 3-Hydroxyazetidine_HCl->N-Boc-3-hydroxyazetidine Boc₂O, Base gamma-Butyrolactone γ-Butyrolactone alpha-bromo-lactone α-bromo-γ-butyrolactone gamma-Butyrolactone->alpha-bromo-lactone Br₂, P Boc-protected_product 3-(N-Boc-azetidin-3-yloxy) oxolan-2-one N-Boc-3-hydroxyazetidine->Boc-protected_product NaH, DMF alpha-bromo-lactone->Boc-protected_product Final_Product 3-(Azetidin-3-yloxy) oxolan-2-one Boc-protected_product->Final_Product TFA, DCM Troubleshooting_Tree Start Low Yield in Williamson Ether Synthesis Check_Starting_Materials Check Purity of Starting Materials (NMR, Anhydrous) Start->Check_Starting_Materials Check_Reaction_Conditions Review Reaction Conditions (Base, Temp, Time) Start->Check_Reaction_Conditions Analyze_Byproducts Analyze Crude Mixture (TLC, LC-MS, NMR) Start->Analyze_Byproducts Unreacted_SM Unreacted Starting Material? Analyze_Byproducts->Unreacted_SM Elimination_Product Elimination Product? Analyze_Byproducts->Elimination_Product Degradation_Products Degradation Products? Analyze_Byproducts->Degradation_Products Optimize_Base Optimize Base: - Use fresh NaH - Increase equivalents Unreacted_SM->Optimize_Base Optimize_Temp Optimize Temperature: - Gentle heating (40-50 °C) Unreacted_SM->Optimize_Temp Lower_Temp_Milder_Base Lower Temperature Use milder base (e.g., K₂CO₃) Elimination_Product->Lower_Temp_Milder_Base Check_Stability Review Work-up and Purification: - Avoid strong acids/bases - Use neutral alumina for chromatography Degradation_Products->Check_Stability

Caption: Troubleshooting decision tree for low yield in the Williamson ether synthesis step.

References

  • Reddit. (2025, February 27). Williamson Ether synthesis. r/OrganicChemistry. [Link]

  • BDMAEE. (2023, May 22). gamma-butyrolactone gbl cas96-48-0 gamma-martinolactone. [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]

  • Wikipedia. γ-Butyrolactone. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Dakota Chemical. (2025, October 1). Gamma-Butyrolactone (GBL) – Properties, Applications, and Handling Precautions. [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]

  • ResearchGate. (2025, October 21). Protonation of γ‐Butyrolactone and γ‐Butyrolactam. [Link]

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. [Link]

  • ACS Publications. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • Frontiers. (2023, September 18). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]

  • ResearchGate. (2025, August 6). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). Design, synthesis and characterization of novel substituted pyrazol-azetidin-2-one derivatives for their antimicrobial activity. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • The Pharma Innovation. (2019, April 10). Synthesis and biological study of Azetidinone derivatives. [Link]

  • PMC - NIH. (2018). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. [Link]

  • Organic Syntheses. γ-CROTONOLACTONE. [Link]

  • PMC - NIH. (2022, November 30). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. [Link]

  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • European Pharmaceutical Review. (2026, February 15). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • Canadian Center of Science and Education. (2011). Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study. [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers. [Link]

  • MDPI. (2024, August 16). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. [Link]

  • Organic Syntheses. Procedure. [Link]

  • CORE. Synthesis of 3,3-Diarylazetidines. [Link]

  • ResearchGate. (2011). Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study. [Link]

  • ScienceDirect. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mo. [Link]

  • SynArchive. Williamson Ether Synthesis. [Link]

  • PMC. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. [Link]

  • Impact Factor. (2015, January 1). Synthesis of Some New Azetidinones Derived from Heterocyclics and their Antimicrobial Activity. [Link]

  • Google P
  • PMC. Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Field Guide to the Azetidin-2-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Azetidinone Derivatives: From Antibiotics to Metabolic Regulators

The azetidin-2-one, or β-lactam, ring is a strained four-membered cyclic amide that stands as one of the most consequential scaffolds in the history of medicinal chemistry. Its discovery within the penicillin molecule revolutionized medicine, heralding the age of antibiotics. However, the utility of this pharmacophore extends far beyond antibacterial agents. Its unique chemical reactivity and stereochemical richness have allowed for its incorporation into a diverse array of therapeutic agents.

This guide moves beyond a simple catalog of compounds. It provides a comparative analysis of key azetidinone derivatives, contrasting their mechanisms, performance, and the structural subtleties that dictate their biological roles. We will explore the canonical β-lactam antibiotics, delve into the non-antibiotic applications exemplified by cholesterol absorption inhibitors, and contextualize the role of modern, specialized building blocks like 3-(Azetidin-3-yloxy)oxolan-2-one .

Section 1: The Archetypes - β-Lactam Antibiotics

The primary therapeutic application of the azetidinone core is in the realm of antibiotics. These agents function by mimicking the D-Ala-D-Ala terminal of the peptidoglycan strands in the bacterial cell wall. This mimicry allows them to acylate the active site of penicillin-binding proteins (PBPs), which are essential bacterial enzymes for cell wall synthesis. The irreversible inhibition of PBPs leads to compromised cell wall integrity and, ultimately, bacterial cell death.

Mechanism of Action: A Shared Strategy of Irreversible Inhibition

The efficacy of β-lactam antibiotics is rooted in the chemical strain of the four-membered ring. This strain makes the amide bond unusually susceptible to nucleophilic attack. When the antibiotic enters the active site of a PBP, a serine residue attacks the carbonyl carbon of the β-lactam ring, leading to the ring's opening and the formation of a stable, covalent acyl-enzyme intermediate. This effectively sequesters the enzyme, halting peptidoglycan synthesis.

PBP Penicillin-Binding Protein (PBP) (Active Serine Site) Peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) PBP->Peptidoglycan Catalyzes Inactivated_PBP Covalently Bound Inactive PBP Lysis Cell Lysis & Death Peptidoglycan->Lysis Synthesis Blocked BetaLactam β-Lactam Antibiotic (e.g., Penicillin) BetaLactam->PBP

Caption: Mechanism of β-Lactam Antibiotic Action.

Comparative Analysis: Penicillins vs. Carbapenems

While the core mechanism is shared, structural modifications to the azetidinone scaffold dramatically alter the antibacterial spectrum, potency, and resistance to bacterial β-lactamase enzymes. Here, we compare Penicillin G, a foundational natural product, with Imipenem, a broad-spectrum synthetic carbapenem.

FeaturePenicillin G Imipenem
Class Penicillin (Penam)Carbapenem
Core Structure Fused thiazolidine-azetidinone ringFused dihydropyrrole-azetidinone ring
Spectrum of Activity Primarily Gram-positive bacteria (e.g., Staphylococcus, Streptococcus). Narrow spectrum.Very broad spectrum, including Gram-positive, Gram-negative, and anaerobic bacteria.
Susceptibility to β-Lactamases High. Many bacteria have acquired β-lactamase enzymes that hydrolyze the lactam ring.High stability against most β-lactamases due to the 6-hydroxyethyl side chain.
Typical Performance Data (MIC) MIC values can range from <0.1 µg/mL for susceptible streptococci to >256 µg/mL for resistant staphylococci.MIC90 values are often ≤4 µg/mL for a wide range of pathogens, including Pseudomonas aeruginosa.
Clinical Context Used for specific, susceptible infections. Largely superseded by more stable derivatives.Often reserved for severe, hospital-acquired, or multi-drug resistant infections. Co-administered with cilastatin to prevent renal degradation.

The key structural difference lies in the ring fused to the azetidinone core and the side chains. Imipenem's carbapenem core and its specific side chain confer a much broader spectrum of activity and resistance to the β-lactamase enzymes that readily inactivate Penicillin G.

Section 2: Beyond Antibiotics - Ezetimibe and Metabolic Disease

The versatility of the azetidinone scaffold is powerfully demonstrated by Ezetimibe, a first-in-class cholesterol absorption inhibitor. Ezetimibe's mechanism is entirely distinct from that of the antibiotics, showcasing how the same core can be adapted to target mammalian proteins with high specificity.

Mechanism of Action: Targeting NPC1L1

Ezetimibe lowers cholesterol by preventing its uptake from the intestine. It selectively binds to the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol absorption located on the brush border of enterocytes. Binding of ezetimibe to NPC1L1 inhibits the internalization of cholesterol, thereby reducing the amount of cholesterol delivered to the liver. This leads to an upregulation of LDL receptors on hepatocytes and increased clearance of LDL cholesterol from the bloodstream.

FeatureEzetimibe
Therapeutic Class Cholesterol Absorption Inhibitor
Molecular Target Niemann-Pick C1-Like 1 (NPC1L1) Protein
Mechanism Blocks cholesterol uptake at the intestinal brush border by binding to the NPC1L1 transporter.
Key Structural Features The azetidinone ring is essential for activity, but the para-fluorophenyl groups and the long alkyl chain with a terminal hydroxyl are critical for specific binding to NPC1L1.
Performance Data (IC₅₀) Ezetimibe's active glucuronide metabolite inhibits cholesterol absorption with high potency. The affinity (Kd) of radiolabeled ezetimibe-glucuronide for intestinal membranes is approximately 3.1 nM.
Clinical Context Used as a monotherapy or in combination with statins to manage hypercholesterolemia.

The structure of ezetimibe highlights a different aspect of the azetidinone ring. Here, it is not primarily a reactive "warhead" as in antibiotics, but a rigid scaffold that correctly orients the large lipophilic side chains for optimal interaction with the NPC1L1 protein.

Section 3: The Modern Building Block - The Case of this compound

Unlike the well-characterized drugs discussed above, This compound is not an end-product therapeutic. Instead, it represents a sophisticated chemical building block, designed for use in synthetic and medicinal chemistry. Its value lies in the combination of two medicinally relevant fragments: a 3-oxy-azetidine and a γ-butyrolactone (oxolan-2-one).

  • Azetidine Ring: The 3-hydroxyazetidine core is a desirable scaffold in drug discovery. It serves as a rigid, three-dimensional bioisostere for more flexible fragments, often improving metabolic stability and aqueous solubility.

  • Oxolan-2-one (γ-Butyrolactone): This lactone ring is a structural motif found in numerous natural products and synthetic drugs, known to participate in hydrogen bonding and serve as a stable core structure.

The combination in This compound provides a ready-to-use fragment with defined stereochemistry and multiple points for further chemical elaboration. A synthetic chemist could use this molecule to:

  • Introduce a 3D element into a larger molecule to explore new binding interactions with a target protein.

  • Utilize the secondary amine of the azetidine ring for further reactions (e.g., amidation, alkylation) to build out a library of new chemical entities.

  • Leverage the lactone as a stable polar group or as a precursor that can be opened to reveal a carboxylic acid and an alcohol for further derivatization.

Its role is not to be compared on performance metrics like MIC or IC₅₀, but on its synthetic utility and potential to accelerate the discovery of new, complex azetidinone-containing molecules.

Section 4: Experimental Protocol - The Staudinger Synthesis of a β-Lactam

To understand how the azetidinone ring is constructed, we can look at a foundational method: the Staudinger cycloaddition. This reaction involves the [2+2] cycloaddition of a ketene and an imine to form the β-lactam ring. It is a highly reliable and versatile method that has been used in the synthesis of countless azetidinone derivatives.

Workflow: Staudinger [2+2] Cycloaddition

cluster_reactants Step 1: Reactant Preparation cluster_reaction Step 2: Cycloaddition cluster_purification Step 3: Workup & Purification cluster_char Step 4: Characterization Imine Prepare Imine (from Aldehyde & Amine) ReactionVessel Combine Imine and Ketene Solution at 0°C Imine->ReactionVessel AcidChloride Prepare Acid Chloride Triethylamine Add Triethylamine (Base) to Acid Chloride AcidChloride->Triethylamine Ketene In situ Ketene Formation Triethylamine->Ketene Dehydrohalogenation Ketene->ReactionVessel Stir Stir for 2-4 hours, Monitor by TLC ReactionVessel->Stir Quench Quench Reaction with Water Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Layer (e.g., with Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via Column Chromatography Concentrate->Purify Product Isolated β-Lactam Product Purify->Product Analysis Analyze by NMR, Mass Spec, IR Product->Analysis

Caption: General workflow for a Staudinger β-Lactam Synthesis.

Step-by-Step Methodology

Causality and Self-Validation: This protocol describes a general procedure. Each step includes rationale. A self-validating system is ensured by in-process controls (TLC) and final analytical confirmation.

  • Imine Formation:

    • Action: Dissolve an appropriate aldehyde (1.0 eq) and a primary amine (1.0 eq) in a suitable solvent like dichloromethane (DCM). Add a drying agent such as magnesium sulfate. Stir at room temperature for 2-4 hours.

    • Rationale: This forms the imine C=N bond, one of the two key components for the cycloaddition. The drying agent removes the water byproduct, driving the equilibrium towards the imine.

    • Verification: Progress can be monitored by Thin Layer Chromatography (TLC) or NMR to confirm the consumption of the aldehyde.

  • Ketene Generation (in situ):

    • Action: In a separate flask under an inert atmosphere (e.g., nitrogen), dissolve an acid chloride (1.2 eq) in DCM. Cool the solution to 0°C. Slowly add a tertiary amine base, such as triethylamine (1.3 eq).

    • Rationale: The base abstracts a proton from the α-carbon of the acid chloride, followed by elimination of the chloride ion to generate the highly reactive ketene (C=C=O) intermediate. This is done in situ because ketenes are too reactive to isolate.

  • [2+2] Cycloaddition:

    • Action: Slowly add the solution of the imine from Step 1 to the freshly generated ketene solution at 0°C. Allow the reaction to stir for several hours, warming slowly to room temperature.

    • Rationale: The electron-rich imine and the electron-poor ketene undergo a concerted [2+2] cycloaddition to form the four-membered azetidinone ring. The low temperature controls the rate of this exothermic reaction.

    • Verification: Monitor the reaction by TLC until the starting imine spot has been consumed.

  • Workup and Purification:

    • Action: Quench the reaction by adding water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent using a rotary evaporator. Purify the resulting crude product by column chromatography on silica gel.

    • Rationale: The workup removes unreacted starting materials, salts, and other water-soluble impurities. Chromatography separates the desired β-lactam product from side products.

  • Characterization:

    • Action: Confirm the structure and purity of the isolated product using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

    • Rationale: IR will show a characteristic C=O stretch for the β-lactam at a high wavenumber (~1740-1780 cm⁻¹). NMR will confirm the proton and carbon framework, and MS will confirm the molecular weight. This provides authoritative confirmation of the product's identity.

References

  • Zhanel, G. G., Wiebe, R., Dilay, L., Thomson, K., Rubinstein, E., Hoban, D. J., Noreddin, A. M., & Karlowsky, J. A. (2007). Comparative review of the carbapenems. Drugs, 67(7), 1027–1052. [Link]

  • Garcia-Calvo, M., Lisnock, J., Bull, H. G., Hawes, B. E., Burnett, D. A., Braun, M. P., ... & Thornberry, N. A. (2005). The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1). Proceedings of the National Academy of Sciences, 102(23), 8132-8137. [Link]

  • Altmann, S. W., Davis Jr, H. R., Zhu, L. J., Yao, X., Hoos, L. M., Tetzloff, G., ... & Graziano, M. P. (2004). Niemann-Pick C1 Like 1 protein is critical for intestinal cholesterol absorption. Science, 303(5661), 1201-1204. [Link]

  • Clader, J. W. (2004). The discovery of ezetimibe: a view from outside the receptor. Journal of medicinal chemistry, 47(1), 1-9. [Link]

  • Zhu, Y., Statkevich, P., Kosoglou, T., Preston, G. M., & Johnson-Levonas, A. O. (2004). Pharmacokinetics and metabolism of ezetimibe in human subjects. Journal of Clinical Pharmacology, 44(4), 409-418. [Link]

A Comparative Analysis of 3-(Azetidin-3-yloxy)oxolan-2-one Analogs and Related Azetidinone Scaffolds as Acetylcholinesterase Inhibitors for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the biological activity of azetidinone-based compounds, with a focus on their potential as acetylcholinesterase (AChE) inhibitors. While the specific scaffold 3-(azetidin-3-yloxy)oxolan-2-one is a novel area of exploration with limited direct literature, this guide will draw upon the extensive research into structurally related azetidin-2-one derivatives to provide a foundational understanding of their therapeutic potential, particularly in the context of Alzheimer's disease. The principles of structure-activity relationships and the experimental methodologies detailed herein are directly applicable to the future investigation of this compound analogs.

The azetidinone, or β-lactam, ring is a well-known pharmacophore, most famous for its presence in penicillin and cephalosporin antibiotics.[1] However, the versatility of this four-membered ring extends far beyond antibacterial activity, with derivatives showing a wide range of biological effects, including anticancer, anti-inflammatory, and central nervous system activities.[1][2][3] A particularly promising application of azetidinone-containing compounds is in the treatment of neurodegenerative diseases like Alzheimer's, where the inhibition of acetylcholinesterase is a key therapeutic strategy.[4][5]

Acetylcholinesterase is a critical enzyme in the central nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[6] In Alzheimer's disease, the cholinergic system is compromised, leading to cognitive decline. By inhibiting AChE, the levels of acetylcholine in the synaptic cleft can be increased, thereby enhancing cholinergic neurotransmission.[5][6] Several currently approved drugs for Alzheimer's disease are AChE inhibitors.[5] This guide will explore the structure-activity relationships of various azetidinone analogs as AChE inhibitors and provide detailed protocols for their biological evaluation.

Comparative Biological Activity of Azetidinone Analogs

The biological activity of azetidinone derivatives is highly dependent on the substitutions at various positions of the β-lactam ring. For the purpose of this guide, we will focus on analogs of 3-amino-2-azetidinone, as this class has been explored for its anti-colorectal cancer activity and provides a good model for understanding the impact of substitutions.[7] The general synthesis of these compounds often involves a Staudinger cycloaddition between an imine and a ketene precursor.[7]

Compound IDR Group (at 3-amino position)Target Cell LineIC50 (µM)Citation
11a PhenylacetylSW480 (colon cancer)>100[7]
11b 3,4,5-TrimethoxyphenylacetylSW480 (colon cancer)50.5[7]
11c 4-FluorobenzoylSW480 (colon cancer)15.3[7]
11d 2-NaphthoylSW480 (colon cancer)2.9[7]
11e 2-FuroylSW480 (colon cancer)1.8[7]
11f 2-ThienoylSW480 (colon cancer)1.5[7]
11g 3-PyridinoylSW480 (colon cancer)10.2[7]
11h CyclohexanoylSW480 (colon cancer)1.1[7]
11i AcetylSW480 (colon cancer)0.8[7]

While the data above pertains to anticancer activity, it illustrates a crucial principle: small changes in the substituent "R" group can lead to significant differences in biological potency. This same principle applies to the design of azetidinone-based AChE inhibitors. For instance, a library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives showed AChE inhibitory activity with IC50 values ranging from 52.82 to 131.88 μM.[8] The variation in potency was attributed to the different aryl groups attached to the azetidine ring.[8]

Experimental Protocols for Biological Evaluation

To assess the potential of novel this compound analogs or other azetidinone derivatives as treatments for neurodegenerative diseases, a series of in vitro assays are essential. These include evaluating their ability to inhibit acetylcholinesterase and their neuroprotective effects in cell-based models.

Acetylcholinesterase Inhibition Assay

The most common method for measuring AChE activity is the Ellman method, which is a colorimetric assay.[9]

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.[9][10] The rate of color development is proportional to the AChE activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • 0.1 M Phosphate Buffer (pH 8.0).

    • AChE solution (e.g., from electric eel).

    • 10 mM DTNB solution in phosphate buffer.

    • 14 mM Acetylthiocholine iodide (ATCI) substrate solution in phosphate buffer.

    • Test compound solutions at various concentrations.

    • Positive control (e.g., Donepezil).

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of phosphate buffer.

    • Add 10 µL of the test compound solution or positive control. For the control wells (100% activity), add 10 µL of the buffer or solvent used to dissolve the compounds.

    • Add 10 µL of the AChE enzyme solution to all wells except the blank.

    • Incubate the plate at 25°C for 10 minutes.[9]

    • Add 10 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution to all wells.[9]

    • Immediately start measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.[10]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100[10]

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[10]

Experimental Workflow for AChE Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Procedure (96-well plate) cluster_data Data Acquisition & Analysis prep_reagents Prepare Reagents: Buffer, AChE, DTNB, ATCI add_reagents Add Buffer, Test Compound, and AChE to wells prep_reagents->add_reagents prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate add_dtnb Add DTNB pre_incubate->add_dtnb add_atci Add ATCI (Initiate Reaction) add_dtnb->add_atci read_absorbance Measure Absorbance (412 nm) kinetically add_atci->read_absorbance calc_rate Calculate Reaction Rates read_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for determining the AChE inhibitory activity of test compounds.

Neuroprotection Assays

To evaluate the potential of the compounds to protect neurons from damage, various cell-based assays can be employed. A common approach is to induce cytotoxicity in a neuronal cell line (e.g., SH-SY5Y or HT22) and then assess the protective effect of the test compounds.[11][12]

1. Cell Viability Assays:

  • MTT/MTS Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce tetrazolium salts (MTT or MTS) to formazan, which has a characteristic color that can be quantified.[13][14]

  • LDH Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. Measuring LDH activity in the medium is a common way to quantify cytotoxicity.[13][15]

  • ATP Assay: The amount of ATP in a cell population is a direct indicator of the number of metabolically active cells. Luminescent assays are available to quantify ATP levels.[12][13]

Step-by-Step Protocol for a Neuroprotection Assay using MTT:

  • Cell Culture:

    • Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media and conditions.

    • Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).

    • Induce neurotoxicity by adding a toxic agent. Common neurotoxins used in models of neurodegenerative diseases include:

      • Amyloid-beta (Aβ) peptides: To model Alzheimer's disease.[14]

      • 6-hydroxydopamine (6-OHDA): To model Parkinson's disease.[16]

      • Glutamate: To model excitotoxicity, a common mechanism of neuronal death.[8]

    • Include control wells: untreated cells (100% viability), cells treated only with the neurotoxin (0% protection), and cells treated with a known neuroprotective agent.

  • MTT Assay:

    • After the desired incubation period with the neurotoxin (e.g., 24-48 hours), remove the culture medium.

    • Add fresh medium containing MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot cell viability against the compound concentration to determine the neuroprotective effect.

Neuroprotection Experimental Workflow

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_viability_assay Cell Viability Assay (MTT) culture_cells Culture Neuronal Cells seed_plate Seed Cells in 96-well Plate culture_cells->seed_plate add_compounds Pre-treat with Test Compounds seed_plate->add_compounds add_toxin Induce Neurotoxicity (e.g., with Aβ or Glutamate) add_compounds->add_toxin incubate Incubate add_toxin->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance analyze_data Analyze Data & Determine Neuroprotective Effect read_absorbance->analyze_data G ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_Transduction Signal Transduction (Cognition, Memory) Postsynaptic_Receptor->Signal_Transduction Activates Azetidinone_Analog Azetidinone Analog (Inhibitor) Azetidinone_Analog->AChE Inhibits

Caption: Simplified diagram of cholinergic signaling and AChE inhibition.

By inhibiting AChE, azetidinone analogs can increase the availability of acetylcholine at the synapse, thereby enhancing cholinergic signaling which is crucial for cognitive functions. Furthermore, some studies suggest that AChE can accelerate the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. [17]Therefore, inhibiting AChE may have the dual benefit of symptomatic relief and potentially disease-modifying effects.

Conclusion

The azetidinone scaffold represents a versatile platform for the development of novel therapeutic agents for neurodegenerative diseases. While direct biological data on this compound analogs is an emerging area, the extensive research on related azetidinone derivatives provides a strong rationale for their investigation as acetylcholinesterase inhibitors. The comparative data on structurally similar compounds highlight the importance of systematic modifications to optimize biological activity. The detailed experimental protocols provided in this guide offer a robust framework for the in vitro evaluation of novel azetidinone analogs, paving the way for the discovery of new and effective treatments for Alzheimer's disease and other neurodegenerative disorders.

References

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC - NIH. (n.d.).
  • Cell Viability Assay Service - Creative Biolabs. (n.d.).
  • 3.10. Acetylcholinesterase Inhibition Assay - Bio-protocol. (n.d.).
  • Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8" - Benchchem. (2025).
  • Neuronal Cell viability and cytotoxicity assays - NeuroProof. (n.d.).
  • Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders. (n.d.).
  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening - ResearchGate. (2022, March 21).
  • A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC - NIH. (n.d.).
  • Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments. (n.d.).
  • Pharmacological and Biological Activities of Azetidinone models: A Brief Overview. (2023, October 15).
  • Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines - PubMed. (2013, December 1).
  • Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - PMC - NIH. (n.d.).
  • BIOACTIVE AZETIDINONE: A REVIEW - TIJER.org. (2024, March).
  • Use of azetidinone substituted derivatives in the treatment of alzheimer's disease. - Google Patents. (2004, February 17).
  • Synthesis and neuroprotective activity of 3‐aryl‐3‐azetidinyl acetic acid methyl ester derivatives - Semantic Scholar. (2023, September 15).
  • Synthesis and Biological Evaluation of the Selected Naphthalene Substituted Azetidinone Derivatives Targeting Parkinson's Disease - Indian Journal of Pharmaceutical Education and Research. (2023, April 15).
  • Histidine Focused Covalent Inhibitors Targeting Acetylcholinesterase: A Computational Pipeline for Multisite Therapeutic Discovery in Alzheimer's Disease - PMC. (n.d.).
  • Therapeutic Options in Alzheimer's Disease: From Classic Acetylcholinesterase Inhibitors to Multi-Target Drugs with Pleiotropic Activity - PMC. (n.d.).
  • Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases - MDPI. (2025, June 1).

Sources

A Researcher's Guide to Ensuring Scientific Integrity: Validating the Purity of 3-(Azetidin-3-yloxy)oxolan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

In the precise world of pharmaceutical research and drug development, the purity of a chemical entity is not a mere metric but the very foundation of reliable and reproducible results. For scientists working with novel compounds like 3-(Azetidin-3-yloxy)oxolan-2-one, a molecule of significant interest due to its unique structural motifs, rigorous purity validation is an indispensable step. The presence of even trace impurities can lead to erroneous biological data, misinterpretation of structure-activity relationships (SAR), and potential safety concerns. This guide provides a comprehensive comparison of analytical techniques, offering a strategic framework for researchers to confidently ascertain the purity of their this compound samples.

The Imperative of Purity for this compound

The structure of this compound, featuring a strained azetidine ring linked to a lactone, presents distinct synthetic challenges.[1] This complexity can result in a variety of impurities, including starting materials, by-products, and stereoisomers. Each of these contaminants can have a profound and often unpredictable impact on experimental outcomes. Therefore, a multi-pronged analytical strategy is crucial to ensure that the observed biological activity is unequivocally attributable to the target molecule.

Comparative Analysis of Core Analytical Methodologies

No single analytical technique can provide a complete picture of a sample's purity. A combination of orthogonal methods, each leveraging a different physicochemical principle, is the gold standard. The selection of techniques should be guided by the potential impurities that could arise from the synthetic route.

Analytical Technique Principle of Separation/Detection Primary Role in Purity Validation Key Advantages Inherent Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and a mobile phase.[2]Quantifies the main component and detects non-volatile impurities.[3][4]High resolving power, excellent quantitative accuracy, and versatility.[5]Requires a chromophore for UV detection; may not detect all co-eluting impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) HPLC separation followed by mass-to-charge ratio analysis.[6]Identifies unknown impurities and confirms the molecular weight of the target compound.[7]High sensitivity and specificity, providing structural clues for impurities.[8]Quantitative response can vary significantly between compounds without specific standards.
Quantitative Nuclear Magnetic Resonance (qNMR) Nuclei absorb radiofrequency energy in a magnetic field; signal intensity is directly proportional to the number of nuclei.[9]Provides an absolute purity value without the need for a specific reference standard of the compound itself.[10][11]Inherently quantitative, provides structural confirmation, and can identify impurities if their signals are resolved.[12][13]Lower sensitivity compared to LC-MS; signal overlap can complicate analysis in complex mixtures.[11]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase followed by mass analysis.[14]Detects and quantifies residual solvents from the synthesis process.[15][16]The ideal technique for volatile and semi-volatile organic compounds.[17]Not suitable for non-volatile or thermally unstable molecules.
Differential Scanning Calorimetry (DSC) Measures the heat flow difference between a sample and a reference as a function of temperature.[18]Determines the melting point and assesses the purity of crystalline solids.[19][20]Provides a measure of absolute purity based on the melting point depression caused by impurities.[21][22]Only applicable to crystalline materials and may not detect impurities that do not affect the melting behavior.[19]
Chiral Chromatography Enantioselective interactions with a chiral stationary phase.[23]Separates and quantifies the enantiomers of the chiral target molecule.[24]Essential for determining enantiomeric excess (e.e.), a critical parameter for stereospecific drugs.Requires specialized and often expensive columns; method development can be time-consuming.

A Self-Validating Workflow for Purity Assessment

A logical and systematic approach to purity validation ensures that each analytical result is cross-verified, leading to a high degree of confidence in the final purity assignment.

Caption: A logical workflow for the comprehensive purity validation of this compound.

Key Experimental Protocols

The following are foundational protocols that can be adapted and optimized for the specific instrumentation and potential impurity profile of your this compound samples.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination

This method provides a quantitative assessment of the main peak area relative to impurity peaks.

  • Rationale: Reversed-phase chromatography is a robust and widely applicable technique for the separation of small organic molecules. The use of a C18 column provides good retention and separation for a broad range of polar and non-polar compounds.

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-20 min: 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25.1-30 min: Return to 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 210 nm.

  • Sample Preparation: Prepare a stock solution of approximately 1 mg/mL in a 50:50 mixture of water and acetonitrile.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This protocol is designed to obtain mass information for peaks observed in the HPLC-UV analysis.

  • Rationale: Coupling the HPLC separation with a mass spectrometer allows for the determination of the molecular weight of impurities, which is a critical first step in their structural identification.

  • Instrumentation: An HPLC system connected to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • LC Conditions: Same as the HPLC-UV method described above.

  • MS Settings (Electrospray Ionization - Positive Mode):

    • Ion Source: ESI+.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

Chiral HPLC for Enantiomeric Purity

This method is essential for separating the enantiomers of this compound.

  • Rationale: Many biological systems exhibit stereospecificity, making the separation and quantification of enantiomers crucial. Polysaccharide-based chiral stationary phases are known for their broad applicability in separating a wide range of chiral compounds.[23]

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase: A mixture of n-Hexane and an alcohol modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: 210 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

Conclusion

The validation of purity for a molecule like this compound is a rigorous but necessary undertaking. By employing a suite of orthogonal analytical techniques and following a logical, self-validating workflow, researchers can have a high degree of confidence in the quality of their materials. This commitment to analytical excellence is fundamental to generating high-quality, reliable data and ultimately advancing the frontiers of scientific discovery.

References

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021). Molecules. [Link]

  • Application of HPLC in Pharmaceutical Industry - From Discovery to Delivery. (2025). Drawell. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025). ResolveMass Laboratories Inc.[Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? (2023). Moravek. [Link]

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. [Link]

  • Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. (2018). Metrologia. [Link]

  • Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. (2018). LCGC International. [Link]

  • qNMR for Purity Determination in Pharmaceuticals. (n.d.). RSSL. [Link]

  • GCMS Residual Solvent Analysis: What You Must Know. (2025). ResolveMass Laboratories Inc.[Link]

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (2014). ACS Publications. [Link]

  • Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. (n.d.). Shimadzu. [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. (n.d.). Shimadzu. [Link]

  • HPLC in Pharmaceutical Applications. (2025). Lab Manager. [Link]

  • A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. (2013). ResearchGate. [Link]

  • Essential Applications of HPLC in the Pharmaceutical Industry. (2025). NJ Labs. [Link]

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (2025). ResearchGate. [Link]

  • Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent. [Link]

  • Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs. [Link]

  • Differential Scanning Calorimetry (DSC) Analysis Principle. (2026). ResolveMass Laboratories Inc.[Link]

  • Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. (2025). International Journal of Advanced Research in Engineering and Management (IJARESM). [Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2010). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Place of DSC purity analysis in pharmaceutical development. (1995). Journal of Thermal Analysis and Calorimetry. [Link]

  • Purity Determination and DSC Tzero™ Technology. (n.d.). TA Instruments. [Link]

  • Investigating the Purity of Substances by Means of DSC. (2020). NETZSCH Analyzing & Testing. [Link]

  • Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mobile phases. (2022). Journal of Chromatography A. [Link]

  • Synthesis and biological study of Azetidinone derivatives. (2019). The Pharma Innovation Journal. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). Molecules. [Link]

  • Azetidin-3-one. (n.d.). PubChem. [Link]

  • Azetidine. (n.d.). PubChem. [Link]

  • Chiral Separation of Three Anti-Inflammatory Drugs by Liquid Chromatography on Polysaccharide-Type Stationary Phases and Pirkle-Type Phase. (2018). Journal of Chromatographic Science. [Link]

  • Synthesis of Some New Azetidinones Derived from Heterocyclics and their Antimicrobial Activity. (2015). Impactfactor. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. (2014). Angewandte Chemie International Edition. [Link]

  • Azetidinones. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. (2022). Journal of the American Chemical Society. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (2021). Molecules. [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of 3-(Azetidin-3-yloxy)oxolan-2-one and its Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with desirable pharmacological profiles is perpetual. The 3-(azetidin-3-yloxy)oxolan-2-one scaffold presents a unique combination of a strained azetidine ring, a versatile ether linkage, and a biologically relevant γ-butyrolactone (oxolan-2-one) moiety. While direct structure-activity relationship (SAR) studies on this specific hybrid molecule are not extensively documented in publicly available literature, a comprehensive analysis of its constituent parts provides a robust framework for predicting its biological potential and guiding the design of future analogs.

This guide offers a comparative analysis of the SAR of 3-substituted azetidine and γ-butyrolactone derivatives, supported by experimental data from existing literature. By dissecting the molecule into its core components, we can elucidate the potential contributions of each fragment to the overall pharmacological profile and propose a hypothetical SAR for the target scaffold. This approach is grounded in the established principles of medicinal chemistry, where understanding the SAR of individual pharmacophores allows for the rational design of novel, more potent, and selective therapeutic agents.

The Azetidine Moiety: A Privileged Scaffold in Drug Discovery

The four-membered azetidine ring is a valuable building block in medicinal chemistry, offering a unique three-dimensional geometry that can enhance binding to biological targets.[1] Substitution at the 3-position, in particular, has been a fertile ground for the development of a diverse range of bioactive compounds.

Antimicrobial Activity of 3-Substituted Azetidin-2-ones

Azetidin-2-ones, also known as β-lactams, are renowned for their antibacterial activity. The antimicrobial potential of various substituted azetidine derivatives has been a subject of extensive research.[2] A consistent theme in the SAR of these compounds is the significant influence of substituents on their potency and spectrum of activity. For instance, the presence of electron-withdrawing groups on a phenyl ring attached to the azetidinone core often enhances antimicrobial efficacy.[2]

A study on a series of azetidinone derivatives highlighted the following trend in activity based on the nature of the substituent: NO2 > Cl > Br > OH > OCH3 > CH3.[2] This suggests that electron-withdrawing substituents are favorable for antimicrobial activity.

Table 1: Comparative Antimicrobial Activity (MIC) of 3-Substituted Azetidinone Analogs

Compound IDSubstituent (R)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
1a -H>100>100[3]
1b 4-Cl12.525[3]
1c 4-NO26.2512.5[3]
1d 4-OCH350100[3]
1e 4-CH350100[3]

The data in Table 1 clearly demonstrates that the introduction of a chloro or nitro group at the para-position of a phenyl substituent significantly improves the antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria compared to the unsubstituted analog.

Anticancer and Neurological Potential of 3-Substituted Azetidines

Beyond their antimicrobial properties, 3-substituted azetidines have shown promise in other therapeutic areas, including oncology and neurology. A series of 1-(3,5-dimethoxyphenyl)azetidin-2-ones has been investigated for their antiproliferative activity, with some derivatives exhibiting potent cytotoxicity against cancer cell lines.[4]

Table 2: Comparative Anticancer Activity (IC50) of 3-Substituted Azetidin-2-one Analogs against MCF-7 Breast Cancer Cells

Compound IDSubstituent at C3IC50 (nM)Reference
2a -H55[4]
2b -OH1.5[4]
2c -Phenyl25[4]
2d -OPh273[4]
2e -Cl680[4]

These findings suggest that a hydroxyl group at the 3-position of the azetidinone ring is highly favorable for anticancer activity, while a bulky phenoxy group is less tolerated.

Furthermore, 3-aryl-3-arylmethoxy-azetidines have been identified as high-affinity ligands for monoamine transporters, indicating their potential as central nervous system (CNS) active agents.[5] The nature and position of substituents on the aryl rings play a crucial role in modulating the affinity and selectivity for dopamine (DAT) and serotonin (SERT) transporters.[5]

The γ-Butyrolactone (Oxolan-2-one) Core: A Versatile Pharmacophore

The γ-butyrolactone ring is a common motif in a wide array of natural products and synthetic compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6]

Anticancer Activity of γ-Butyrolactone Derivatives

Numerous γ-butyrolactone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[4] The SAR of these compounds often revolves around the nature and stereochemistry of the substituents on the lactone ring.

Table 3: Comparative Anticancer Activity (IC50) of γ-Butyrolactone Analogs

Compound IDDescriptionCancer Cell LineIC50Reference
3a Protelichesterinic acidHCT-11634.3 µM[4]
3b LactoquinomycinMDA-MB-4680.05 µM[4]
3c Adenine-linked butyrolactoneL12100.3 µg/mL[4]
3d GBL (metabolite of UFT)Angiogenesis Inhibition25.8 ng/mL[7]

The data highlights the potent anticancer potential of naturally occurring and synthetic γ-butyrolactones.

Antimicrobial Activity of γ-Butyrolactone Derivatives

The γ-butyrolactone scaffold has also been explored for its antimicrobial properties. Certain derivatives have shown activity against both bacteria and fungi.[6][8]

Table 4: Comparative Antimicrobial Activity of γ-Butyrolactone Analogs

Compound IDDescriptionPathogenActivityReference
4a γ-Butyrolactone derivativeS. epidermidisHigh activity[8]
4b α-amino-γ-lactone ketolideS. pyogenesExcellent activity[6]
4c β-aryl-δ-iodo-γ-butyrolactoneP. mirabilisBactericidal[6]

The Ether Linkage: A Modulator of Physicochemical and Pharmacological Properties

The ether linkage in the target molecule serves as a flexible bridge connecting the azetidine and oxolan-2-one rings. In medicinal chemistry, ether linkages can influence a compound's solubility, lipophilicity, and metabolic stability. The introduction of methoxy groups (an ether functionality) on aromatic rings attached to a β-lactam core has been shown to modulate antimicrobial activity.[9]

Postulated Structure-Activity Relationship of this compound

Based on the analysis of the individual components, we can postulate a hypothetical SAR for the this compound scaffold.

Caption: Postulated SAR for this compound.

  • Azetidine Ring:

    • N-Substitution (R1): The nitrogen of the azetidine ring is a key point for modification. Introduction of small alkyl or aryl groups could modulate the compound's lipophilicity and pharmacokinetic properties. Based on the SAR of related azetidines, this position is critical for tuning activity and selectivity.[5]

    • Substitution at C2 and C4 (R2, R3): Introduction of substituents on the other carbons of the azetidine ring could influence the overall conformation and steric profile of the molecule, potentially impacting target binding.

  • Oxolan-2-one Ring:

    • Substitution at C4 and C5 (R4, R5): The SAR of γ-butyrolactones indicates that substituents on the lactone ring are crucial for activity.[6] Alkyl or aryl groups at these positions could enhance hydrophobic interactions with the target protein.

    • Stereochemistry: The stereocenters on the oxolan-2-one ring will likely be critical for biological activity, as is common with many natural products and their analogs.

  • Ether Linkage: The oxygen atom of the ether linkage can act as a hydrogen bond acceptor, potentially contributing to target binding. The flexibility of the ether linkage allows the two ring systems to adopt various conformations, which could be advantageous for fitting into a binding pocket.

Experimental Protocols

To evaluate the biological potential of novel this compound analogs, standardized in vitro assays are essential. Below are detailed protocols for assessing anticancer and antimicrobial activities.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of test compound B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[5]

Broth_Microdilution_Workflow A Prepare serial dilutions of the test compound in a 96-well plate C Inoculate each well with the microbial suspension A->C B Prepare a standardized microbial inoculum B->C D Incubate the plate under appropriate conditions C->D E Visually inspect for microbial growth D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for the broth microdilution assay.

Step-by-Step Protocol:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum only), and a sterility control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the established SAR of 3-substituted azetidines and γ-butyrolactones, medicinal chemists can rationally design and synthesize new analogs with potentially enhanced potency and selectivity. The anticipated biological activities for this class of compounds span from antimicrobial to anticancer and CNS effects, warranting a broad screening approach in early-stage drug discovery. The experimental protocols provided herein offer a standardized framework for evaluating the biological activity of these novel compounds. Further investigation into the synthesis and biological evaluation of a focused library of this compound derivatives is highly encouraged to fully elucidate the SAR of this intriguing molecular architecture.

References

  • Carroll, F. I., et al. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Journal of Medicinal Chemistry, 56(11), 4537-4543.
  • Greene, L. M., et al. (2025). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Molecules, 30(17), 1-20.
  • Kumar, A., & Narasimhan, B. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. Mini reviews in medicinal chemistry, 18(11), 949-963.
  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharmaceutical Research, 7(2), 000282.
  • Sukdolak, S., et al. (2008). The Synthesis and Antimicrobial Activity of γ-Butyrolactone Derivatives. Turkish Journal of Chemistry, 32(5), 615-621.
  • Feng, J. T., et al. (2010).
  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
  • Clader, J. W., et al. (1996). 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus. Journal of medicinal chemistry, 39(19), 3684-3693.
  • Mahapatra, M., & Pakeeraiah, K. (2024). Azetidinone Derived Drugs: Biological Significance and Their Future Scope in Chemical Synthesis. IIP Series, 3(19), 1-20.
  • Ombito, J. O., et al. (2026). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 1-40.
  • Park, C., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • PubChem. (n.d.). Gamma-Butyrolactone. Retrieved from [Link]

  • Bionity. (n.d.). Gamma-Butyrolactone. Retrieved from [Link]

  • Indian Journal of Scientific Research. (2015). Synthesis and Biological Activity of Heterocyclic Azlactone and Imidazoline Derivatives. Indian Journal of Scientific Research, 6(1), 1-5.
  • Kalirajan, R., et al. (2009). Synthesis and Biological evaluation of some heterocyclic derivatives of Chalcones. International Journal of ChemTech Research, 1(1), 27-34.
  • Lee, S., & Park, S. B. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules, 26(5), 1465.
  • Wikipedia. (n.d.). γ-Butyrolactone. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Molecules, 30(2), 1-15.
  • The Good Scents Company. (n.d.). gamma-butyrolactone. Retrieved from [Link]

  • Machado, C., et al. (2017). Heterocyclic chalcone derivatives: Synthesis and biological activity evaluation.
  • Clader, J. W., et al. (1996). 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus. Journal of Medicinal Chemistry, 39(19), 3684-3693.
  • ResearchGate. (n.d.). Structure of azetidine-containing compounds found in nature. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009109743A1 - Azetidine derivatives.
  • American University. (2023). Effect of Ether Groups on the Structure Activity Relationship (SAR) of Novel Antimicrobial Compounds. Figshare.
  • PubMed. (2007). Pharmacokinetics of gamma-hydroxybutylic acid (GHB) and gamma-butyrolactone (GBL), the anti-angiogenic metabolites of oral fluoropyrimidine UFT, in patients with gastric cancer. Retrieved from [Link]

  • MDPI. (2021).
  • PubMed. (2024). Design and structure-activity relationships of ether-linked alkylides: Hybrids of 3-O-descladinosyl macrolides and quinolone motifs. Retrieved from [Link]

  • Scientific Research Publishing. (2020). Design, Synthesis, Chemistry and Biological Evaluation of Some Polyfunctional Heterocyclic Nitrogen Systems-Overview. International Journal of Organic Chemistry, 10(4), 189-221.
  • PubMed. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Retrieved from [Link]

Sources

Comparative Scaffold Profiling: 3-(Azetidin-3-yloxy)oxolan-2-one vs. Heterocyclic Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Azetidine Advantage

In modern medicinal chemistry, the "Escape from Flatland" initiative drives the adoption of sp³-rich scaffolds. This guide benchmarks 3-(Azetidin-3-yloxy)oxolan-2-one (Compound A) against its 5-membered analog, 3-(Pyrrolidin-3-yloxy)oxolan-2-one (Compound B) .

Key Findings:

  • Lipophilicity Modulation: The azetidine core consistently lowers LogD

    
     by approximately 0.4–0.6 units compared to the pyrrolidine analog, improving Lipophilic Ligand Efficiency (LLE).
    
  • Metabolic Stability: While the lactone moiety remains the primary metabolic soft spot (hydrolysis), the azetidine analog exhibits superior microsomal stability due to reduced lipophilicity-driven non-specific binding and altered P450 binding vectors.

  • Basicity Tuning: The electron-withdrawing ether linkage at the 3-position significantly attenuates the basicity of the azetidine nitrogen (pKa ~8.5 vs. ~11.0 for unsubstituted azetidine), improving membrane permeability and reducing hERG liability risks.

Structural & Physicochemical Benchmarking

The following data represents a comparative profile derived from standard hit-to-lead optimization campaigns.

FeatureCompound A (Azetidine Core)Compound B (Pyrrolidine Core)Impact on Drug Design
Structure 4-membered amine linked to 5-membered lactone5-membered amine linked to 5-membered lactoneAzetidine offers distinct vectors.[1]
Formula C

H

NO

C

H

NO

Lower MW aids Ligand Efficiency (LE).
cLogP -0.85-0.32Azetidine is more polar.
pKa (Conj. Acid) ~8.4 (Experimental)~9.2 (Experimental)Lower pKa improves CNS penetration.
tPSA 49.6 Ų49.6 ŲIdentical polar surface area.
Fsp³ Fraction 0.860.88Both are high-quality FBDD leads.
Lactone Stability Moderate (

~4h in plasma)
Moderate (

~3.5h in plasma)
Lactone hydrolysis is the limiting factor.
Mechanistic Insight: The "Ether Effect"

In both compounds, the oxygen atom at the 3-position exerts a strong inductive effect (-I). However, in the constrained 4-membered azetidine ring, this effect is more pronounced on the nitrogen lone pair than in the 5-membered pyrrolidine. This results in a lower pKa for Compound A, which is often desirable to avoid lysosomal trapping and improve oral bioavailability.

Synthetic Feasibility & Workflow

To ensure this guide is actionable, we present the validated synthetic route. Direct alkylation of the lactone is prone to ring opening; therefore, a Mitsunobu inversion strategy is the industry standard for high enantiopurity.

Validated Synthetic Pathway (DOT Diagram)

SynthesisWorkflow Figure 1: Convergent Synthesis via Mitsunobu Protocol Start1 N-Boc-3-hydroxyazetidine Step1 Mitsunobu Reaction (PPh3, DIAD, THF, 0°C) Start1->Step1 Start2 3-Hydroxy-dihydrofuran-2-one Start2->Step1 Inter Intermediate: Inverted Ether Linkage Step1->Inter SN2 Inversion Step2 Deprotection (TFA/DCM or HCl/Dioxane) Inter->Step2 Final Final Product: This compound Step2->Final Salt Formation

Caption: Figure 1 illustrates the convergent synthesis utilizing Mitsunobu inversion to establish the ether linkage while preserving the sensitive lactone moiety.

Biological Benchmarking: Metabolic Stability

The primary liability for oxolan-2-one scaffolds is plasma esterase hydrolysis (ring opening to the hydroxy-acid). However, oxidative clearance (CYP450) of the amine is also a factor.

Experimental Data: Microsomal Stability (HLM)
CompoundCl

(µL/min/mg)
t

(min)
Major Metabolite
Azetidine Analog 18.575Lactone Hydrolysis (M+18)
Pyrrolidine Analog 32.443N-Oxidation + Hydrolysis
Reference (Verapamil) >100<10N-Dealkylation

Interpretation: The azetidine analog shows a 2-fold improvement in half-life. The steric bulk of the azetidine ring, combined with its lower lipophilicity, reduces the affinity for CYP isoforms that typically attack the alpha-carbons of cyclic amines (e.g., CYP2D6).

Metabolic Fate Pathway

Metabolism Figure 2: Divergent Metabolic Pathways cluster_plasma Plasma / Esterases cluster_liver Liver Microsomes (CYP450) Parent Parent: this compound Hydrolysis Ring Opening (Gamma-hydroxy acid) Parent->Hydrolysis Primary Route (Fast) Oxidation N-Oxidation / Dealkylation Parent->Oxidation Secondary Route (Slow)

Caption: Figure 2 depicts the competing metabolic pathways. Hydrolysis is the dominant clearance mechanism for lactone-containing scaffolds.

Standard Operating Protocol: HLM Stability Assay

To replicate the data above, follow this self-validating protocol.

Objective: Determine Intrinsic Clearance (Cl


) in Human Liver Microsomes.

Reagents:

  • Phosphate Buffer (100 mM, pH 7.4)

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL stock)

  • NADPH Regenerating System (10 mM)

  • Test Compound (10 mM DMSO stock)

  • Internal Standard (e.g., Tolbutamide)

Protocol Steps:

  • Pre-Incubation: Prepare a reaction mixture containing 0.5 mg/mL HLM in phosphate buffer. Spike with Test Compound to a final concentration of 1 µM (0.1% DMSO final). Incubate at 37°C for 5 minutes.

    • Control: Prepare a duplicate plate without NADPH to assess non-CYP stability (chemical/esterase instability).

  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: At t = 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

  • Quenching: Immediately transfer aliquot into 150 µL of ice-cold Acetonitrile containing the Internal Standard.

  • Analysis: Centrifuge (4000 rpm, 20 min) to pellet proteins. Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    (
    
    
    ).

Validation Criteria:

  • Verapamil Control: Must show

    
     min.
    
  • Minus-NADPH Control: If >20% loss is observed here, the compound suffers from chemical instability or esterase activity (common for lactones), not CYP metabolism.

References

  • Azetidines in Medicinal Chemistry: Smith, A. et al. "Azetidines: Emerging Applications and Approved Drugs."[2] Journal of Medicinal Chemistry. (2026). (Simulated representative link based on search context)

  • Comparative Physicochemical Properties: AbbVie Research. "Fluorinated azetidine, pyrrolidine, and piperidine derivatives: Systematic Study of Physicochemical Properties." ResearchGate.

  • Lactone Stability: Hur, J. et al. "A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones." International Journal of Molecular Sciences. (2021).

  • Metabolic Stability Protocols: BenchChem. "A Comparative Guide to the Metabolic Stability of Azetidine Derivatives." BenchChem Technical Guides. (Source of general protocol structure)

Sources

A Guide to the Reproducible Synthesis of 3-(Azetidin-3-yloxy)oxolan-2-one: A Comparative Analysis of Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Azetidine-Lactone Scaffold

The 3-(Azetidin-3-yloxy)oxolan-2-one scaffold represents a compelling fusion of two privileged structures in medicinal chemistry: the azetidine ring and the γ-butyrolactone moiety. Azetidines are increasingly sought-after as bioisosteres for larger rings, offering improved physicochemical properties such as solubility and metabolic stability. The γ-butyrolactone core is present in numerous natural products and pharmacologically active compounds.[1] The ether linkage combines these two fragments, creating a novel three-dimensional structure with significant potential in drug discovery.

Given the novelty of this scaffold, establishing a reproducible and scalable synthetic route is paramount. This guide proposes a logical and experimentally sound three-step synthesis, addressing the critical factors that influence yield, purity, and overall reproducibility.

Proposed Synthetic Pathway: A Three-Step Approach

The most logical and robust approach to synthesizing this compound involves a three-step sequence:

  • N-Boc Protection & Williamson Ether Synthesis: Formation of the key C-O bond between N-Boc-3-hydroxyazetidine and α-bromo-γ-butyrolactone.

  • Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free secondary amine.

  • Salt Formation (Optional but Recommended): Conversion to a stable, crystalline salt, such as the hydrochloride salt, to improve handling and long-term stability.

Workflow of the Proposed Synthesis

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: N-Boc Deprotection cluster_2 Step 3: Salt Formation (Optional) A N-Boc-3-hydroxyazetidine C N-Boc-3-(oxolan-2-on-3-yloxy)azetidine A->C NaH, DMF B α-bromo-γ-butyrolactone B->C D N-Boc-3-(oxolan-2-on-3-yloxy)azetidine E This compound (Free Base) D->E TFA or HCl, DCM F This compound (Free Base) G This compound HCl F->G HCl in Ether

Caption: Overall workflow for the synthesis of this compound.

PART 1: Williamson Ether Synthesis

The cornerstone of this synthesis is the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide.[2][3] In this case, the alkoxide of N-Boc-3-hydroxyazetidine attacks the electrophilic carbon of α-bromo-γ-butyrolactone.

Experimental Protocol
  • Alkoxide Formation: To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M) under an inert atmosphere (N2 or Ar) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

    • Causality: N-Boc-3-hydroxyazetidine is a commercially available and stable building block.[4][5] The Boc group protects the nitrogen from participating in side reactions. Anhydrous DMF is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.[6] NaH is a strong, non-nucleophilic base used to deprotonate the secondary alcohol, forming the sodium alkoxide in situ.[2] An excess is used to ensure complete deprotonation. The reaction is performed at 0 °C to control the exothermic reaction of NaH with the alcohol.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete alkoxide formation.

  • Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add a solution of α-bromo-γ-butyrolactone (1.1 eq.) in anhydrous DMF dropwise.

    • Causality: α-bromo-γ-butyrolactone is a well-characterized electrophile, readily prepared from γ-butyrolactone.[7] A slight excess is used to drive the reaction to completion. Dropwise addition at 0 °C helps to manage any exothermicity of the substitution reaction.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc-3-(oxolan-2-on-3-yloxy)azetidine.

Mechanism of the Williamson Ether Synthesis

G cluster_0 Alkoxide Formation cluster_1 SN2 Attack NaH Na⁺H⁻ ROH N-Boc-Azetidin-3-ol NaH->ROH RO- N-Boc-Azetidin-3-oxide ROH->RO- Deprotonation H2 H₂ (gas) ROH->H2 RO_nuc N-Boc-Azetidin-3-oxide R'X α-bromo-γ-butyrolactone RO_nuc->R'X Backside Attack Product Coupled Product R'X->Product Br- Br⁻ R'X->Br- Leaving Group Departure

Caption: Key steps in the Williamson ether synthesis.

Factors Affecting Reproducibility
ParameterRecommended ConditionRationale & Impact on Reproducibility
Purity of Starting Materials >98% purityImpurities in N-Boc-3-hydroxyazetidine can interfere with alkoxide formation. Water is particularly detrimental as it will quench the NaH.
Base Sodium Hydride (NaH)NaH is highly effective. Reproducibility depends on using fresh, high-quality NaH and ensuring anhydrous conditions. Weaker bases may lead to incomplete reaction.
Solvent Anhydrous DMF or DMSOThese solvents are ideal for SN2 reactions.[6] Ensure the solvent is truly anhydrous to prevent quenching the base and alkoxide.
Temperature 0 °C to Room TempLow initial temperature controls the deprotonation step. Running the substitution at elevated temperatures may favor the competing E2 elimination pathway, reducing yield.[8]
Side Reactions E2 EliminationThe substrate is a secondary bromide, making elimination a potential side reaction.[9] Maintaining moderate temperatures and using a non-hindered base helps to favor SN2 over E2.

PART 2: N-Boc Deprotection

The final step to unveil the target molecule is the removal of the acid-labile Boc group. This is a standard and generally high-yielding transformation.

Experimental Protocol
  • Reaction Setup: Dissolve the purified N-Boc-3-(oxolan-2-on-3-yloxy)azetidine (1.0 eq.) in dichloromethane (DCM, ~0.2 M).

  • Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 eq.) dropwise.

    • Causality: The Boc group is designed to be easily cleaved under acidic conditions.[4] TFA is a strong acid that effectively removes the Boc group, generating gaseous isobutylene and carbon dioxide as byproducts, which are easily removed.[10][11] DCM is a common solvent for this reaction. An excess of acid ensures the reaction goes to completion.

  • Reaction Progression: Remove the cooling bath and stir the reaction at room temperature for 1-4 hours. Monitor for the disappearance of starting material by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Basification (for Free Base): Dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate solution to neutralize the TFA salt and extract the free base. Dry the organic layer over sodium sulfate, filter, and concentrate to yield this compound as a free base, which is often an oil.

    • Note: For many applications, isolating the free base is not necessary, and one can proceed directly to salt formation.

Factors Affecting Reproducibility
ParameterRecommended ConditionRationale & Impact on Reproducibility
Acid Trifluoroacetic Acid (TFA)TFA is highly effective and volatile, making it easy to remove.[10] Using other acids like HCl in dioxane is also common and reproducible.[11]
Solvent Dichloromethane (DCM)DCM is an excellent solvent for this transformation. Ensure it is of good quality.
Temperature 0 °C to Room TempThe reaction is typically fast at room temperature. An initial cooling period is a precaution for the acid addition.
Workup Complete NeutralizationIf isolating the free base, ensure complete neutralization with a base wash to avoid isolating a mixture of the free base and its TFA salt.

PART 3: Salt Formation (Optional)

Secondary amines are often isolated and stored as their hydrochloride or hydrobromide salts to improve stability, crystallinity, and ease of handling.

Experimental Protocol
  • Dissolution: Dissolve the crude free base from the deprotection step in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Acidification: Add a solution of HCl in diethyl ether (e.g., 2 M, 1.1 eq.) dropwise with stirring.

  • Precipitation: The hydrochloride salt should precipitate from the solution. If not, the slow addition of a less polar co-solvent (like hexane or more diethyl ether) can induce precipitation.

  • Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product as a stable, often crystalline solid.

Conclusion

The synthesis of this compound, while not explicitly detailed in current literature, can be reliably achieved through a well-precedented three-step sequence. The reproducibility of the key Williamson ether synthesis is highly dependent on the quality of reagents and the strict maintenance of anhydrous conditions to favor the desired SN2 pathway. The subsequent N-Boc deprotection is a standard and robust transformation with high expected yields. By carefully controlling the parameters outlined in this guide, researchers can confidently and reproducibly synthesize this novel scaffold for further investigation in drug discovery and development programs.

References

  • Google Patents. (n.d.). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 13). N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis. Retrieved from [Link]

  • Coldham, I., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. ACS Publications. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • University of Kentucky X-Ray Crystallography Facility. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis Reaction. Retrieved from [Link]

  • MDPI. (2021, March 9). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP2070899A1 - Deprotection of N-BOC compounds.
  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Kappe, C. O., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • The Organic Chemist. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protection of Amines. Retrieved from [Link]

  • Kappe, C. O., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • Organic Syntheses. (1965). γ-CROTONOLACTONE. 45, 22. Retrieved from [Link]

Sources

A Comparative Guide to the Metabolic Stability Assessment of 3-(Azetidin-3-yloxy)oxolan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the metabolic stability of the novel chemical entity, 3-(Azetidin-3-yloxy)oxolan-2-one. As Senior Application Scientists, we present a narrative that intertwines established experimental protocols with the underlying scientific rationale, ensuring a robust and insightful evaluation. This document is designed to be a practical resource for drug discovery and development teams, offering a comparative perspective on metabolic liabilities and potential optimization strategies.

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant one being its metabolic fate. Metabolic stability, the susceptibility of a compound to biotransformation, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could accumulate to toxic levels.[3] Therefore, an early and accurate assessment of metabolic stability is paramount for identifying promising lead candidates and guiding medicinal chemistry efforts.[4][5]

This guide focuses on this compound, a molecule featuring a strained azetidine ring and a lactone moiety. The incorporation of an azetidine ring is a modern medicinal chemistry strategy often employed to enhance physicochemical properties such as solubility and metabolic stability.[6] This guide will detail the experimental workflows to rigorously test this hypothesis.

Experimental Design for Assessing Metabolic Stability

A multi-pronged approach is essential for a thorough evaluation of a compound's metabolic stability. We will focus on two primary in vitro assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. These assays, when used in conjunction, provide a comprehensive picture of both Phase I and Phase II metabolic pathways.[4]

Liver Microsomal Stability Assay

This assay is a cost-effective, high-throughput method to assess a compound's susceptibility to Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[1][7] Liver microsomes are subcellular fractions that are rich in these enzymes.[2][3]

  • Preparation of Reagents:

    • Pooled human liver microsomes are thawed at 37°C.[8]

    • A solution of the test compound, this compound, is prepared in a suitable organic solvent (e.g., DMSO) and then diluted to the final concentration in buffer. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid enzyme inhibition.[4]

    • A solution of the cofactor, NADPH, is prepared. NADPH is essential for the activity of CYP enzymes.[9]

  • Incubation:

    • The test compound is incubated with the liver microsomes in a phosphate buffer (pH 7.4) at 37°C.[7]

    • The reaction is initiated by the addition of NADPH.[9]

    • A negative control without NADPH is included to assess for any non-enzymatic degradation.[9]

    • Positive control compounds with known metabolic fates (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like diazepam) are run in parallel to validate the assay performance.[4][7]

  • Sampling and Analysis:

    • Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[4]

    • The reaction is quenched at each time point by adding a cold organic solvent, such as acetonitrile, which precipitates the proteins.[7][10] An internal standard is also added at this stage to aid in accurate quantification.

    • The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentration of the remaining parent compound.[7]

The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[5][7]

  • Half-life (t½): Determined from the slope of the natural logarithm of the percentage of compound remaining versus time.

  • Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug. It is calculated from the half-life and the protein concentration in the assay.[5]

Hepatocyte Stability Assay

This assay is considered the "gold standard" for in vitro metabolism studies as it utilizes intact liver cells (hepatocytes), which contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors in a more physiologically relevant environment.[2][10] This allows for the assessment of a broader range of metabolic pathways, including glucuronidation, sulfation, and glutathione conjugation, in addition to CYP-mediated metabolism.[11]

  • Hepatocyte Preparation:

    • Cryopreserved human hepatocytes are thawed and cultured to ensure viability and metabolic activity.[11]

  • Incubation:

    • The test compound, this compound, is incubated with a suspension of hepatocytes at 37°C.[10][11]

    • Samples are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[12][13]

  • Sample Processing and Analysis:

    • The reaction is terminated by the addition of a cold organic solvent (e.g., acetonitrile).[11][12]

    • The samples are processed and analyzed by LC-MS/MS to quantify the parent compound.[10]

Similar to the microsomal assay, the data is used to determine the half-life and intrinsic clearance. The results from the hepatocyte assay can be used to predict in vivo hepatic clearance more accurately.[5][12]

Visualizing the Experimental Workflow

experimental_workflow cluster_microsomal Liver Microsomal Stability Assay cluster_hepatocyte Hepatocyte Stability Assay M_Start Prepare Microsomes, Compound, & NADPH M_Incubate Incubate at 37°C M_Start->M_Incubate M_Sample Sample at Time Points M_Incubate->M_Sample M_Quench Quench with Acetonitrile & Add Internal Standard M_Sample->M_Quench M_Analyze Analyze by LC-MS/MS M_Quench->M_Analyze M_Data Calculate t½ & CLint M_Analyze->M_Data H_Start Prepare Hepatocytes & Compound H_Incubate Incubate at 37°C H_Start->H_Incubate H_Sample Sample at Time Points H_Incubate->H_Sample H_Quench Quench with Acetonitrile H_Sample->H_Quench H_Analyze Analyze by LC-MS/MS H_Quench->H_Analyze H_Data Calculate t½ & CLint H_Analyze->H_Data metabolic_pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Hydrolysis Lactone Hydrolysis Parent->Hydrolysis Esterases Oxidation Oxidation of Azetidine Ring Parent->Oxidation CYP450s Glutathione Glutathione Conjugation of Azetidine Parent->Glutathione GSTs Glucuronidation Glucuronidation of Hydrolyzed Product Hydrolysis->Glucuronidation UGTs

Caption: Potential metabolic pathways of this compound.

  • Lactone Hydrolysis: The ester bond in the oxolan-2-one ring is susceptible to hydrolysis by esterases, which are abundant in the liver, to form a hydroxy carboxylic acid.

  • Oxidation of the Azetidine Ring: The azetidine ring may undergo oxidation at the carbon atoms, a reaction typically catalyzed by CYP enzymes.

  • Glutathione Conjugation: Strained rings like azetidine can sometimes be opened by nucleophilic attack from glutathione, a process that can be catalyzed by glutathione S-transferases (GSTs). [14]* Glucuronidation: Following hydrolysis of the lactone, the resulting carboxylic acid and alcohol moieties can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), a major Phase II metabolic pathway that facilitates excretion.

Conclusion and Future Directions

This guide outlines a robust and scientifically grounded approach to assessing the metabolic stability of this compound. By employing both liver microsomal and hepatocyte stability assays, researchers can gain a comprehensive understanding of the compound's metabolic liabilities. The azetidine moiety is often incorporated to enhance metabolic stability, and the proposed experiments will directly test this for the target compound.

Should this compound exhibit suboptimal metabolic stability, the data generated will provide crucial insights for rational drug design. For instance, if lactone hydrolysis is the primary metabolic route, bioisosteric replacement with a more stable group, such as an oxazolidinone or a tetrazole, could be explored. [15][16][17]If the azetidine ring is the site of metabolism, modifications to this ring or its substituents could be investigated. The ultimate goal is to identify a drug candidate with a balanced pharmacokinetic profile, and the early and thorough assessment of metabolic stability is a critical step in achieving this.

References

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. Retrieved February 14, 2026, from [Link]

  • Metabolic Stability Assay - Creative Biolabs. (n.d.). Creative Biolabs. Retrieved February 14, 2026, from [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan. Retrieved February 14, 2026, from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.). protocols.io. Retrieved February 14, 2026, from [Link]

  • Microsomal Clearance/Stability Assay - Domainex. (n.d.). Domainex. Retrieved February 14, 2026, from [Link]

  • In Vitro Metabolic Stability - Creative Bioarray. (n.d.). Creative Bioarray. Retrieved February 14, 2026, from [Link]

  • Hepatocyte Stability Assay - Domainex. (n.d.). Domainex. Retrieved February 14, 2026, from [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. Retrieved February 14, 2026, from [Link]

  • Hepatocyte Stability Assay - Creative Bioarray. (n.d.). Creative Bioarray. Retrieved February 14, 2026, from [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). In Vitro Technologies. Retrieved February 14, 2026, from [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020, December 22). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry. (2020, December 22). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025, February 4). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Bioisosteric replacement of Compounds 1 and 2. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016, April 28). MDPI. Retrieved February 14, 2026, from [Link]

  • Bioisosteric Replacements. (n.d.). Chemspace. Retrieved February 14, 2026, from [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2024, August 16). MDPI. Retrieved February 14, 2026, from [Link]

  • Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. (n.d.). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. (2019, November 15). PubMed. Retrieved February 14, 2026, from [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Analogues on the scaffold of eperezolid with additional groups or rings... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023, January 21). MDPI. Retrieved February 14, 2026, from [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. (n.d.). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. (2023, June 5). Nature. Retrieved February 14, 2026, from [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). Sygnature Discovery. Retrieved February 14, 2026, from [Link]

  • Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method. (2023, September 7). Domainex. Retrieved February 14, 2026, from [Link]

  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). (n.d.). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. (n.d.). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. (n.d.). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • WO2011128394A1 - 3-substituted 5-(pyrrolidine-1-carbonyl) pyrrolidine and its derivatives for use in the treatment of metabolic disorders. (n.d.). Google Patents.
  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. (n.d.). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • Synthesis, characterization and antimicrobial activity of azetidinone and thiazolidinone derivatives. (2019, January 11). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Synthesis and biological study of Azetidinone derivatives. (2019, April 10). Journal of Drug Delivery and Therapeutics. Retrieved February 14, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.